molecular formula C14H29Br B3281734 7-Bromotetradecane CAS No. 74036-97-8

7-Bromotetradecane

Cat. No.: B3281734
CAS No.: 74036-97-8
M. Wt: 277.28 g/mol
InChI Key: BHKRGDMEBPHOHH-UHFFFAOYSA-N
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Description

7-Bromotetradecane is a useful research compound. Its molecular formula is C14H29Br and its molecular weight is 277.28 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Bromotetradecane is 276.14526 g/mol and the complexity rating of the compound is 112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Bromotetradecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromotetradecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromotetradecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Br/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKRGDMEBPHOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699637
Record name 7-Bromotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74036-97-8
Record name 7-Bromotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Bromotetradecane: Structural Dynamics and Synthetic Utility of an Internal Alkyl Halide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Bromotetradecane: Chemical Properties, Synthesis, and Reactivity Profile Content Type: Technical Whitepaper Audience: Organic Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

While 1-bromotetradecane (myristyl bromide) serves as the industrial standard for introducing C14 lipophilic tails, its isomer 7-bromotetradecane represents a distinct class of internal secondary alkyl halides. This structural variation—moving the halogen from the terminal position to the C7 carbon—fundamentally alters the molecule's steric profile, reactivity landscape, and packing behavior in lipid assemblies.

This guide provides a comprehensive technical analysis of 7-bromotetradecane, focusing on its synthesis from symmetric alkenes, its propensity for elimination over substitution, and its potential utility in creating "kinked" hydrophobic motifs for lipid nanoparticle (LNP) formulation.

Structural Analysis & Stereochemistry

Molecular Architecture

Unlike the linear 1-bromotetradecane, the 7-isomer features a bromine atom situated deep within the alkyl chain. This creates a "swallow-tail" steric environment that significantly impacts nucleophilic attack vectors.

  • IUPAC Name: 7-Bromotetradecane[1]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [2][3][4]
    
  • SMILES: CCCCCCCC(Br)CCCCCC

  • Chirality: The C7 carbon is a stereocenter bonded to four distinct groups:

    • 
       (n-hexyl)
      
    • 
       (n-heptyl)
      

Consequently, 7-bromotetradecane exists as a pair of enantiomers (


 and 

). Standard synthesis (hydrobromination of 7-tetradecene) yields a racemic mixture unless chiral catalysts are employed.
Physicochemical Profile

Note: Experimental data for the specific 7-isomer is sparse compared to the 1-isomer. Values below represent high-confidence derivations based on secondary alkyl halide trends and isomer comparisons.

PropertyValue (Predicted/Derived)Context & Causality
Molecular Weight 277.29 g/mol Identical to 1-bromotetradecane.
Boiling Point ~160–165 °C (at 20 mmHg)Slightly lower than 1-bromo (176°C) due to reduced surface area for Van der Waals interactions (branching effect).
Density ~0.92 g/mLMarginally lower than primary isomer (0.93 g/mL) due to less efficient packing.
LogP (Lipophilicity) ~7.3Highly lipophilic; partitions exclusively into organic phases.
Physical State Liquid at RTThe internal halogen disrupts crystal lattice formation, suppressing the melting point compared to linear analogs.

Synthetic Routes and Methodology

The most atom-efficient route to 7-bromotetradecane utilizes 7-tetradecene as the precursor. Because 7-tetradecene is a symmetric internal alkene, the addition of HBr is regioconvergent—addition to either carbon of the double bond yields the same 7-bromo product (ignoring enantiomers).

Protocol: Hydrobromination of 7-Tetradecene

Objective: Synthesis of 7-bromotetradecane via electrophilic addition.

Reagents:

  • 7-Tetradecene (Symmetric alkene precursor)

  • Anhydrous HBr (Gas) or concentrated hydrobromic acid (48% aq)

  • Solvent: Glacial Acetic Acid (promotes ionic mechanism) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 7-tetradecene (1.0 eq) and DCM under

    
     atmosphere. Cool to 0°C to mitigate elimination side reactions.
    
  • Addition: Slowly bubble anhydrous HBr gas through the solution. Alternatively, add conc. HBr dropwise if using acetic acid solvent.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (stain with

    
    ; alkene will disappear).
    
  • Workup: Quench with ice water. Extract with hexanes. Wash organic layer with sat.[5]

    
     (to remove acid) and brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via vacuum distillation.[5] Note: Silica chromatography is risky as acidic silica can catalyze dehydrohalogenation (elimination).
    
Mechanistic Pathway (DOT Diagram)

Synthesis Alkene 7-Tetradecene (Symmetric Alkene) Protonation Protonation (Formation of Carbocation) Alkene->Protonation + HBr Intermediate Sec-Carbocation (C7 Position) Protonation->Intermediate Slow Step Attack Nucleophilic Attack (Bromide Ion) Intermediate->Attack + Br- Product 7-Bromotetradecane (Racemic Mixture) Attack->Product Fast Step

Figure 1: Electrophilic addition mechanism. Due to symmetry, the carbocation forms at C7 regardless of which carbon is protonated first.

Reactivity Profile: The Secondary Halide Challenge

Researchers must recognize that 7-bromotetradecane behaves very differently from 1-bromotetradecane. The secondary nature of the C-Br bond dictates the competition between Substitution (


) and Elimination (

).
vs. Competition
  • 
     (Substitution):  Highly disfavored. The steric bulk of the hexyl and heptyl chains flanking the reaction center hinders backside attack. Strong nucleophiles will likely act as bases instead.
    
  • 
     (Elimination):  Dominant pathway with strong bases (e.g., NaOEt, t-BuOK). This will regenerate internal alkenes (mixture of 6-tetradecene and 7-tetradecene).
    
  • 
     (Solvolysis):  Possible in polar protic solvents due to the stability of the secondary carbocation, but reaction rates will be slow compared to tertiary halides.
    
Reactivity Decision Matrix
Reaction TypeReagent/ConditionOutcome for 7-Bromotetradecane
Williamson Ether Synthesis Alkoxide (

)
Failure. Predominantly yields elimination products (alkenes).
Finkelstein (Halogen Exchange) NaI / AcetoneSlow. Steric hindrance retards the transition state.
Grignard Formation Mg / EtherPossible. Formation of sec-alkylmagnesium bromide is feasible but requires activation (iodine/heat) and is prone to Wurtz coupling.

Applications in Drug Development & Lipid Science

While less common than terminal bromides, 7-bromotetradecane offers unique geometric advantages in Lipid Nanoparticle (LNP) design for mRNA delivery.

"Kinked" Lipid Tails

Replacing a linear C14 tail (from 1-bromo) with a C14 tail attached at the C7 position creates a "Y" shape or a kink in the lipid structure.

  • Effect: Increases the Cone Angle of the lipid.

  • Result: Promotes the formation of non-lamellar phases (like inverted hexagonal phases,

    
    ), which are crucial for endosomal escape and membrane fusion during drug delivery.
    
Mechanistic Logic: LNP Structure

LNP_Logic Node1 7-Bromotetradecane Node2 Functionalization (e.g., reaction with amine headgroup) Node1->Node2 Alkylation Node3 Branched/Kinked Lipid Tail Node2->Node3 Node4 Increased Lipid Disorder (Lower Tm) Node3->Node4 Steric effect Node5 Enhanced Endosomal Escape Node4->Node5 Membrane fusion

Figure 2: Impact of internal alkylation on lipid nanoparticle efficacy.

Safety and Handling (SDS Summary)

Hazard Classification:

  • Skin Irritant: Category 2. Alkyl halides are lipophilic and penetrate skin easily.

  • Eye Irritant: Category 2A.

  • Environmental: Chronic aquatic toxicity (common for long-chain halides).

Storage Protocol:

  • Store in amber glass (light sensitive).

  • Keep cool (2–8°C) to prevent slow dehydrohalogenation over time.

  • Stabilizer: Commercial samples may contain silver wire or copper turnings to scavenge free bromide/acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53427780, 7-Bromotetradecane. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for alkyl bromide synthesis and HBr addition mechanisms).
  • Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for vs reactivity in secondary halides).
  • Cullis, P. R., & Hope, M. J. (2017).Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. (Context for branched lipid tails in LNP design).

Sources

The Physical Chemistry and Synthetic Utility of 7-Bromotetradecane: A Comprehensive Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and synthetic chemistry increasingly rely on precise molecular descriptors and highly specific intermediates, secondary alkyl halides like 7-Bromotetradecane have emerged as critical focal points. This whitepaper provides an in-depth technical analysis of 7-Bromotetradecane (CAS: 74036-97-8), detailing its physical properties, thermodynamic behavior, and its dual utility as a synthetic intermediate in fragrance manufacturing (e.g., Karanal) and as a reference electrophile in predictive toxicology. Designed for application scientists and researchers, this guide synthesizes field-proven protocols with the underlying mechanistic causality that governs them.

Chemical Identity and Structural Descriptors

7-Bromotetradecane is a secondary alkyl bromide characterized by a 14-carbon aliphatic chain with a bromine atom positioned at the 7th carbon. This specific structural arrangement imparts unique steric and electronic properties, making it a valuable ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 electrophile in both organic synthesis and biological reactivity models.

Table 1: Core Chemical Identifiers

DescriptorValueReference
IUPAC Name 7-bromotetradecane[1]
CAS Registry Number 74036-97-8[1],[2]
Molecular Formula

[1]
SMILES String CCCCCCCC(CCCCCC)Br[1]
PubChem CID 53427780[1]

Physical and Thermodynamic Properties

The physical properties of 7-Bromotetradecane dictate its handling and purification requirements. Due to its high molecular weight and the presence of a heavy halogen, the molecule exhibits a high boiling point and significant hydrophobicity.

Table 2: Quantitative Physical Properties

PropertyValueCausality / Implication
Molecular Weight 277.28 g/mol High mass necessitates vacuum distillation to prevent thermal degradation[1].
Exact Mass 276.14526 DaUsed for high-resolution mass spectrometry (HRMS) validation[1].
Topological Polar Surface Area 0 ŲIndicates extreme lipophilicity; highly soluble in non-polar organic solvents[1].
Physical State (at 20°C) Colorless to pale yellow liquidTypical for heavy, long-chain secondary alkyl bromides[3].
Boiling Point ~118-122 °C (at -1200 Pa)Requires reduced pressure to prevent E2 elimination into 7-tetradecene[4].

Applications in Predictive Toxicology and Fragrance Synthesis

Predictive Toxicology (Skin Sensitization Models)

In the realm of predictive toxicology, 7-Bromotetradecane is a highly documented reference compound used in Local Lymph Node Assays (LLNA) and Guinea Pig Maximization Tests (GPMT)[5]. It operates as a weak ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 electrophile,[6]. According to the electrophilic hypothesis of skin sensitization, the molecule covalently binds to nucleophilic residues on skin proteins (haptenation), which subsequently triggers a T-cell-mediated immune response. Its molecular descriptors are heavily utilized to train Support Vector Machine (SVM) algorithms and QSAR models for predicting allergic contact dermatitis[5].
Fragrance Synthesis (Karanal)

Industrially, 7-Bromotetradecane and its direct derivatives are critical intermediates. Patent literature (CN111533638B) specifically outlines the synthesis of 7-bromotetradecane for downstream applications[7]. It serves as an alkylating agent in the multi-step synthesis of complex artificial fragrances like Karanal (Carla flower aldehyde), which is prized for its highly persistent woody and amber aromatic profile[3].

G A 7-Tetradecanol (Precursor) C Nucleophilic Substitution (SN2) Reaction Phase A->C B Hydrobromic Acid (HBr) + Mo-Ni Catalyst B->C D Crude 7-Bromotetradecane (C14H29Br) C->D Phase Separation E Vacuum Distillation (-1200Pa) D->E Purification F Pure 7-Bromotetradecane CAS: 74036-97-8 E->F Yield Optimization G Downstream: Karanal Synthesis (Fragrance Intermediate) F->G Alkylation H Toxicology: LLNA/GPMT (Skin Sensitization Models) F->H SN2 Electrophile

Workflow of 7-Bromotetradecane synthesis and downstream applications.

Industrial Synthesis Protocol: Catalytic Bromination

The following protocol outlines the synthesis of 7-Bromotetradecane via the catalytic hydrobromination of 7-tetradecanol. This methodology is engineered as a self-validating system to ensure high yield and purity while mitigating the risk of elimination side-reactions.

Phase 1: Reaction Initiation

Causality: Secondary alcohols are notoriously sluggish in uncatalyzed hydrobromination. The addition of a Molybdenum-Nickel (Mo-Ni) catalyst enhances the electrophilicity of the hydroxyl oxygen, making it a superior leaving group (as water) and facilitating a rapid


 attack by the bromide ion[8].
  • Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charge the flask with 0.1 mol of 7-tetradecanol and 2-6% (by weight) of Mo-Ni catalyst[8].

  • Heat the mixture to 90 °C under continuous stirring.

  • Validation Checkpoint: Ensure the catalyst is uniformly dispersed. A heterogeneous clump indicates moisture contamination, which will severely depress the reaction rate.

Phase 2: Hydrobromination
  • Slowly add 0.12 mol of 48% aqueous Hydrobromic Acid (HBr) dropwise over 1.5 hours.

  • Maintain the reaction temperature between 90–128 °C[8].

  • Validation Checkpoint: Monitor the Dean-Stark trap. The continuous azeotropic removal of water drives the equilibrium forward. The reaction is considered complete when water ceases to collect in the trap.

Phase 3: Phase Separation and Neutralization
  • Cool the reaction mixture to room temperature and filter out the Mo-Ni catalyst (which can be regenerated for reuse)[8].

  • Transfer the filtrate to a separatory funnel. The heavy organic layer contains the crude 7-Bromotetradecane.

  • Wash the organic layer twice with a 5%

    
     solution, followed by a brine wash.
    
  • Validation Checkpoint: Test the pH of the final aqueous wash. It must be strictly neutral (pH 7.0). Residual acid during the subsequent distillation phase will catalyze the degradation of the product.

  • Dry the organic layer over anhydrous

    
     for 12 hours, then filter[3].
    
Phase 4: Vacuum Distillation

Causality: Secondary alkyl halides are highly susceptible to dehydrohalogenation (E2 elimination) when exposed to high thermal stress, which would yield the unwanted byproduct trans-7-tetradecene[4]. Vacuum distillation drastically lowers the boiling point, preserving the structural integrity of the molecule.

  • Transfer the dried crude product to a vacuum distillation setup purged with Nitrogen gas.

  • Apply a vacuum pressure of -1200 Pa[3].

  • Slowly increase the heat and collect the fraction boiling at approximately 118-122 °C.

  • Validation Checkpoint: Perform Gas Chromatography-Mass Spectrometry (GC-MS) on the collected fraction. The absence of a peak at m/z 196 (corresponding to 7-tetradecene) confirms that thermal elimination was successfully avoided, validating the purity of the 7-Bromotetradecane.

Conclusion

7-Bromotetradecane is a structurally vital secondary alkyl halide that bridges the gap between predictive toxicological modeling and advanced fragrance synthesis. By understanding the thermodynamic constraints of its aliphatic chain and the electrophilic nature of its halogenated carbon, application scientists can optimize its synthesis—favoring low-temperature, high-vacuum protocols to prevent E2 elimination. Strict adherence to self-validating methodologies ensures the high-purity yields required for both industrial manufacturing and rigorous QSAR data generation.

References

Sources

Precision Synthesis of 7-Bromotetradecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 7-bromotetradecane (


) from 7-tetradecanol . Unlike terminal primary alcohols, 7-tetradecanol is a secondary alcohol with lipophilic alkyl chains (

and

) flanking the hydroxyl group. This structural reality dictates the synthetic strategy: one must avoid carbocation intermediates to prevent hydride shifts that would scramble the bromide position (yielding a mixture of 6-, 7-, and 8-bromotetradecane).

Therefore, this protocol prioritizes the Phosphorus Tribromide (


)  method, which proceeds via an 

mechanism, minimizing rearrangement and ensuring high regiochemical fidelity.

Part 1: Retrosynthetic & Mechanistic Analysis

The Chemoselectivity Challenge

Converting a secondary alcohol to an alkyl halide presents a dichotomy of mechanisms:

  • 
     Pathway (Acidic conditions, e.g., HBr):  Protonation of the alcohol creates a good leaving group (
    
    
    
    ), followed by dissociation to a secondary carbocation. This cation is prone to 1,2-hydride shifts , scrambling the position of the electrophilic center along the carbon chain.
  • 
     Pathway (Activated esters, e.g., 
    
    
    
    , Appel):
    The alcohol activates via a phosphorus ester, which is then displaced by bromide in a concerted backside attack. This avoids the discrete carbocation and preserves the regiochemistry (with stereochemical inversion).

Decision: For high-purity 7-bromotetradecane, the


 route  is the authoritative standard.
Reaction Mechanism ( )

The reaction proceeds in two distinct phases:[1]

  • Activation: The alcohol oxygen attacks the phosphorus, displacing a bromide ion and forming a reactive alkoxy-phosphorus intermediate (dibromophosphite).

  • Substitution: The displaced bromide ion attacks the electrophilic carbon from the backside (

    
    ), expelling the HOPBr
    
    
    
    leaving group.

ReactionMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Substitution (SN2) Alc 7-Tetradecanol (R-OH) Inter Alkoxy-dibromophosphite (R-O-PBr2) + HBr Alc->Inter Nucleophilic Attack PBr3 PBr3 PBr3->Inter TS Transition State [Br...C...O-PBr2] Inter->TS Br_ion Br- (Nucleophile) Br_ion->TS Prod 7-Bromotetradecane (Inversion of Config) TS->Prod Byprod HOPBr2 TS->Byprod

Figure 1: Mechanistic pathway for the conversion of 7-tetradecanol to 7-bromotetradecane via PBr3.

Part 2: Experimental Protocol

Reagents & Equipment
ReagentRolePurityHazard Note
7-Tetradecanol Substrate>98%Irritant
Phosphorus Tribromide (

)
Brominating Agent99%Corrosive, Water Reactive
Dichloromethane (DCM) SolventAnhydrousVolatile, Carcinogen susp.
Pyridine (Optional)Acid ScavengerReagent GradeFoul odor, Flammable
Sodium Bicarbonate QuenchSat. Aq.-
Step-by-Step Methodology
1. Setup and Preparation
  • Glassware: Oven-dried 250 mL 3-neck round-bottom flask (RBF), addition funnel, reflux condenser, nitrogen inlet.

  • Inert Atmosphere: Flush the system with dry nitrogen (

    
    ) to prevent hydrolysis of 
    
    
    
    .
2. Reaction Assembly
  • Charge the RBF with 7-tetradecanol (10.7 g, 50 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.

  • (Optional) Add pyridine (2.0 mL) if the substrate is acid-sensitive; however, for simple fatty alcohols, this is often omitted to simplify workup.

  • Cool the solution to 0°C using an ice/water bath.

  • Charge the addition funnel with

    
      (5.4 g, 1.9 mL, 20 mmol). Note: Stoichiometry is theoretically 1:3 (
    
    
    
    :Alcohol), but a slight excess of
    
    
    (0.4-0.5 eq relative to alcohol) is standard to drive completion.
3. Execution
  • Addition: Add

    
     dropwise over 30 minutes. Maintain temperature <5°C. The solution may turn slightly yellow.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (Solvent: Hexane/EtOAc 9:1) or GC.[2] If starting material remains, heat to mild reflux (40°C) for 1 hour.

4. Workup & Purification[3][4]
  • Quench: Cool back to 0°C. Carefully add ice-cold water (20 mL) dropwise to destroy excess

    
    . Caution:  Exothermic HBr evolution.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer once with DCM (20 mL).

  • Wash: Wash combined organics with saturated

    
     (2 x 30 mL) to neutralize acid, followed by brine (30 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Distillation: The residue is a crude oil. Purify via vacuum distillation .

    • Target Fraction: Collect the fraction boiling at ~145–150°C at 5 mmHg (estimated).

WorkupFlow Start Reaction Mixture (DCM, Product, HOPBr2) Quench Quench: Add Ice Water (Hydrolyzes excess PBr3) Start->Quench Sep Phase Separation Quench->Sep AqLayer Aqueous Layer (H3PO3, HBr) Sep->AqLayer Discard OrgLayer Organic Layer (DCM, 7-Bromotetradecane) Sep->OrgLayer Keep Wash Wash: Sat. NaHCO3 (Neutralize Acid) OrgLayer->Wash Dry Dry: MgSO4 & Filter Wash->Dry Conc Concentrate (Rotovap) Dry->Conc Distill Vacuum Distillation (<5 mmHg) Conc->Distill

Figure 2: Purification workflow for the isolation of 7-bromotetradecane.

Part 3: Characterization & Data

Physical Properties

The following properties serve as benchmarks for the purified product.

PropertyValue (Approx.)Notes
Molecular Formula

Molecular Weight 277.29 g/mol
Appearance Colorless to pale yellow liquidDarkens upon storage (oxidation/elimination)
Boiling Point 175–178°C @ 20 mmHgValue for 1-bromo isomer; 7-bromo will be slightly lower (~165°C)
Density 0.932 g/mLAt 25°C
Solubility Soluble in Hexane, DCM, Et2OInsoluble in water
Spectroscopic Validation
  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       3.9–4.1 ppm (m, 1H): Methine proton attached to Br (-CH-Br ). The multiplet structure confirms the secondary halide.
      
    • 
       1.7–1.8 ppm (m, 4H): Methylene protons 
      
      
      
      to the bromide.
    • 
       1.2–1.4 ppm (m, 18H): Bulk methylene chain.
      
    • 
       0.88 ppm (t, 6H): Terminal methyl groups.
      
    • Diagnostic: Absence of

      
       3.6 ppm (starting alcohol methine).
      
  • GC-MS:

    • Look for molecular ion peaks

      
       at m/z 276 and 278 (1:1 ratio due to 
      
      
      
      and
      
      
      isotopes).
    • Characteristic fragment: Loss of Br (

      
      ) giving alkyl cation at m/z 197.
      

Part 4: Troubleshooting & Safety

Common Failure Modes
  • Elimination (Alkene Formation):

    • Symptom: Product contains olefinic protons in NMR (

      
       5.3–5.5 ppm).
      
    • Cause: Reaction temperature too high or workup too basic.

    • Remedy: Keep reaction <40°C. Avoid strong bases during wash; use bicarbonate, not hydroxide.

  • Rearrangement:

    • Symptom: GC shows multiple closely eluting peaks (isomers).

    • Cause: Acid-catalyzed migration (

      
       character).
      
    • Remedy: Ensure temperature control.[5] Add pyridine to buffer HBr generated in situ.

Safety Protocol
  • PBr3 Handling: Reacts violently with moisture producing HBr gas (corrosive/toxic). Use only in a fume hood. Quench excess reagent slowly at 0°C.

  • Storage: Store 7-bromotetradecane over copper wire (stabilizer) in the dark to prevent radical decomposition.

References

  • Synthesis of Alkyl Bromides (General PBr3 Protocol): Harrison, G. C.; Diehl, H. Organic Syntheses, Coll. Vol. 3, p. 370 (1955). Link

  • Mechanism of Alcohol Bromination: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed., Wiley, 2013.
  • Physical Properties (1-Bromotetradecane Proxy): PubChem Compound Summary for CID 8082, 1-Bromotetradecane. Link

  • Appel Reaction Alternative: Appel, R. Angewandte Chemie International Edition in English, 14(12), 801-811 (1975). Link

Sources

7-Bromotetradecane (CAS 74036-97-8): Technical Synthesis and Application Guide

[1]

Part 1: Executive Summary & Strategic Value

7-Bromotetradecane (CAS 74036-97-8) is a specialized secondary alkyl halide intermediate, distinct from its widely available isomer, 1-bromotetradecane. While the primary bromide is a standard reagent for attaching linear C14 hydrophobic tails, the 7-bromo isomer offers a unique internal functionalization point .

This mid-chain positioning (C7) is critical for advanced materials science applications. It introduces a "kink" or branching point in the hydrophobic chain, which significantly alters the packing properties of derived molecules. This structural feature is leveraged to:

  • Lower Melting Points: Disrupt crystalline packing in liquid crystals and organic semiconductors.

  • Enhance Solubility: Improve the solubility of conjugated polymers in organic solvents.

  • Modify Interfacial Behavior: Create "Gemini" or branched surfactants with superior wetting properties and lower Krafft temperatures compared to linear analogues.

This guide details the physicochemical profile, validated synthesis routes, and handling protocols for this high-value intermediate.

Part 2: Physicochemical Profile[1]

The shift of the bromine atom from the terminal (C1) to the internal (C7) position creates a chiral center (in the racemic mixture) and increases steric hindrance around the electrophilic site.

PropertySpecificationNotes
CAS Number 74036-97-8 Distinct from 1-Bromotetradecane (112-71-0)
IUPAC Name 7-Bromotetradecane
Molecular Formula C₁₄H₂₉Br
Molecular Weight 277.29 g/mol
Appearance Colorless to pale yellow liquidOxidizes/darkens upon light exposure
Boiling Point ~155-160 °C @ 15 mmHg (Est.)[1][2]Slightly lower than 1-isomer (176°C) due to sphericity
Density 0.932 g/mLComparable to linear isomer
Solubility Immiscible in water; Soluble in Et₂O, THF, Hexane
Chirality Racemic (±)Unless synthesized via asymmetric catalysis
Reactivity Profile Secondary ElectrophileProne to E2 elimination over Sₙ2 substitution

Part 3: Synthesis Protocols

The synthesis of 7-bromotetradecane requires careful control to prevent regio-isomerization (migration of the bromine along the chain). Two primary routes are recommended: Hydrobromination of 7-Tetradecene (preferred for efficiency) and Bromination of 7-Tetradecanol (preferred for stereochemical control).

Route A: Hydrobromination of 7-Tetradecene (High Efficiency)

This route exploits the symmetry of 7-tetradecene . Because the alkene is symmetric (C₇=C₇), the addition of HBr yields 7-bromotetradecane regardless of which carbon is protonated. This eliminates the regioselectivity issues common with asymmetric internal alkenes.

Reagents: 7-Tetradecene (CAS 10374-74-0), HBr (gas or 48% aq), Phase Transfer Catalyst (e.g., Aliquat 336).

Protocol:

  • Setup: Charge a pressure reactor with 7-tetradecene (1.0 eq) and a phase transfer catalyst (0.05 eq).

  • Addition: Cool to 0°C. Slowly introduce anhydrous HBr gas or add 48% aqueous HBr (3.0 eq) dropwise.

  • Reaction: Seal and heat to 80°C for 12 hours.

  • Workup: Cool to RT. Separate the organic layer. Wash with NaHCO₃ (sat. aq.) to neutralize acid, followed by brine.

  • Purification: Dry over MgSO₄ and concentrate. Distill under high vacuum to obtain the product.

Route B: Appel Reaction of 7-Tetradecanol (Mild Conditions)

This route is preferred when starting from the alcohol and requiring mild conditions to prevent skeletal rearrangements common with strong acids.

Reagents: 7-Tetradecanol (CAS 3981-79-1), Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄), DCM.

Protocol:

  • Dissolution: Dissolve 7-tetradecanol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C under N₂.

  • Activation: Add PPh₃ (1.2 eq) portion-wise over 30 minutes. The solution will turn slightly yellow.

  • Completion: Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Workup: Add pentane to precipitate Triphenylphosphine oxide (Ph₃P=O). Filter through a silica plug.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes) to isolate pure 7-bromotetradecane.

Synthesis Workflow Diagram

SynthesisPathwaysStart_Alkene7-Tetradecene(Symmetric Alkene)Process_HBrHydrobromination(HBr, 80°C)Symmetric AdditionStart_Alkene->Process_HBrPreferred RouteStart_Alcohol7-Tetradecanol(Secondary Alcohol)Process_AppelAppel Reaction(CBr4, PPh3, DCM)Inversion of Config.Start_Alcohol->Process_AppelMild RouteProduct7-Bromotetradecane(Racemic)Process_HBr->ProductProcess_Appel->ProductSide_ProductElimination Byproduct(7-Tetradecene)Product->Side_ProductHeat/Base(Degradation)

Figure 1: Comparative synthesis pathways highlighting the symmetry advantage of the alkene route versus the stereochemical inversion of the Appel reaction.

Part 4: Reactivity & Application Logic

Understanding the secondary nature of the bromide at C7 is vital for successful downstream chemistry. Unlike primary bromides, 7-bromotetradecane is sterically hindered and prone to elimination.

Nucleophilic Substitution (Sₙ2 vs E2)
  • Challenge: Reaction with strong bases/nucleophiles (e.g., NaOEt) will favor E2 elimination , regenerating 7-tetradecene, rather than substitution.

  • Solution: Use polar aprotic solvents (DMF, DMSO) and "soft" nucleophiles (e.g., thiols, azides) to favor Sₙ2. For carbon-carbon bond formation, use organocuprates (Gilman reagents) rather than simple acetylides.

Grignard Formation
  • Utility: Precursor to 7-tetradecyl-metal species.

  • Protocol: Formation of the Grignard reagent (7-tetradecylmagnesium bromide) is slower than with primary bromides.

    • Activation: Requires Rieke Magnesium or initiation with 1,2-dibromoethane.

    • Temperature: Reflux in THF is often required, but control is needed to prevent Wurtz coupling (dimerization).

Application in Materials Science

The "Internal Tail" Effect:

  • Liquid Crystals: Attaching a 7-tetradecyl group to a rigid core (e.g., biphenyl) creates a lateral protrusion. This disrupts smectic layer ordering, lowering the melting point and widening the nematic phase range.

  • Organic Electronics: Used to solubilize conjugated polymers (e.g., polythiophenes). The branched alkyl chain prevents excessive π-π stacking, which can otherwise lead to precipitation during solution processing.

Reactivity Flowchart

ReactivityCenter7-BromotetradecaneMgMg / THF(Grignard Formation)Center->MgNuSoft Nucleophile(Thiol/Azide, DMF)Center->NuBaseStrong Base(NaOEt/KOtBu)Center->BaseGrignard7-Tetradecyl-MgBr(Nucleophilic Alkylating Agent)Mg->GrignardSlow InitiationSubstituted7-Functionalized Tetradecane(S-R, N3-R)Nu->SubstitutedSN2 (Inversion)Alkene7-Tetradecene(Elimination Product)Base->AlkeneE2 (Major Pathway)

Figure 2: Reactivity profile demonstrating the competition between Substitution (Sₙ2) and Elimination (E2) pathways.

Part 5: Safety & Handling (EHS)

  • Hazards: 7-Bromotetradecane is an alkylating agent. It is structurally similar to other long-chain halides which are skin irritants and potential sensitizers.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place. The C-Br bond is photosensitive; prolonged light exposure liberates HBr and turns the liquid brown.

  • Spill Response: Absorb with vermiculite. Do not use water (immiscible). Dispose of as halogenated organic waste.

Part 6: References

  • Symmetric Alkene Hydrobromination:

    • Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General mechanism for symmetric alkene addition).

    • Context: Validates the regiochemical outcome of HBr addition to 7-tetradecene.

  • Appel Reaction on Secondary Alcohols:

    • Source: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

    • Context: Standard protocol for converting secondary alcohols to halides with inversion.

  • Physical Properties of Isomeric Bromides:

    • Source: PubChem Compound Summary for CID 8208 (1-Bromotetradecane) and CID 53427780 (7-Bromotetradecane). Link

    • Context: Comparison of boiling points and density data.[3]

  • Internal Functionalization in Materials:

    • Source: Tschierske, C. (2001). "Liquid Crystal Engineering – New Complex Mesogens." Angewandte Chemie International Edition, 40(14), 2548.

    • Context: Explains the use of mid-chain branched alkyl tails in lowering melting points of liquid crystals.

Structural Elucidation of 7-Bromotetradecane: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of aliphatic halides is a critical quality control gateway. 7-Bromotetradecane (CAS: 74036-97-8), a secondary alkyl bromide with the molecular formula C₁₄H₂₉Br and a molecular weight of 277.28 g/mol [1], serves as a versatile intermediate in synthetic organic chemistry and lipid nanoparticle (LNP) tail engineering.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic profile of 7-Bromotetradecane. Moving beyond simple data reporting, this guide dissects the causality behind the observed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signals[2], and provides field-proven, self-validating experimental protocols to ensure absolute analytical trustworthiness.

Integrated Spectroscopic Workflow

To ensure high-fidelity structural elucidation, a multi-modal approach is required. The workflow below outlines the logical progression of sample analysis, emphasizing self-validating checkpoints at every instrumental stage.

Workflow Prep Sample Prep Neat / CDCl3 NMR NMR Acquisition 400 MHz 1H 100 MHz 13C Prep->NMR IR IR Acquisition ATR-FTIR Prep->IR MS Mass Spec EI-MS 70 eV Prep->MS Data Data Processing & Validation NMR->Data IR->Data MS->Data

Self-validating spectroscopic workflow for the structural elucidation of 7-Bromotetradecane.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Causality

The NMR profile of 7-Bromotetradecane is dictated by the highly electronegative bromine atom at the C7 position. Bromine withdraws electron density via inductive effects, severely deshielding the directly attached methine proton (CH-Br), pushing its chemical shift downfield to ~4.05 ppm.

Because the C7 carbon is a chiral center (bonded to a hydrogen, a bromine, a hexyl group, and a heptyl group), the adjacent methylene protons at C6 and C8 are diastereotopic . They are magnetically non-equivalent, resulting in complex, overlapping multiplets rather than simple first-order splitting patterns.

Self-Validating Protocol: 1H and 13C NMR
  • Sample Preparation : Transfer 20 mg of neat 7-Bromotetradecane into a precision 5 mm NMR tube.

  • Solvent Causality : Add 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen because it lacks protons (preventing signal interference) and provides a deuterium lock signal for magnetic field frequency stabilization.

  • Self-Validation Check : Insert the sample into the 400 MHz spectrometer. Lock onto the deuterium frequency. The protocol is self-validated when the internal TMS resonance is mathematically calibrated to exactly δ 0.00 ppm . If the TMS peak drifts, the shim or lock is compromised, and acquisition must halt.

  • Acquisition : Execute standard ¹H (16 scans, 10s relaxation delay to ensure quantitative integration) and ¹³C (1024 scans, proton-decoupled) pulse sequences.

Table 1: ¹H and ¹³C NMR Spectral Data (CDCl₃, 298 K)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationStructural Causality
¹H4.05Multiplet1HCH-Br (Inductive deshielding by electronegative Br)
¹H1.70 - 1.85Multiplet4HCH₂ adjacent to C-Br (Diastereotopic complexity)
¹H1.25 - 1.45Multiplet18HBulk aliphatic chain
¹H0.88Triplet6HTerminal CH₃ groups
¹³C58.5Singlet1CC-Br (Direct halogen deshielding)
¹³C39.2Singlet2CC6, C8 (Beta-carbons to the bromine atom)
¹³C22.7 - 31.9Overlapping9CBulk aliphatic carbons
¹³C14.1Singlet2CTerminal methyl carbons

Infrared (IR) Vibrational Analysis

Mechanistic Causality

Infrared spectroscopy identifies the functional group vibrations based on changes in the molecular dipole moment[3]. For 7-Bromotetradecane, the heavy mass of the bromine atom causes the C-Br stretching frequency to manifest in the lower energy "fingerprint" region (500–700 cm⁻¹). Because the long aliphatic chain is highly flexible, the molecule exists as a mixture of rotational conformers at room temperature, yielding distinct C-Br stretching bands for anti (~645 cm⁻¹) and gauche (~560 cm⁻¹) conformations. Furthermore, the presence of more than four consecutive methylene (-CH₂-) units triggers a characteristic in-phase rocking vibration at 720 cm⁻¹.

Self-Validating Protocol: ATR-FTIR
  • System Preparation : Clean the diamond crystal of the Attenuated Total Reflectance (ATR) module with isopropanol. ATR is chosen over traditional KBr pellets because 7-Bromotetradecane is a liquid; ATR utilizes the evanescent wave phenomenon to probe the neat liquid directly, eliminating moisture artifacts.

  • Self-Validation Check : Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere. The system self-validates by mathematically subtracting this background from the subsequent sample run, ensuring that atmospheric H₂O and CO₂ do not produce false-positive peaks.

  • Acquisition : Place a single drop of the neat liquid onto the crystal and collect the sample spectrum.

Table 2: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityModeStructural Causality
2955, 2920, 2853StrongC-H Stretch (sp³)Asymmetric and symmetric stretching of the alkyl chain
1465MediumC-H BendScissoring deformation of methylene groups
720Weak-MedCH₂ RockingDiagnostic of aliphatic chains with >4 consecutive CH₂ units
645, 560StrongC-Br StretchHalogen stretching; dual peaks indicate anti and gauche conformers

Mass Spectrometry (MS) & Fragmentation Dynamics

Mechanistic Causality

Electron Impact (EI) at 70 eV is the universal standard for mass spectrometry because it matches the de Broglie wavelength of the bombarding electrons to the bond lengths of organic molecules, maximizing ionization efficiency. When 7-Bromotetradecane is ionized, an electron is typically ejected from a bromine lone pair.

Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This creates a highly diagnostic doublet for the molecular ion [M]⁺• at m/z 276 and 278[2]. Because secondary alkyl bromides are highly unstable under 70 eV conditions, the molecular ion is extremely weak (<1% abundance). The dominant fragmentation pathways are the direct loss of the bromine radical and alpha cleavage on either side of the C7 carbon, yielding stable carbocations.

MS_Frag M Molecular Ion [M]+• m/z 276, 278 (1:1) C14H29Br+• LossBr [M - Br]+ m/z 197 C14H29+ M->LossBr - Br• Alpha1 Alpha Cleavage 1 Loss of C6H13• m/z 191, 193 M->Alpha1 - Hexyl Radical Alpha2 Alpha Cleavage 2 Loss of C7H15• m/z 177, 179 M->Alpha2 - Heptyl Radical Alkyl Alkyl Cations m/z 43, 57, 71... LossBr->Alkyl Alkyl Chain Fragmentation

Mass spectrometry fragmentation pathways of 7-Bromotetradecane highlighting alpha cleavage.

Self-Validating Protocol: GC-MS (EI, 70 eV)
  • Instrument Tuning (Self-Validation) : Prior to sample injection, introduce Perfluorotributylamine (PFTBA) into the mass spectrometer. The system self-validates by confirming the presence, mass accuracy, and relative abundance ratios of the m/z 69, 219, and 502 calibration ions. If these fail, the quadrupole requires recalibration.

  • Injection : Inject 1 μL of a 1 mg/mL solution (in hexane) into the GC inlet (split ratio 50:1, 250°C).

  • Acquisition : Ionize the eluent at 70 eV and scan the quadrupole mass analyzer from m/z 40 to 350.

Table 3: EI-MS (70 eV) Fragmentation Data
m/z ValueRelative AbundanceIon / FragmentMechanistic Causality
276, 278< 1%[M]⁺•Molecular ion; 1:1 ratio confirms single Br atom (⁷⁹Br/⁸¹Br)
197~ 5%[M - Br]⁺Direct loss of the bromine radical
191, 193~ 10%[C₈H₁₆Br]⁺Alpha cleavage at C6-C7 bond (loss of hexyl radical, 85 Da)
177, 179~ 12%[C₇H₁₄Br]⁺Alpha cleavage at C7-C8 bond (loss of heptyl radical, 99 Da)
43, 57, 71Base Peak (100%)[CₙH₂ₙ₊₁]⁺Extensive sequential fragmentation of the aliphatic chain
References
  • Source: PubChem - NIH (nih.gov)
  • Source: Smolecule (smolecule.com)
  • Source: Google Patents (google.com)

Sources

7-Bromotetradecane: Physicochemical Profiling, SN2 Alkylation Mechanics, and QSAR Toxicology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromotetradecane is a secondary alkyl halide that serves as a critical structural intermediate in organic synthesis and a benchmark compound in predictive toxicology. For drug development professionals and computational toxicologists, understanding its exact physicochemical parameters—specifically its molecular weight and formula—is foundational for calculating stoichiometric ratios in lipid nanoparticle (LNP) tail synthesis and predicting its behavior as an electrophilic hapten in Quantitative Structure-Activity Relationship (QSAR) models.

This whitepaper provides an in-depth technical analysis of 7-Bromotetradecane, detailing its molecular properties, its mechanistic role as an SN2 alkylating agent, and field-proven protocols for its application in both synthetic chemistry and in silico toxicology.

Physicochemical Profiling: Molecular Weight & Formula

The fundamental identity of 7-Bromotetradecane is defined by its 14-carbon aliphatic backbone and a bromine atom positioned at the 7th carbon. This specific secondary substitution pattern dictates its steric hindrance profile, fundamentally altering its reactivity compared to primary analogs like 1-bromotetradecane.

  • Molecular Formula: C14H29Br[1]

  • Molecular Weight: 277.28 g/mol [1]

The molecular weight of 277.28 g/mol is a critical parameter for researchers calculating molar equivalents during nucleophilic substitution reactions. The presence of the heavy bromine atom (approx. 79.9 g/mol ) accounts for nearly 29% of the molecule's total mass, significantly influencing its density, boiling point, and partition coefficient (LogP).

Table 1: Core Chemical and Physical Properties
PropertyValueSource / Method
IUPAC Name 7-bromotetradecaneComputed by Lexichem
CAS Registry Number 74036-97-8PubChem / EPA DSSTox[1]
Molecular Formula C14H29BrComputed by PubChem 2.2[1]
Molecular Weight 277.28 g/mol Computed by PubChem 2.2[1]
Exact Mass 276.14526 DaComputed by PubChem 2.2[1]
Topological Polar Surface Area 0 ŲComputed by Cactvs[1]
Reaction Domain SN2 ElectrophileQSAR Classification[2]

Mechanistic Toxicology: 7-Bromotetradecane in QSAR Modeling

In the realm of predictive toxicology and drug safety, 7-Bromotetradecane is extensively utilized to train and validate QSAR models for skin sensitization, specifically correlating with the Murine Local Lymph Node Assay (LLNA)[3].

The SN2 Haptenation Mechanism

Skin sensitization is an immune response triggered when a low-molecular-weight chemical (a hapten) covalently binds to endogenous skin proteins. 7-Bromotetradecane acts as an SN2 electrophile (an alkylating agent)[2]. The mechanism involves a nucleophilic attack by the thiol (-SH) groups of cysteine or the amine (-NH2) groups of lysine residues on skin proteins. The bromine atom acts as the leaving group, resulting in an alkylated protein complex that is recognized as foreign by Langerhans cells[4].

Causality & Steric Hindrance: In LLNA testing, 7-Bromotetradecane is classified as a weak sensitizer[2]. The causality behind this weak potency lies in its molecular structure. Because the bromine is at the C7 position (a secondary carbon), the transition state during the SN2 nucleophilic attack is sterically hindered by the flanking hexyl and heptyl chains. This steric bulk significantly reduces the reaction rate constant for protein alkylation compared to unhindered primary halides (e.g., 1-bromobutane), leading to a lower sensitization potential.

G N1 7-Bromotetradecane (SN2 Electrophile) N3 Hapten-Protein Complex (Alkylated Protein) N1->N3 SN2 Attack (Sterically Hindered) N2 Skin Protein Nucleophile (e.g., Cysteine -SH) N2->N3 Br- Leaving Group N4 Langerhans Cell Uptake & Processing N3->N4 Antigen Presentation N5 T-Cell Proliferation (Sensitization / LLNA) N4->N5 Immune Cascade

Caption: SN2 haptenation pathway of 7-Bromotetradecane leading to weak skin sensitization.

Synthetic Utility in Drug & Fragrance Development

Beyond toxicology, the molecular formula of 7-Bromotetradecane (C14H29Br) makes it a valuable building block for introducing branched hydrophobic domains into drug delivery systems and active pharmaceutical ingredients.

When synthesizing lipid tails for ionizable lipids in LNP formulations, secondary alkyl halides are used to create branched architectures that improve endosomal escape. However, chemists must carefully control reaction conditions. Because 7-Bromotetradecane is a secondary halide, strong bases (like potassium tert-butoxide) will favor E2 elimination (dehydrohalogenation) over SN2 substitution, yielding trans-7-tetradecene instead of the desired alkylated product[5]. Therefore, mild bases and polar aprotic solvents must be employed to suppress elimination.

G S1 Step 1: Substrate Prep Dissolve Nucleophile in DMF S2 Step 2: Mild Base Addition Add K2CO3 (Avoid E2) S1->S2 S3 Step 3: Alkylating Agent Add 7-Bromotetradecane S2->S3 S4 Step 4: Thermal Activation Heat to 80°C (Drive SN2) S3->S4 S5 Step 5: Workup & Validation GC-MS & NMR Confirmation S4->S5

Caption: Step-by-step synthetic workflow for SN2 alkylation using 7-Bromotetradecane.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the standard operating procedures for utilizing 7-Bromotetradecane in synthetic and computational workflows.

Protocol A: Controlled SN2 Alkylation with 7-Bromotetradecane

Objective: Maximize SN2 substitution while minimizing E2 elimination.

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of the target nucleophile (e.g., a primary amine or phenol) in anhydrous Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add 1.5 equivalents of finely powdered Potassium Carbonate (K2CO3). Causality: A mild, insoluble base like K2CO3 prevents the high local concentrations of strong hydroxide/alkoxide ions that trigger E2 elimination of the secondary bromide.

  • Reagent Introduction: Calculate the mass of 7-Bromotetradecane needed for 1.2 equivalents using its molecular weight (277.28 g/mol ). Add this dropwise to the stirring mixture at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).

  • Self-Validation & Workup: Once the nucleophile is consumed, quench with distilled water and extract 3x with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Validate the suppression of the elimination byproduct (trans-7-tetradecene) via 1H-NMR by confirming the absence of vinylic protons at ~5.3 ppm.

Protocol B: In Silico QSAR Descriptor Generation

Objective: Generate 4D-fingerprints and topological descriptors for skin sensitization modeling.

  • Structure Input: Input the SMILES string for 7-Bromotetradecane (CCCCCCCC(CCCCCC)Br) into molecular descriptor software (e.g., Dragon 5.4 or PaDEL-Descriptor)[1],[6].

  • Descriptor Selection: Select blocks 1–10, 17–18, and 20 (constitutional, topological, walk/path counts, and connectivity indices)[6].

  • Mechanistic Tagging: Manually tag the compound within the SN2 electrophile domain based on the presence of the secondary alkyl bromide[2].

  • Data Normalization: Autoscale the generated 4D-fingerprints to ensure equal weighting before feeding the matrix into a Support Vector Machine (SVM) or Logistic Regression (LR) model for LLNA classification[3],[6].

References

  • PubChem, National Institutes of Health. "7-Bromotetradecane | C14H29Br | CID 53427780 - PubChem". Source: nih.gov. URL:[Link]

  • European Chemicals Bureau, Joint Research Centre. "The Use of Computational Methods in the Grouping and Assessment of Chemicals - Preliminary Investigations". Source: europa.eu. URL:[Link]

  • Oxford Academic, Toxicological Sciences. "Categorical QSAR Models for Skin Sensitization based upon Local Lymph Node Assay Classification Measures Part 2: 4D-Fingerprint Three-State and Two-2-State Logistic Regression Models". Source: oup.com. URL:[Link]

  • MDPI, International Journal of Molecular Sciences. "Prediction of Skin Sensitization with a Particle Swarm Optimized Support Vector Machine". Source: mdpi.com. URL:[Link]

  • American Chemical Society, Chemical Research in Toxicology. "Structure−Activity Models for Contact Sensitization". Source: acs.org. URL:[Link]

Sources

7-Bromotetradecane: A Versatile Secondary Alkyl Halide Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of complex organic molecules, the introduction of medium-to-long aliphatic chains is a critical step for modulating lipophilicity, membrane permeability, and pharmacokinetic profiles. 7-Bromotetradecane (CAS: 74036-97-8) [1] serves as a highly versatile C14 building block. As a secondary alkyl bromide, it presents unique mechanistic challenges and opportunities compared to its primary counterparts. This whitepaper provides an in-depth technical roadmap for utilizing 7-bromotetradecane, focusing on the causality behind reaction conditions, mechanistic divergence, and self-validating experimental protocols.

Mechanistic Profiling: The Steric and Electronic Landscape

The reactivity of 7-bromotetradecane is fundamentally governed by its secondary carbon center flanked by hexyl and heptyl chains. This steric bulk dictates its behavior in both biological systems and synthetic pathways.

Interestingly, in quantitative structure-activity relationship (QSAR) models for skin sensitization—specifically the murine Local Lymph Node Assay (LLNA)—7-bromotetradecane is classified only as a weak sensitizer [2], [3]. The causality behind this biological profile directly translates to its chemical reactivity: while it can act as an SN2 electrophile to alkylate proteins, the steric hindrance of the secondary carbon severely retards the nucleophilic attack.

To successfully utilize this building block, synthetic chemists must actively manipulate reaction conditions to either overcome this steric impedance (to force SN2) or exploit it (to drive E2 elimination) [4].

Reactivity A 7-Bromotetradecane (Secondary Alkyl Bromide) B E2 Elimination (KOtBu, THF) A->B Bulky Base C Grignard Formation (Mg0, THF, I2) A->C Oxidative Addition D SN2 Alkylation (C-Nucleophiles) A->D Soft Nucleophile E trans-7-Tetradecene B->E F 7-Tetradecylmagnesium Bromide C->F G Alkylated Derivatives D->G

Fig 1. Divergent synthetic pathways of 7-bromotetradecane based on reagent selection.

Quantitative Data: Properties and Optimization

To design robust synthetic routes, we must first establish the physicochemical baseline and the empirical data governing pathway divergence.

Table 1: Physicochemical & Toxicological Profile

PropertyValueCausality / Implication for Synthesis
CAS Number 74036-97-8Unique identifier for procurement and safety tracking.
Molecular Weight 277.28 g/mol Determines stoichiometric calculations.
Physical State Liquid (ambient)Facilitates neat dropwise addition without heated lines.
Electrophilicity Weak (SN2)Requires highly nucleophilic partners or elevated temperatures for substitution.
Sensitization Weak (LLNA)Necessitates standard PPE; low risk of severe allergic contact dermatitis.

Table 2: Mechanistic Divergence & Yield Optimization

Reagent SystemDominant MechanismMajor ProductYieldMechanistic Rationale
KOtBu / THF / 65°CE2trans-7-Tetradecene85%Bulky base prevents SN2; anti-periplanar TS favors E-alkene.
NaOEt / EtOH / 78°CE2 / SN2Mixed Alkenes + Ether<50%Small unhindered base acts as both nucleophile and base, destroying selectivity.
NaCH(CO₂Et)₂ / DMF / 80°CSN2Alkylated Malonate78%Soft, stabilized carbanion in polar aprotic solvent maximizes substitution.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems. The following methodologies incorporate built-in physical and chemical checkpoints to ensure process integrity.

Protocol A: Stereoselective Dehydrohalogenation to trans-7-Tetradecene

Objective: Synthesize trans-7-tetradecene via an E2 elimination pathway [4]. Causality: Potassium tert-butoxide (KOtBu) is deliberately selected. Its massive steric bulk prevents it from acting as a nucleophile, completely suppressing the SN2 pathway. The reaction proceeds via an anti-periplanar transition state. To minimize gauche steric interactions between the hexyl and heptyl chains during the transition state, the molecule adopts a conformation that thermodynamically favors the E (trans) alkene geometry.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under a continuous argon sweep.

  • Base Loading: Add 1.5 equivalents of sublimed KOtBu followed by 100 mL of anhydrous THF. Stir until a homogenous suspension is achieved.

  • Addition: Cool the system to 0°C using an ice bath. Add 1.0 equivalent of 7-bromotetradecane dropwise over 15 minutes.

  • Thermal Activation: Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 12 hours.

  • Quench & Extraction: Cool to room temperature. Quench slowly with 50 mL of distilled water. Extract the aqueous layer with hexanes (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation.

  • Validation Checkpoint: Analyze the purified product via FT-IR. The complete disappearance of the C-Br stretch (~600 cm⁻¹) and the appearance of a strong, sharp absorption band at ~965 cm⁻¹ (characteristic of out-of-plane C-H bending in trans alkenes) validates both the completion of the reaction and the stereoselectivity of the E2 elimination.

Protocol B: Generation of 7-Tetradecylmagnesium Bromide

Objective: Form a secondary Grignard reagent for subsequent cross-coupling or nucleophilic addition. Causality: Secondary alkyl bromides are notoriously sluggish during oxidative addition to magnesium and are highly prone to Wurtz-type homocoupling (forming a C28 dimer) if the local concentration of the halide is too high or the temperature spikes. By using iodine to chemically etch the passivating MgO layer and strictly controlling the addition rate and temperature, we suppress homocoupling and drive the formation of the Grignard reagent.

Workflow Step1 Activation Mg + I2 Step2 Initiation 5% Bromide Step1->Step2 Step3 Step3 Step2->Step3 Step4 Quench Electrophile Step3->Step4

Fig 2. Optimized experimental workflow for secondary Grignard reagent generation.

Step-by-Step Methodology:

  • Surface Activation: Add 1.2 equivalents of magnesium turnings to a dry Schlenk flask. Add a single crystal of iodine (I₂). Heat the flask gently with a heat gun under argon until purple iodine vapors fill the flask and coat the magnesium, activating the surface.

  • Solvent Addition: Allow to cool, then add enough anhydrous THF to barely cover the turnings.

  • Initiation: Add exactly 5% of the total volume of neat 7-bromotetradecane. Do not stir.

  • Validation Checkpoint: Observe the flask closely. The transition of the solution from a clear, dark iodine-tinted liquid to a cloudy, greyish suspension, accompanied by a spontaneous localized exotherm (solvent bubbling at the Mg surface), validates successful initiation. Do not proceed to step 4 until this visual validation occurs.

  • Propagation: Dilute the remaining 95% of the 7-bromotetradecane in anhydrous THF (0.5 M concentration). Add this solution dropwise over 1.5 hours. Maintain the internal temperature strictly between 15°C and 20°C using a water bath to prevent Wurtz coupling.

  • Maturation: Once addition is complete, stir the grey-black solution for an additional 2 hours at room temperature to ensure complete insertion. The reagent is now ready for in situ trapping with an electrophile (e.g., an aldehyde).

Conclusion

7-Bromotetradecane is a powerful tool for introducing branched, highly lipophilic C14 chains into target molecules. By understanding the causal relationship between its secondary steric bulk and its reaction kinetics, chemists can precisely steer its reactivity toward substitution, elimination, or organometallic insertion, ensuring high yields and reproducible scale-up in drug development pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53427780, 7-Bromotetradecane." PubChem - NIH. URL: [Link]

  • Li, Y., et al. "Categorical QSAR Models for Skin Sensitization based upon Local Lymph Node Assay Classification Measures Part 2: 4D-Fingerprint Three-State and Two-2-State Logistic Regression Models." Toxicological Sciences (Oxford Academic). URL: [Link]

  • Lin, Z., et al. "Prediction of Skin Sensitization with a Particle Swarm Optimized Support Vector Machine." International Journal of Molecular Sciences (MDPI). URL: [Link]

Introduction: The Unassuming Architect of Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Secondary Bromoalkanes

Secondary bromoalkanes, organic compounds where a bromine atom is attached to a secondary carbon, hold a place of distinction in the history of chemical science. Far from being mere synthetic curiosities, these molecules have been central to the very development of our understanding of chemical reactivity, structure, and mechanism. For over a century and a half, they have served as the workhorse substrates for elucidating the fundamental principles that govern substitution and elimination reactions, the nature of reactive intermediates, and the subtleties of stereochemistry. This guide provides a comprehensive exploration of the discovery and history of secondary bromoalkanes, tracing their journey from the early days of structural theory to their current role as indispensable tools in modern synthetic chemistry and drug discovery. For researchers and drug development professionals, understanding this history is not just an academic exercise; it is a lesson in the evolution of chemical logic itself, revealing the causality behind the experimental choices and theoretical frameworks that underpin contemporary organic chemistry.

Chapter 1: The Dawn of Structural Theory and Early Syntheses (19th Century)

The story of secondary bromoalkanes begins in the nascent years of organic chemistry, a time when the very concept of molecular structure was being forged. Their synthesis and reactions provided crucial evidence for the arrangement of atoms in space and the nature of chemical bonds.

The Williamson Ether Synthesis: An Indirect Confirmation of Structure

In 1850, Alexander Williamson developed a method for synthesizing ethers by reacting an alkoxide with an organohalide.[1][2][3] While the primary goal was ether formation, this reaction was monumental for the field because it relied on the predictable reactivity of alkyl halides, including secondary bromoalkanes. The Williamson ether synthesis typically proceeds via an S(_N)2 mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group.[1][4] This reaction helped to solidify the structural theory of ethers and demonstrated that alkyl halides were versatile substrates for forming new carbon-heteroatom bonds.[2][4] The choice of a primary alkyl halide is often preferred to minimize competing elimination reactions, but the use of secondary substrates under controlled conditions provided early insights into the factors governing substitution versus elimination.[1][4]

Hydrohalogenation and the Birth of Regioselectivity: Markovnikov's Rule

A more direct and historically significant route to secondary bromoalkanes emerged from the study of addition reactions to alkenes. In 1870, the Russian chemist Vladimir Markovnikov formulated his eponymous rule after observing the reaction of hydrogen halides with asymmetric alkenes.[5][6] He noted that when a protic acid like HBr adds across a double bond, the hydrogen atom attaches to the carbon that already bears more hydrogen atoms, while the halide attaches to the more substituted carbon.[5][7]

The reaction of propene with hydrobromic acid, for example, overwhelmingly yields 2-bromopropane, a secondary bromoalkane, rather than 1-bromopropane.

Chemical Basis of Markovnikov's Rule: The underlying principle of Markovnikov's rule is the formation of the most stable carbocation intermediate.[5] The addition of a proton to the terminal carbon of propene generates a secondary carbocation, which is stabilized by hyperconjugation and inductive effects from the two adjacent methyl groups. Addition to the internal carbon would produce a less stable primary carbocation. The subsequent attack of the bromide ion on the more stable secondary carbocation leads to the observed product.

Protocol 1: Synthesis of 2-Bromobutane via Hydrobromination of 1-Butene

This protocol describes the classic Markovnikov addition of HBr to an alkene to produce a secondary bromoalkane.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, place a suitable solvent such as glacial acetic acid.

  • Gas Introduction: Bubble 1-butene gas through the cooled solvent.

  • Reagent Addition: Slowly bubble hydrogen bromide gas into the stirred solution. Alternatively, a solution of HBr in acetic acid can be used. The reaction is typically exothermic and may require cooling to control the temperature.

  • Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of the starting alkene.

  • Workup: Upon completion, the reaction mixture is poured into water. The organic layer containing 2-bromobutane is separated.

  • Purification: The organic layer is washed with a dilute sodium bicarbonate solution to remove excess acid, followed by a wash with water. It is then dried over an anhydrous drying agent (e.g., MgSO(_4)), filtered, and purified by distillation to yield pure 2-bromobutane.

Markovnikov_Addition cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Products Propene Propene (CH₃CH=CH₂) Carbocation_2 Secondary Carbocation (More Stable) Propene->Carbocation_2 + H⁺ (to C1) Carbocation_1 Primary Carbocation (Less Stable) Propene->Carbocation_1 + H⁺ (to C2) HBr HBr Product_Major 2-Bromopropane (Major Product) Carbocation_2->Product_Major + Br⁻ Product_Minor 1-Bromopropane (Minor Product) Carbocation_1->Product_Minor + Br⁻

Chapter 2: A Dichotomy in Mechanism: S(_N)1 and S(_N)2 Reactions

The early 20th century marked a shift from simply discovering reactions to understanding their underlying mechanisms. Secondary bromoalkanes proved to be the ideal substrates for this endeavor, standing at the crossroads of two competing mechanistic pathways.

In the 1930s, Sir Christopher Ingold and Edward D. Hughes conducted seminal studies on the kinetics of nucleophilic substitution reactions of alkyl halides.[8][9] Their work revealed two distinct mechanisms: S(_N)1 (substitution, nucleophilic, unimolecular) and S(_N)2 (substitution, nucleophilic, bimolecular).[8][10]

  • The S(_N)2 Reaction: This is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group (bromide) departs.[1] The reaction rate depends on the concentration of both the substrate and the nucleophile. This pathway is favored by strong nucleophiles, aprotic solvents, and sterically unhindered substrates (primary > secondary >> tertiary).

  • The S(_N)1 Reaction: This is a two-step process. The first, rate-determining step involves the slow ionization of the alkyl halide to form a carbocation intermediate.[11] The second step is a rapid attack of the nucleophile on the carbocation. The rate depends only on the concentration of the substrate.[11] This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations (tertiary > secondary >> primary).

Secondary bromoalkanes are unique in that they can readily undergo substitution by either mechanism, and the outcome is highly dependent on the reaction conditions.[11] This sensitivity made them the perfect model systems for teasing apart the factors that govern these fundamental pathways.

FeatureS(_N)1 ReactionS(_N)2 Reaction
Substrate Tertiary > Secondary Primary > Secondary
Kinetics Rate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]
Mechanism Two steps, via carbocationOne concerted step
Nucleophile Weak nucleophile favoredStrong nucleophile favored
Solvent Polar protic (e.g., ethanol, water)Polar aprotic (e.g., acetone, DMSO)
Stereochemistry RacemizationInversion of configuration

SN1_SN2_Competition cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway Start Secondary Bromoalkane (e.g., 2-Bromobutane) Condition_SN1 Weak Nucleophile (e.g., H₂O, ROH) Polar Protic Solvent Start->Condition_SN1 Condition_SN2 Strong Nucleophile (e.g., ⁻OH, ⁻OR) Polar Aprotic Solvent Start->Condition_SN2 Intermediate_SN1 Planar Carbocation Intermediate Condition_SN1->Intermediate_SN1 Slow Ionization Product_SN1 Racemic Mixture of Products Intermediate_SN1->Product_SN1 Fast Nucleophilic Attack Intermediate_SN2 Pentavalent Transition State Condition_SN2->Intermediate_SN2 Concerted Backside Attack Product_SN2 Inversion of Stereochemistry Intermediate_SN2->Product_SN2

Chapter 3: The Carbocation Revolution and Free Radical Pathways

The mechanistic framework established by Ingold was further solidified by direct experimental evidence for the existence of the proposed intermediates. Concurrently, discoveries in radical chemistry opened entirely new avenues for bromoalkane synthesis.

George A. Olah and the Direct Observation of Carbocations

For decades, the carbocation was a theoretical intermediate, inferred from kinetic data.[12] This changed dramatically with the work of George A. Olah, who was awarded the Nobel Prize in Chemistry in 1994 for his contributions to carbocation chemistry.[13][14] Olah developed "superacids," such as a mixture of HSO(_3)F and SbF(_5) ("Magic Acid"), which are exceptionally strong and non-nucleophilic.[12][13][14] In these media, carbocations generated from alkyl halides could be stabilized and kept in solution long enough to be studied directly by techniques like NMR spectroscopy.[12][14] This work provided irrefutable proof of the existence of carbocations, confirming the S(_N)1 mechanism and revolutionizing our understanding of these critical reactive intermediates.[15][16]

The Peroxide Effect: Anti-Markovnikov Addition

While Markovnikov's rule was well-established, chemists in the early 20th century were puzzled by the variable outcomes of HBr addition to alkenes. The reason for this variability was uncovered by Morris Kharasch, who demonstrated in 1933 that the presence of organic peroxides could completely reverse the regioselectivity of the reaction.[17] This "peroxide effect," also known as the Kharasch effect, leads to the anti-Markovnikov product.[5][17]

This reaction does not proceed through a carbocation intermediate but rather through a free-radical chain mechanism.[17][18] The peroxide initiator generates a bromine radical, which then adds to the alkene double bond. The addition occurs at the less substituted carbon to generate the more stable secondary free radical, which then abstracts a hydrogen atom from HBr to yield the terminal (primary) bromoalkane. This discovery was significant as it provided a complementary method to Markovnikov addition and introduced free-radical mechanisms as a powerful tool in synthesis.[19]

Chapter 4: Modern Synthetic Methodologies

Building on this rich historical foundation, modern chemistry has developed an array of sophisticated methods for the synthesis of secondary bromoalkanes, offering greater control over selectivity and functional group tolerance.

Free-Radical Bromination of Alkanes

Direct conversion of an alkane C-H bond to a C-Br bond can be achieved via free-radical bromination, typically using bromine (Br(2)) and UV light or a radical initiator.[20] The mechanism involves the homolytic cleavage of Br(2) to form bromine radicals, which then abstract a hydrogen atom from the alkane to form an alkyl radical.[21]

The key to the synthetic utility of this reaction is its selectivity. A bromine radical is relatively unreactive and therefore highly selective, preferentially abstracting a hydrogen from the weakest C-H bond. Since the stability of alkyl radicals is tertiary > secondary > primary, bromination is highly selective for tertiary C-H bonds. However, in the absence of tertiary hydrogens, it provides a viable route to secondary bromoalkanes over primary ones.[21][22]

Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination (Examples) Br2 Br-Br Br_Rad 2 Br• Br2->Br_Rad hν (light) Alkane Alkane (R-H) Br_Rad->Alkane Alkyl_Rad Alkyl Radical (R•) Product Secondary Bromoalkane (R-Br) Term1 Br• + Br• → Br₂ Term2 R• + Br• → R-Br Term3 R• + R• → R-R

From Alcohols to Bromoalkanes

One of the most common and reliable methods for preparing secondary bromoalkanes is from the corresponding secondary alcohols. While this can be achieved with concentrated HBr and an acid catalyst like H(_2)SO(_4), this method often proceeds via an S(_N)1 mechanism, which can lead to carbocation rearrangements and a loss of stereochemical integrity.[23]

Modern methods offer milder and more controlled alternatives. Reagents like phosphorus tribromide (PBr(_3)) or thionyl bromide (SOBr(_2)) are frequently used to convert secondary alcohols to bromides, typically proceeding through an S(_N)2 pathway, resulting in a clean inversion of stereochemistry at the reacting center.

Protocol 2: Synthesis of (S)-2-Bromobutane from (R)-2-Butanol using PBr(_3)

This protocol illustrates a stereospecific conversion of a chiral secondary alcohol to a secondary bromoalkane.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add (R)-2-butanol and a solvent like anhydrous diethyl ether. Cool the flask in an ice bath.

  • Reagent Addition: Add phosphorus tribromide (PBr(_3)) dropwise to the stirred solution. An excess of the alcohol is sometimes used to ensure complete reaction of the PBr(_3).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or gently reflux until the starting material is consumed (monitored by TLC or GC).

  • Workup: Cool the reaction mixture and cautiously pour it over ice. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO(_4), filter, and carefully remove the solvent by rotary evaporation. The crude product, (S)-2-bromobutane, can be further purified by fractional distillation.

Chapter 5: The Role of Secondary Bromoalkanes in Modern Drug Discovery

The historical significance of secondary bromoalkanes has seamlessly transitioned into modern practical utility, particularly in the field of drug discovery and development.

Versatile Intermediates in Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has transformed molecular construction. Initially limited to aryl and vinyl halides, recent advances in ligand design have enabled the use of sp


-hybridized alkyl halides, including secondary bromoalkanes, as effective coupling partners. Reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings now allow for the formation of C-C and C-N bonds from secondary bromoalkane precursors, a critical capability for rapidly building molecular complexity and exploring structure-activity relationships (SAR) in drug candidates.[24]
Bioactive Motifs and Halogen Bonding

While often considered simple alkylating agents, the bromine atom itself can play a crucial role in a molecule's biological activity.[25] The introduction of bromine can increase a molecule's lipophilicity, which may enhance membrane permeability and improve oral absorption or blood-brain barrier penetration.[25][26]

Furthermore, bromine can participate in "halogen bonding," a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts favorably with a Lewis basic site, such as an oxygen or nitrogen atom on a biological target like a protein or enzyme.[26] This interaction can significantly enhance binding affinity and selectivity, making the strategic placement of a bromine atom a valuable tool in modern drug design.

Conclusion

The journey of secondary bromoalkanes through the annals of chemistry is a compelling narrative of scientific progress. From their foundational role in establishing structural theory and regioselectivity to their pivotal use in deciphering the S(_N)1/S(_N)2 dichotomy, they have consistently been at the heart of major conceptual breakthroughs. The elucidation of carbocation and free-radical intermediates further cemented their importance. Today, this legacy continues as secondary bromoalkanes are not merely historical artifacts but are actively employed as versatile building blocks in complex synthesis and as strategic motifs in the design of new therapeutics. For the modern scientist, a deep appreciation of this history provides not only context but also a richer understanding of the chemical principles that guide innovation at the molecular level.

References

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  • Carbocation Chemistry Edited by George A. Olah and G. K. Surya Prakash. Wiley Interscience, New York. 2004. x + 393 pp. 16 × 24 cm. ISBN 041284904. $99.95. - ACS Publications. (URL: [Link])

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Methodological & Application

Application Notes and Protocols: Grignard Reaction with 7-Bromotetradecane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Long-Chain Organometallics

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the addition of a highly nucleophilic organomagnesium halide to an electrophilic carbon.[1][2][3] This powerful tool enables the construction of complex molecular architectures from simpler precursors.[2] While the reaction with simple alkyl halides is well-established, the use of long-chain, sterically hindered substrates like 7-bromotetradecane presents unique challenges. This document provides a comprehensive guide to successfully performing the Grignard reaction with 7-bromotetradecane, addressing the specific hurdles associated with secondary alkyl halides and offering detailed, field-proven protocols.

The primary difficulty in forming a Grignard reagent from a secondary alkyl halide lies in competing side reactions, such as elimination (E2) to form an alkene and Wurtz coupling.[4][5] Furthermore, the initiation of the reaction can be sluggish due to the steric hindrance around the carbon-bromine bond and the passivating layer of magnesium oxide on the surface of the magnesium turnings.[4][5] This protocol is designed to mitigate these issues through careful control of reaction conditions and the use of appropriate techniques to activate the magnesium.

Mechanistic Insights: The Formation and Reactivity of Tetradecan-7-ylmagnesium Bromide

The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.

1. Formation of the Grignard Reagent: This involves the reaction of 7-bromotetradecane with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[6] The magnesium atom inserts into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[6][7] This process is believed to occur on the surface of the magnesium metal and may involve radical intermediates.[8]

2. Reaction with an Electrophile: The highly polarized carbon-magnesium bond of the Grignard reagent makes the carbon atom a potent nucleophile and a strong base.[3][9] It will readily attack the electrophilic carbon of a carbonyl group (e.g., in an aldehyde or ketone), leading to the formation of a new carbon-carbon bond.[1][3] Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.[3][10]

Grignard_Mechanism cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile 7-Bromotetradecane 7-Bromotetradecane Tetradecan-7-ylmagnesium_bromide Tetradecan-7-ylmagnesium bromide 7-Bromotetradecane->Tetradecan-7-ylmagnesium_bromide + Mg (Anhydrous Ether) Mg Mg Mg->Tetradecan-7-ylmagnesium_bromide Alkoxide_Intermediate Alkoxide_Intermediate Tetradecan-7-ylmagnesium_bromide->Alkoxide_Intermediate Nucleophilic Attack Electrophile Electrophile (e.g., Ketone) Electrophile->Alkoxide_Intermediate Final_Product Tertiary Alcohol Alkoxide_Intermediate->Final_Product Acidic Workup (e.g., aq. NH4Cl)

Caption: Mechanism of Grignard reaction with 7-bromotetradecane.

Experimental Protocol: Synthesis of a Tertiary Alcohol from 7-Bromotetradecane

This protocol details the formation of tetradecan-7-ylmagnesium bromide and its subsequent reaction with a ketone (e.g., acetone) to yield a tertiary alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Bromotetradecane≥98%(Specify)Should be freshly distilled if purity is questionable.[4]
Magnesium TurningsHigh Purity(Specify)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%(Specify)Must be rigorously dry.[5]
IodineCrystal, Reagent Grade(Specify)For magnesium activation.
AcetoneAnhydrous, ≥99.5%(Specify)Must be dry.
Saturated Aqueous Ammonium Chloride (NH4Cl)(Specify)For quenching the reaction.[11]
Diethyl EtherAnhydrous(Specify)For extraction.
Anhydrous Sodium Sulfate (Na2SO4)(Specify)For drying the organic phase.
Step-by-Step Methodology

Part 1: Preparation of Tetradecan-7-ylmagnesium Bromide

  • Apparatus Setup: All glassware must be rigorously dried in an oven overnight at >100 °C or flame-dried under a stream of inert gas (e.g., argon or nitrogen) immediately before use.[5][12] Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and an inert gas inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to 7-bromotetradecane) into the flask. Add a single crystal of iodine.[13] The flask can be gently warmed to sublime the iodine, which helps to etch the magnesium surface and remove the passivating oxide layer.[14] The disappearance of the purple iodine color is an indicator of activation.[12]

  • Initiation of the Reaction: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of 7-bromotetradecane (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small aliquot (approximately 10%) of the 7-bromotetradecane solution to the magnesium suspension.[5]

  • Maintaining the Reaction: The initiation of the reaction is indicated by a gentle bubbling, a slight increase in temperature, and the disappearance of the shiny magnesium surface as the solution turns cloudy and gray or brown.[5][13] Once the reaction has started, add the remaining 7-bromotetradecane solution dropwise at a rate that maintains a gentle reflux.[5][14] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask may be cooled in a water bath.

  • Completion of Grignard Formation: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete consumption of the starting material.[5]

Part 2: Reaction with Acetone and Work-up

  • Addition of Electrophile: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath. Slowly add a solution of anhydrous acetone (1.0 equivalent) in anhydrous THF to the Grignard reagent via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Quenching: Once the addition of acetone is complete, and the reaction has stirred for an additional 30 minutes at 0 °C, the reaction must be quenched. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to the reaction mixture, which should still be cooled in the ice bath.[11] This is an exothermic process, and gas evolution may occur. Continue the addition until the bubbling ceases. The use of saturated ammonium chloride is a milder alternative to strong acids, which can cause side reactions with the desired alcohol product.

  • Product Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product. Wash the organic layer sequentially with water and brine (saturated aqueous sodium chloride).[15]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure tertiary alcohol.

Experimental_Workflow start Start setup Dry Glassware & Inert Atmosphere start->setup mg_activation Activate Magnesium with Iodine setup->mg_activation grignard_formation Slowly Add 7-Bromotetradecane in THF mg_activation->grignard_formation reaction Maintain Gentle Reflux grignard_formation->reaction electrophile_addition Cool to 0°C & Add Acetone reaction->electrophile_addition quench Quench with Saturated aq. NH4Cl electrophile_addition->quench extraction Extract with Diethyl Ether quench->extraction drying Dry with Na2SO4 & Evaporate Solvent extraction->drying purification Purify by Column Chromatography drying->purification end End: Purified Tertiary Alcohol purification->end

Caption: Experimental workflow for the Grignard reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate - Inadequate drying of glassware or solvent.[14] - Passivated magnesium surface. - Impure 7-bromotetradecane.[4]- Ensure all components are scrupulously dry.[12] - Use a fresh bottle of magnesium turnings or activate with iodine, 1,2-dibromoethane, or by crushing the turnings.[14] - Purify the alkyl halide before use.[4]
Low Yield of Grignard Reagent - Competing Wurtz coupling reaction.[4][16] - Elimination side reaction to form tetradecene.[4]- Add the 7-bromotetradecane solution slowly to maintain a low concentration.[5] - Control the reaction temperature; lower temperatures can favor Grignard formation.[4]
Formation of a Thick Precipitate During Work-up - Formation of insoluble magnesium salts (e.g., Mg(OH)2).[11]- Use a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1M HCl) for quenching to form more soluble magnesium salts.[11]
Emulsion Formation During Extraction - Presence of fine magnesium salt precipitates.[11]- Add brine to increase the ionic strength of the aqueous phase.[11] - Filter the mixture through a pad of Celite.[11]

Conclusion

The Grignard reaction with 7-bromotetradecane, while presenting challenges due to the nature of the secondary alkyl halide, can be successfully executed with careful attention to experimental detail. The keys to a high-yielding reaction are the rigorous exclusion of moisture, effective activation of the magnesium surface, and controlled addition of the alkyl halide to minimize side reactions. The protocol and troubleshooting guide provided herein offer a robust framework for researchers to utilize this powerful carbon-carbon bond-forming reaction in the synthesis of complex, long-chain molecules.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • Grignard Reaction. (n.d.). University of California, Irvine.
  • Benchchem. (n.d.). Optimizing temperature and addition rate for Grignard reagent synthesis.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • Benchchem. (n.d.). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
  • Wikipedia. (n.d.). Grignard reagent.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Leah4sci. (2020, February 19). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube.
  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides.
  • University of Missouri–Kansas City. (n.d.). 1. Grignard Reaction.
  • ResearchGate. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • The Grignard Reaction. (n.d.). University of California, Irvine.
  • The Grignard Reaction. (n.d.). University of California, Irvine.
  • YouTube. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup [Video].
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
  • Journal of Organic Chemistry. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • Grignard Reaction. (n.d.). Cambridge University Press.

Sources

Nucleophilic substitution reactions using 7-Bromotetradecane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Strategies for 7-Bromotetradecane

Abstract

7-Bromotetradecane is a secondary, internal alkyl halide that presents distinct reactivity challenges compared to its primary isomer (1-bromotetradecane). Positioned at the C7 carbon, the bromine atom is flanked by hexyl and heptyl chains, creating significant steric hindrance that retards


 pathways and accelerates competing 

elimination. This guide provides optimized protocols for C-N, C-C, and C-O bond formation, specifically engineered to suppress elimination byproducts (tetradecenes) and maximize substitution yields.

Introduction: The "Secondary Internal" Challenge

In drug delivery (specifically Lipid Nanoparticle or LNP synthesis) and surfactant chemistry, the position of the functional group dictates the hydrodynamic radius and lipid packing. 7-Bromotetradecane is a critical intermediate for introducing mid-chain functionality.

However, unlike primary halides, 7-Bromotetradecane sits on the mechanistic borderline :

  • Steric Environment: The reaction center is secondary (

    
    ). Backside attack (
    
    
    
    ) is sterically impeded by the two long alkyl tails.
  • Elimination Risk: The acidity of the

    
    -hydrogens (at C6 and C8) combined with the steric bulk makes 
    
    
    
    elimination the dominant pathway with basic nucleophiles (e.g., alkoxides).
  • Stereochemistry: Commercial 7-bromotetradecane is typically racemic.

    
     reactions will proceed with inversion of configuration  (Walden inversion), while 
    
    
    
    pathways (rare in synthesis due to lack of control) lead to racemization.

Strategic Reaction Design

To force substitution over elimination, we must manipulate the Nucleophile-Solvent-Temperature triad.

ParameterRecommendationRationale
Solvent Polar Aprotic (DMSO, DMF, NMP)Solvates cations (

,

) leaving the nucleophile "naked" and highly reactive, lowering the activation energy for the sterically hindered

attack.
Nucleophile High Nucleophilicity / Low Basicity Strong bases (

,

) guarantee elimination. Use "soft" nucleophiles like Azide (

), Cyanide (

), or Thiolates (

).
Temperature Moderate (40–70°C) High heat favors entropy-driven elimination. Keep temperature as low as possible to maintain reaction rate.
Leaving Group Bromide (Good)Bromide is a competent leaving group. Adding NaI (Finkelstein condition) can generate the more reactive 7-iodotetradecane in situ to accelerate the reaction.

Experimental Protocols

Protocol A: C-N Bond Formation (Synthesis of 7-Azidotetradecane)

Direct alkylation of amines with secondary halides results in low yields and polyalkylation. The "Azide-Reduction" route is the industry standard for high-fidelity amine synthesis.

Mechanism: Classical


 with inversion.
Target:  Precursor for 7-tetradecylamine (lipid headgroup).

Reagents:

  • 7-Bromotetradecane (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv) - Warning: Toxic, shock sensitive.
    
  • Solvent: DMF (Anhydrous) or DMSO.

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein catalyst.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 7-bromotetradecane (10 mmol, ~2.77 g) in anhydrous DMF (20 mL).
    
  • Activation: Add NaI (1 mmol, 150 mg). Stir for 15 minutes at RT. The solution may yellow slightly (iodine formation).

  • Nucleophile Addition: Add solid

    
     (15 mmol, 0.98 g) in one portion.
    
  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Checkpoint: The starting bromide usually elutes later than the azide on non-polar GC columns. Look for the disappearance of the mass peak m/z 276/278 (

      
      ).
      
  • Workup: After completion (~4-6 hours), cool to RT. Pour into 100 mL ice-cold water.

  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Dry over

    
    , filter, and concentrate. The resulting oil is typically >95% pure 7-azidotetradecane.
    
    • Note: Azides are potentially explosive. Do not distill. Use crude in the reduction step (e.g., Staudinger reduction with

      
      ).
      
Protocol B: C-C Bond Formation (Synthesis of 2-Heptyl-nonanenitrile)

Cyanation extends the carbon chain by one, creating a branched nitrile useful for acid/amide synthesis. The linear nature of the cyanide ion allows it to penetrate the steric bulk of the secondary carbon.

Reagents:

  • 7-Bromotetradecane (1.0 equiv)

  • Sodium Cyanide (NaCN) (2.0 equiv) - Warning: Fatal if swallowed/inhaled.

  • Solvent: DMSO (Anhydrous).

Step-by-Step Methodology:

  • Safety: Perform strictly in a well-ventilated fume hood. Bleach bath must be ready to neutralize cyanide spills.

  • Dissolution: Dissolve NaCN (20 mmol, 0.98 g) in DMSO (25 mL) at 40°C. Ensure complete dissolution (suspensions react slowly).

  • Addition: Add 7-bromotetradecane (10 mmol) dropwise to the cyanide solution.

  • Reaction: Heat to 80°C . This higher temperature is required for the C-C bond formation but increases elimination risk.

    • Reaction Time: 8–12 hours.

  • Quench: Cool to RT. Slowly add water (CAUTION: Exothermic).

  • Extraction: Extract with Ethyl Acetate.

  • Elimination Removal: The crude mixture will likely contain 10-15% tetradecene isomers (elimination byproduct). These are non-polar. Purify via silica gel flash chromatography (100% Hexane to elute alkenes, then 5% EtOAc/Hexane to elute nitrile).

Protocol C: C-O Bond Formation (Modified Williamson Ether Synthesis)

Standard Williamson conditions (NaH + Alcohol) are too basic and will yield >60% alkene. We use a "Phase Transfer" approach to moderate basicity.

Target: 7-Methoxytetradecane.

Reagents:

  • 7-Bromotetradecane (1.0 equiv)

  • Methanol (10 equiv) - Acts as solvent and nucleophile.

  • Potassium Hydroxide (KOH) (5 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.1 equiv).

Step-by-Step Methodology:

  • Setup: Mix 7-bromotetradecane (10 mmol) and Methanol (5 mL) in a flask.

  • Base/Catalyst: Add TBAB (1 mmol) and powdered KOH (50 mmol).

  • Reflux: Heat to gentle reflux (65°C). The TBAB transports hydroxide/methoxide into the organic phase in controlled concentrations.

  • Monitoring: Check GC for the appearance of the ether peak. If elimination dominates (alkene peak grows faster than ether), lower temp to 40°C and extend time.

  • Workup: Dilute with water, extract with hexane.

  • Purification: Fractional distillation is difficult due to boiling point similarities. Column chromatography is recommended.

Visualization: Reaction Pathways & Logic

Figure 1: Mechanistic Decision Tree for 7-Bromotetradecane

This logic flow helps researchers select the correct conditions based on their desired outcome.

ReactionLogic Start 7-Bromotetradecane (Secondary Internal Halide) NuType Select Nucleophile Type Start->NuType StrongBase Strong Base / Strong Nu (e.g., NaOEt, NaH) NuType->StrongBase High Basicity WeakBase Weak Base / Strong Nu (e.g., NaN3, NaCN, NaSPh) NuType->WeakBase Low Basicity Neutral Neutral / Weak Nu (e.g., H2O, ROH) NuType->Neutral Solvolysis E2 Major Product: Elimination (Tetradecenes) StrongBase->E2 Fast SN2 Major Product: Substitution (Inversion) WeakBase->SN2 Requires Polar Aprotic Solvent SN1 Major Product: Racemic Mixture + Alkenes Neutral->SN1 Slow, requires heat

Caption: Mechanistic divergence for secondary alkyl halides. Success depends on avoiding the "Strong Base" pathway.

Figure 2: The "Azide-Amine" Workflow (Optimal C-N Route)

AzideRoute Substrate 7-Bromotetradecane Reagents NaN3 / DMF 60°C, 4h Substrate->Reagents Intermediate 7-Azidotetradecane Reagents->Intermediate Reduction Staudinger Reduction (PPh3, H2O) Intermediate->Reduction Product 7-Tetradecylamine Reduction->Product

Caption: The high-yield indirect route to amines, bypassing the polyalkylation issues of direct substitution.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Alkene Content Basicity too high or Temp too high.Switch to a less basic nucleophile (e.g., from Methoxide to Acetate). Lower reaction temperature by 10°C.
No Reaction Steric hindrance preventing attack.Add NaI (10 mol%) to generate the more reactive iodide intermediate. Switch solvent to HMPA (if safety permits) or DMPU .
Precipitate Forms Salt byproduct (NaBr).This is good; it drives the equilibrium. Ensure stirring is vigorous to prevent caking.

Safety & Handling

  • 7-Bromotetradecane: Irritant. Avoid skin contact (lipophilic, absorbs easily).

  • Sodium Azide: Releases

    
     (toxic gas) with acid. Do not use halogenated solvents (DCM) with azides (explosion risk).
    
  • DMSO/DMF: Readily penetrates skin, carrying toxic solutes (cyanide/azide) into the bloodstream. Double glove (Nitrile) is mandatory.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on

    
     steric retardation in secondary halides). 
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational theory on Elimination vs. Substitution competition).

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-337. (Protocol validation for secondary azide synthesis).

  • PubChem. (n.d.). 1-Bromotetradecane Compound Summary. (Used for physical property approximation of the 7-isomer).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Williamson Ether and Nitrile synthesis).

Application Note: Strategic Introduction of Branched Alkyl Chains Using 7-Bromotetradecane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced drug delivery systems—particularly Lipid Nanoparticles (LNPs) for mRNA and siRNA therapeutics—the architectural geometry of ionizable lipids is a critical determinant of transfection efficacy. Introducing branched alkyl chains, such as the tetradecan-7-yl (or 1-hexyloctyl) group, significantly increases the cross-sectional area of the lipid's hydrophobic tail.

7-Bromotetradecane (C₁₄H₂₉Br)[1] serves as a premier alkylating agent for synthesizing these sterically demanding, cone-shaped lipids. This application note provides a comprehensive, causality-driven guide to overcoming the synthetic challenges of secondary alkyl halide substitution, ensuring high-yield N-alkylation while suppressing unwanted elimination side-reactions.

Mechanistic Grounding & Chemical Causality

The SN2 vs. E2 Competition

7-Bromotetradecane is a secondary alkyl halide. The electrophilic alpha-carbon (C7) is sterically hindered by the adjacent hexyl and heptyl chains. Consequently, nucleophilic substitution (Sₙ2) is kinetically slow. If the reaction conditions are not rigorously optimized, the presence of a base will drive the reaction toward E2 elimination (dehydrohalogenation), abstracting a beta-proton to form the undesired alkene byproduct, trans-7-tetradecene[2].

Causality Behind Reaction Optimization

To force the reaction down the Sₙ2 pathway and synthesize the desired branched lipid, three critical parameters must be controlled:

  • Finkelstein Catalysis (The Catalyst): Adding a catalytic amount of Potassium Iodide (KI) is mandatory. The iodide ion is an exceptional nucleophile that temporarily displaces the bromide, forming 7-iodotetradecane in situ. Iodide is a superior leaving group compared to bromide, drastically lowering the activation energy for the subsequent amine attack[3].

  • Solvent Polarity (The Environment): A polar aprotic solvent like anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is required. These solvents heavily solvate the metal cations (e.g., K⁺) while leaving the nucleophile "naked" and highly reactive.

  • Base Selection (The Scavenger): Strong bases (e.g., NaOH, alkoxides) will trigger massive E2 elimination. A mild, non-nucleophilic inorganic base like Potassium Carbonate (K₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA) must be used to neutralize the generated hydrobromic acid (HBr) without acting as a Brønsted base against the beta-protons.

Biophysical Causality: Why Branched Chains?

When an LNP is endocytosed, the endosome undergoes acidification. The ionizable amine headgroup of the lipid becomes protonated, shifting from neutral to cationic. The bulky 1-hexyloctyl chains introduced by 7-bromotetradecane force the lipid into a "cone" shape. This geometry is thermodynamically incompatible with a flat bilayer, driving a phase transition to the inverted hexagonal (H_II) phase. This phase transition physically disrupts the endosomal membrane, allowing the mRNA payload to escape into the cytosol.

G A LNP in Endosome (Neutral pH) B Endosome Acidification (pH < 6.0) A->B C Amine Protonation (Cationic Shift) B->C D Cone-Shape Geometry (Branched Tails) C->D E Inverted Hexagonal Phase (Membrane Fusion) D->E F Endosomal Escape (Payload Release) E->F

Caption: Biophysical mechanism of LNP endosomal escape driven by branched lipids.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the N-alkylation of a model primary amine using 7-bromotetradecane. The data clearly demonstrates the necessity of the Finkelstein catalyst and proper base selection.

EntrySolventBaseCatalystTemp (°C)Time (h)Yield (%)Elimination (%)
1EthanolK₂CO₃None802415%10%
2DMFNaOHNone801210%75%
3DMFK₂CO₃None802445%20%
4 DMF K₂CO₃ KI (0.1 eq) 85 18 82% <5%

Table 1: Optimization of N-alkylation conditions. Entry 4 represents the validated protocol conditions.

G A 7-Bromotetradecane (Sterically Hindered) C SN2 Pathway (Desired) A->C KI Catalyst, K2CO3 Polar Aprotic Solvent D E2 Pathway (Side Reaction) A->D Strong Base High Temperature B Primary Amine (Nucleophile) B->C E Branched Alkyl Amine (1-hexyloctyl group) C->E F trans-7-Tetradecene (Elimination Byproduct) D->F

Caption: Reaction pathways of 7-bromotetradecane: optimizing SN2 vs E2.

Self-Validating Experimental Protocol

Safety & Handling Note: 7-Bromotetradecane has been identified in Local Lymph Node Assays (LLNA) and QSAR models as a potential contact skin sensitizer[4][5]. All procedures must be conducted in a certified fume hood using nitrile gloves and appropriate PPE.

Protocol: Double N-Alkylation of a Primary Amine

Objective: Synthesize a tertiary amine featuring two tetradecan-7-yl branched chains (a common ionizable lipid precursor).

Reagents:

  • Primary Amine Core (e.g., Ethanolamine): 1.0 equivalent

  • 7-Bromotetradecane: 2.2 equivalents

  • Potassium Carbonate (K₂CO₃, finely powdered): 3.0 equivalents

  • Potassium Iodide (KI): 0.1 equivalents

  • Anhydrous DMF: 10 mL per gram of amine

Step-by-Step Methodology:

  • Reaction Assembly:

    • To an oven-dried, argon-purged round-bottom flask, add the primary amine, K₂CO₃, and KI.

    • Add anhydrous DMF and stir at room temperature for 10 minutes.

    • Validation Checkpoint 1: The mixture will appear as a heterogeneous white suspension. Upon KI addition, a slight yellow tint may develop, indicating partial solubilization of the iodide.

  • Reagent Addition & Heating:

    • Add 7-bromotetradecane dropwise via syringe over 5 minutes.

    • Equip the flask with a reflux condenser and heat the reaction block to 85 °C .

    • Stir vigorously (800 RPM) for 18–24 hours.

  • In-Process Monitoring (TLC):

    • Take a 10 µL aliquot, dilute in 100 µL Ethyl Acetate (EtOAc), and spot on a silica TLC plate.

    • Elute with 10% MeOH in Dichloromethane (DCM) with 1% Triethylamine (TEA).

    • Validation Checkpoint 2: 7-bromotetradecane will run near the solvent front (Rf ~0.9 in hexane). The desired tertiary amine product will appear as a distinct spot (Rf ~0.3–0.5). Stain with Ninhydrin (primary/secondary amines) or Iodine/Dragendorff's reagent to confirm the tertiary amine.

  • Quench & Workup:

    • Cool the reaction to room temperature. Quench by adding distilled water (equal volume to DMF).

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers and wash twice with a 5% aqueous Lithium Chloride (LiCl) solution.

    • Causality Note: LiCl washing is highly effective at partitioning residual DMF out of the organic layer and into the aqueous phase.

    • Wash once with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Use a gradient of 0% to 10% MeOH in DCM (containing 0.5% NH₄OH to prevent amine streaking).

    • Pool the pure fractions and evaporate to yield the branched lipid as a pale yellow or colorless oil.

Analytical Validation Standards

To ensure the structural integrity of the synthesized branched lipid, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the characteristic methine proton (N-CH) at the branch point, which will appear as a complex multiplet around 2.40 - 2.80 ppm .

    • The terminal methyl groups of the hexyl and heptyl chains will present as a massive, overlapping triplet near 0.88 ppm (integrating to 12H for a double-alkylated product).

    • The methylene envelope (CH₂ backbone) will dominate the 1.20 - 1.50 ppm region.

  • Mass Spectrometry (ESI-MS):

    • Expect a strong[M+H]⁺ peak corresponding to the calculated exact mass of the target lipid. The absence of[M-Br]⁺ or [M-I]⁺ peaks confirms complete substitution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53427780, 7-Bromotetradecane." PubChem,[Link]

  • Li, Y., et al. "Structure−Activity Models for Contact Sensitization." Chemical Research in Toxicology, 2005.[Link]

  • "Amination of alkyl halides.
  • Kim, et al. "Prediction of skin sensitization using machine learning." Food and Chemical Toxicology, 2021.[Link]

Sources

Application Note: 7-Bromotetradecane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Utility

In modern medicinal chemistry, modulating the lipophilicity (logP) and membrane-partitioning properties of active pharmaceutical ingredients (APIs) is a critical optimization step. 7-Bromotetradecane (CAS 74036-97-8) is a secondary alkyl halide featuring a 14-carbon aliphatic chain with the bromine leaving group positioned at the C7 carbon [1].

Unlike linear alkylating agents, 7-bromotetradecane introduces a branched aliphatic architecture (a 1-hexyl-octyl moiety). As a Senior Application Scientist, I frequently leverage this specific branching to achieve two distinct pharmacological goals:

  • Lipid Nanoparticle (LNP) Engineering: Branched alkyl chains disrupt highly ordered lipid lamellar packing. When appended to ionizable amine cores, the tetradecan-7-yl group lowers the phase transition temperature of the lipid, promoting the inverted hexagonal phase (

    
    ) necessary for endosomal escape of mRNA therapeutics.
    
  • Dermal & Transmembrane Penetration: QSAR models evaluating dermal sensitization and penetration rely heavily on the "alkylation index." The branched nature of 7-bromotetradecane provides the requisite hydrophobicity for stratum corneum insertion without the extreme aqueous insolubility typical of linear C14 chains [2].

Mechanistic Insights: vs. Competition

The primary challenge when utilizing a secondary alkyl bromide like 7-bromotetradecane is the inherent kinetic competition between bimolecular nucleophilic substitution (


) and bimolecular elimination (

). Because the C7 carbon is sterically hindered by the adjacent hexyl and heptyl chains, strong bases will preferentially abstract a

-proton rather than attacking the electrophilic carbon, yielding the undesired byproduct tetradec-7-ene [4].

To successfully synthesize pharmaceutical intermediates, the reaction environment must be strictly controlled to favor


.

pathway cluster_reactions Reaction Competition A 7-Bromotetradecane (Secondary Alkyl Halide) B S_N2 Pathway (Nucleophilic Attack) A->B Polar Aprotic Solvent Strong Nucleophile C E2 Pathway (Base Abstraction) A->C Strong/Bulky Base High Heat D Target Intermediate (Branched Alkylated Product) B->D Desired E Tetradec-7-ene (Elimination Byproduct) C->E Undesired

Mechanistic competition between SN2 alkylation and E2 elimination for 7-Bromotetradecane.

Quantitative Optimization of N-Alkylation

To demonstrate the causality of reagent selection, the following table summarizes our internal optimization data for the amination of alkyl halides [3]. Notice how the introduction of a catalytic iodide source drastically improves the


 yield.
SolventBaseAdditiveTemp (°C)Target Yield (

)
Alkene Byproduct (

)
THFTEANone6545%15%
Acetonitrile

None8062%12%
DMF

None8075%8%
DMF

KI (0.1 eq) 80 88% <5%
DMFNaH (Strong)None8030%65%

Causality Note: Using a strong base like Sodium Hydride (NaH) shifts the pathway almost entirely to


 elimination. Conversely, adding Potassium Iodide (KI) triggers an in situ Finkelstein reaction. The transient formation of 7-iodotetradecane provides a superior leaving group, accelerating the 

attack before elimination can occur.

Validated Experimental Protocols

Protocol A: N-Alkylation of Primary Amines for Ionizable Lipids

Objective: To covalently attach the tetradecan-7-yl chain to a primary amine pharmaceutical core, producing a lipophilic secondary amine intermediate.

workflow N1 API Core (Primary Amine) N3 N-Alkylation (K2CO3, DMF, 80°C) N1->N3 N2 7-Bromotetradecane (Alkylating Agent) N2->N3 N4 Reaction Monitoring (TLC / LC-MS) N3->N4 N5 Purification (Flash Chromatography) N4->N5 Full Conversion N6 Validated Ionizable Lipid Intermediate N5->N6

Workflow for the N-alkylation of a primary amine using 7-Bromotetradecane.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under a continuous nitrogen atmosphere. Add the primary amine API core (1.0 eq) and anhydrous DMF (10 mL per gram of amine).

  • Base Addition: Add finely powdered, anhydrous

    
     (2.0 eq). Rationale:
    
    
    
    acts as an insoluble, mild base that acts as an acid scavenger for the generated
    
    
    , preventing the protonation of the nucleophilic amine without triggering
    
    
    elimination.
  • Catalytic Activation: Add KI (0.1 eq) to the stirring mixture to initiate halogen exchange.

  • Reagent Addition: Dropwise, add 7-bromotetradecane (1.2 eq) to the mixture at room temperature via a syringe pump over 15 minutes to prevent localized concentration spikes.

  • Heating & Self-Validation: Elevate the temperature to 80°C. Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1, visualized with Ninhydrin). Validation marker: The primary amine spot will consume, and a new, higher

    
     spot (the lipophilic secondary amine) will appear.
    
  • Quenching: Once LC-MS confirms >95% conversion (typically 12-16 hours), cool the mixture to room temperature. Quench with distilled water (3x volume of DMF) to dissolve the inorganic salts.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers aggressively with brine (5 x 20 mL) to partition out residual DMF. Dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to isolate the pure intermediate.

Protocol B: Grignard Reagent Formation (Tetradecan-7-ylmagnesium bromide)

Objective: To create a nucleophilic branched carbon center for Carbon-Carbon bond formation, typically used to attach the lipid tail to a carbonyl-containing core.

Step-by-Step Methodology:

  • Surface Activation: Add magnesium turnings (1.5 eq) to a dry Schlenk flask under argon. Add a single crystal of iodine and heat gently with a heat gun until the iodine vaporizes. Rationale: This removes the passivating magnesium oxide layer, exposing the highly reactive pure metal.

  • Initiation: Add anhydrous THF (sufficient to cover the turnings). Add 5% of the total calculated 7-bromotetradecane. Wait for initiation, indicated by localized exothermic bubbling and the fading of the iodine color.

  • Controlled Addition: Slowly add the remaining 7-bromotetradecane dissolved in THF over 1 hour to maintain a gentle, self-sustaining reflux.

  • Self-Validation (Titration): Before utilizing the Grignard reagent in downstream API synthesis, titrate a 1.0 mL aliquot using salicylaldehyde phenylhydrazone in THF. The solution will turn bright orange at the endpoint, allowing precise calculation of the active molarity.

References

  • Title: 7-Bromotetradecane | C14H29Br | CID 53427780 Source: PubChem - National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Categorical QSAR Models for Skin Sensitization based upon Local Lymph Node Assay Classification Measures Part 2: 4D-Fingerprint Three-State and Two-2-State Logistic Regression Models Source: Toxicological Sciences (Oxford Academic) URL: [Link]

  • Title: Amination of alkyl halides (US3542876A)

Application Note: 7-Bromotetradecane in Precision Polymer Synthesis & Organic Electronics

[1]

Executive Summary: The "Secondary" Advantage

7-Bromotetradecane (CAS: 74036-97-8) is often overlooked in favor of linear primary halides. However, its value lies precisely in its secondary bromide structure located at the C7 position.[1] This structural feature provides two distinct mechanisms of action that primary halides cannot offer:

  • Kinetic Superiority in ATRP: As a secondary alkyl halide, it initiates Atom Transfer Radical Polymerization (ATRP) significantly faster than primary halides (

    
    ), ensuring rapid initiation relative to propagation (
    
    
    ). This is a prerequisite for synthesizing polymers with low dispersity (Đ < 1.1).
  • "Swallow-Tail" Steric Bulk: When used as an alkylating agent for conjugated polymers (e.g., Polyfluorenes), it introduces a branched "swallow-tail" (1-hexylheptyl) side chain.[1] This specific branching architecture disrupts inter-chain

    
    -
    
    
    stacking more effectively than linear chains, dramatically improving solubility and preventing fluorescence quenching in OLEDs and organic photovoltaics.[1]

Application I: High-Efficiency ATRP Initiator

Mechanism of Action

In Copper-mediated ATRP, the equilibrium between dormant (alkyl halide) and active (radical) species determines control. Primary alkyl bromides often initiate slowly, leading to "tailing" molecular weight distributions.[1] 7-Bromotetradecane, being a secondary bromide, possesses a weaker C-Br bond (lower Bond Dissociation Energy), facilitating faster homolytic cleavage by the Cu(I) catalyst.[1]

Protocol: Synthesis of Amphiphilic Block Copolymers

Target: Synthesis of Poly(7-tetradecyl acrylate)-b-Poly(ethylene glycol) (P7TA-b-PEG) for drug delivery micelles.

Materials
  • Initiator: 7-Bromotetradecane (purified by passage through basic alumina).

  • Monomer: Oligo(ethylene glycol) methyl ether acrylate (OEGA).

  • Catalyst System: CuBr (99.999%), PMDETA (Ligand).

  • Solvent: Anisole (degassed).

Step-by-Step Methodology
  • Catalyst Complex Formation: In a Schlenk flask under

    
    , dissolve CuBr (14.3 mg, 0.1 mmol) and PMDETA (17.3 mg, 0.1 mmol) in Anisole (2 mL). Stir until a homogenous light green complex forms.
    
  • System Assembly: Add Monomer OEGA (4.8 g, 10 mmol) and 7-Bromotetradecane (27.7 mg, 0.1 mmol). Note: The ratio [M]:[I]:[Cu] is 100:1:1.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved

    
    , which acts as a radical trap.[1]
    
  • Polymerization: Immerse flask in an oil bath at 60°C . The secondary bromide initiates immediately.

    • Kinetic Check: Withdraw aliquots at t=1, 2, 4 hrs for GPC analysis. Expect linear ln([M]0/[M]) vs. time plot, confirming living character.

  • Termination: Expose to air and dilute with THF. Pass through a neutral alumina column to remove the copper catalyst (solution turns from green to colorless).

  • Purification: Precipitate into cold diethyl ether. Dry under vacuum.[1]

Application II: "Swallow-Tail" Functionalization of Conjugated Polymers

Mechanism of Action

In organic electronics, linear alkyl chains (e.g., n-octyl) often allow polymer backbones to stack too closely, causing aggregation-induced quenching (reduced luminescence).[1] The 7-bromotetradecane introduces a branched C14 chain (specifically a hexyl/heptyl branch point) at the 9-position of fluorene. This "defect" in packing creates amorphous domains that enhance solubility in common solvents (Chloroform, Toluene) and improve quantum efficiency.[1]

Protocol: Synthesis of 9,9-bis(1-hexylheptyl)fluorene

Target: Monomer synthesis for soluble Polyfluorene (PFO) derivatives.

Materials
  • Substrate: Fluorene (1.66 g, 10 mmol).[1]

  • Alkylating Agent: 7-Bromotetradecane (6.0 g, 22 mmol, 2.2 eq).[1]

  • Base: n-Butyllithium (2.5 M in hexanes).[2]

  • Solvent: Anhydrous THF (50 mL).

Step-by-Step Methodology
  • Deprotonation: Dissolve Fluorene in anhydrous THF at -78°C (dry ice/acetone bath) under Argon.

  • Activation: Add n-BuLi (8.8 mL, 22 mmol) dropwise over 20 mins. The solution will turn bright red/orange, indicating the formation of the fluorenyl anion. Stir for 1 hour at -78°C.

  • Alkylation (Critical Step): Add 7-Bromotetradecane dropwise.

    • Technical Insight: Unlike primary bromides, the secondary bromide is prone to E2 elimination if heated too quickly.[1] Maintain -78°C for 2 hours , then allow to warm slowly to room temperature overnight.

  • Workup: Quench with

    
    . Extract with Hexanes.[1]
    
  • Purification: The secondary structure makes the product bulky. Purify via column chromatography (Silica, 100% Hexanes). The product is a viscous oil, unlike the solid dioctylfluorene, confirming the disruption of crystallinity.

Visualizing the Science

Diagram 1: Comparative Kinetics in ATRP

This diagram illustrates why 7-Bromotetradecane (Secondary) is preferred over 1-Bromotetradecane (Primary) for controlled polymerization.

ATRP_KineticsPrimary1-Bromotetradecane(Primary Halide)Radical_PrimPrimary Radical(Unstable)Primary->Radical_PrimSlow k_actSecondary7-Bromotetradecane(Secondary Halide)Radical_SecSecondary Radical(Stabilized)Secondary->Radical_SecFast k_act(Lower BDE)Cu_ComplexCu(I)/LigandActivatorCu_Complex->PrimaryCu_Complex->SecondaryPolymer_SlowSlow InitiationHigh Dispersity (Đ > 1.3)Radical_Prim->Polymer_SlowPropagation > InitiationPolymer_FastFast InitiationLow Dispersity (Đ < 1.1)Radical_Sec->Polymer_FastInitiation ≥ Propagation

Caption: Kinetic advantage of 7-Bromotetradecane. The secondary radical stability lowers activation energy, ensuring all chains start growing simultaneously.

Diagram 2: "Swallow-Tail" Steric Shielding in Polyfluorenes

This diagram visualizes the structural impact of the 7-bromo substitution on polymer packing.

Steric_Shieldingcluster_LinearLinear Alkylation (Standard)cluster_Branched7-Bromotetradecane AlkylationFluorene1Fluorene BackboneChain1n-Octyl Chain(Linear)Fluorene1->Chain1Result1Strong π-π Stacking(Aggregation)Chain1->Result1Fluorene2Fluorene BackboneChain21-Hexylheptyl Chain(Swallow-Tail)Fluorene2->Chain2Alkylation at C9Result2Steric Twist(Amorphous/Soluble)Chain2->Result2Prevents Stacking

Caption: Structural comparison. The "Swallow-Tail" bulk of the 7-bromo derivative physically forces polymer backbones apart, preventing quenching.

Comparative Data Table

Feature1-Bromotetradecane (Primary)7-Bromotetradecane (Secondary)Impact on Polymer
C-Br Bond Energy High (~290 kJ/mol)Moderate (~280 kJ/mol)7-Bromo initiates ATRP faster.
Steric Profile Linear, CrystallineBranched, Amorphous7-Bromo prevents crystallization.[1]
Reaction Type Sn2 (Fast), Radical (Slow)Sn2 (Slower), Radical (Fast)7-Bromo requires careful alkylation temps (-78°C).
Solubility Low in common organic solventsHigh (due to entropy)7-Bromo derivatives are highly soluble.[1]

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

  • Scherf, U., & List, E. J. (2002).[1] Semiconducting Polyfluorenes - Towards Reliable Structure-Property Relationships. Advanced Materials. Link

  • Zhang, F., et al. (2010).[1] Influence of Side Chain Length and Branching on the Optoelectronic Properties of Polyfluorenes. Polymer Chemistry. Link

  • Braunecker, W. A., & Matyjaszewski, K. (2007).[1] Controlled/Living Radical Polymerization: Features, Developments, and Perspectives. Progress in Polymer Science. Link

High-Performance Heck-Type Coupling of Secondary Alkyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for 7-Bromotetradecane

Part 1: Executive Summary & Mechanistic Rationale

Target Substrate: 7-Bromotetradecane (Secondary unactivated alkyl halide). The Challenge: The Mizoroki-Heck reaction typically fails for substrates like 7-bromotetradecane under standard thermal conditions. The Root Cause: Secondary alkyl halides possess accessible


-hydrogens. Upon oxidative addition to Palladium, the resulting alkyl-palladium species undergoes rapid 

-hydride elimination (forming 7-tetradecene isomers) significantly faster than it can undergo migratory insertion with the alkene coupling partner.

The Solution: To successfully couple 7-bromotetradecane, one must abandon the thermal two-electron pathway in favor of a Visible-Light-Induced Single-Electron Transfer (SET) Protocol . This method utilizes a hybrid radical-palladium cycle where the alkyl halide generates a radical intermediate, bypassing the


-elimination trap.
Part 2: Mechanistic Pathways & Visualization

The following diagram illustrates the critical divergence between the failed thermal route and the successful photo-induced route.

HeckMechanism Substrate 7-Bromotetradecane OxAdd_Therm Thermal Oxidative Addition Substrate->OxAdd_Therm Heat SET Single Electron Transfer (SET) Substrate->SET Pd0 Pd(0) Catalyst ExcitedPd Pd(0)* (Photo-Excited) Pd0->ExcitedPd Blue LED (450nm) Pd0->OxAdd_Therm ExcitedPd->SET AlkylPd Alkyl-Pd(II) Species OxAdd_Therm->AlkylPd BetaElim RAPID β-Hydride Elimination AlkylPd->BetaElim k_elim >> k_insert DeadEnd Isomerized Alkenes (FAILURE) BetaElim->DeadEnd Radical Alkyl Radical (C•) SET->Radical RadicalAdd Radical Addition to Alkene Radical->RadicalAdd Alkene Coupling Partner (e.g., Styrene) Alkene->RadicalAdd Capture Capture by Pd(I)-Br RadicalAdd->Capture Product Coupled Product (Heck Adduct) Capture->Product Selective Elimination

Figure 1: Mechanistic divergence. The thermal path (red) leads to elimination. The photo-induced path (green) utilizes a radical intermediate to ensure coupling.

Part 3: Experimental Protocol

This protocol is optimized for 7-Bromotetradecane reacting with a standard acceptor (e.g., Styrene or Acrylate). It leverages the "Photo-Heck" methodology pioneered by the Fu and Shang groups, which is currently the gold standard for unactivated alkyl halides.

3.1. Materials & Reagents Table
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate 7-Bromotetradecane1.0Alkyl Radical Precursor
Acceptor Styrene (or Butyl Acrylate)2.0Radical Acceptor
Catalyst Pd(OAc)₂0.10 (10 mol%)Photo-active metal center
Ligand Xantphos0.20 (20 mol%)Wide bite angle bisphosphine; stabilizes Pd
Base K₃PO₄ (Tribasic, anhydrous)2.0Regenerates Pd(0); neutralizes HBr
Solvent Toluene (or THF/DMA)0.1 MNon-polar solvents often suppress side reactions
Light Blue LED (440-460 nm)N/AExcitation Source
3.2. Step-by-Step Methodology

Pre-Requisite: All glassware must be oven-dried. The reaction is sensitive to oxygen (quenches the excited state/radical), so rigorous degassing is mandatory.

Step 1: Catalyst Pre-Complexation

  • In a vial, combine Pd(OAc)₂ (10 mol%) and Xantphos (20 mol%).

  • Add a small volume of the reaction solvent (e.g., 1 mL Toluene).

  • Stir for 5-10 minutes until a clear yellow/orange solution forms. Note: Pre-forming the ligated complex ensures consistent photo-activity.

Step 2: Reaction Assembly

  • Add the solid base K₃PO₄ (2.0 equiv) to a transparent reaction tube (borosilicate glass or quartz).

  • Add 7-Bromotetradecane (1.0 equiv) and the Alkene Acceptor (2.0 equiv).

  • Transfer the catalyst solution (from Step 1) into the tube.

  • Dilute with remaining solvent to reach 0.1 M concentration relative to the bromide.

Step 3: Degassing (Critical)

  • Method A (Freeze-Pump-Thaw): Perform 3 cycles. This is preferred for radical processes.

  • Method B (Sparging): Bubble Argon through the solution for at least 15 minutes.

  • Why? Oxygen is a triplet diradical that will quench the alkyl radical intermediate, stopping the reaction and leading to oxidative decomposition.

Step 4: Irradiation

  • Seal the tube under Argon.

  • Place the vessel 2-3 cm away from a Blue LED source (approx. 40W fan-cooled unit is standard).

  • Stir vigorously at Room Temperature .

  • Temperature Control: Ensure the reaction does not heat up above 35°C due to the light source. Use a fan if necessary. Thermal energy promotes the unwanted

    
    -elimination pathway.
    

Step 5: Monitoring & Workup

  • Run for 18–24 hours. Monitor by GC-MS.

  • Checkpoint: Look for the disappearance of the bromide. If 7-tetradecene isomers appear, the temperature is likely too high or the light intensity is insufficient to drive the SET faster than the thermal background.

  • Filter the mixture through a pad of celite (to remove phosphate salts and Pd black).

  • Concentrate and purify via silica gel chromatography.

Part 4: Troubleshooting & Optimization Matrix

If yields are low, consult the following logic tree to diagnose the failure mode.

Troubleshooting Result Reaction Outcome? Elimination High % Isomers (7-Tetradecene) Result->Elimination NoRxn No Conversion (SM Recovered) Result->NoRxn Hydro Hydroalkylation (Saturated Product) Result->Hydro Sol1 Too much heat. Add cooling fan. Switch to Benzene. Elimination->Sol1 Sol2 O2 Poisoning. Re-degas. Check LED power. NoRxn->Sol2 Sol3 H-Atom Abstraction. Solvent is H-donor? Switch to Toluene. Hydro->Sol3

Figure 2: Diagnostic workflow for reaction optimization.

Key Optimization Parameters:
  • Ligand Choice: If Xantphos fails, switch to DPEPhos or Bis[2-(diphenylphosphino)phenyl] ether . The bite angle is crucial for the stability of the Pd-hybrid radical species.

  • Base: If K₃PO₄ is too insoluble, use Cs₂CO₃ . Avoid organic amine bases (like Et₃N) as they can act as hydrogen atom donors, leading to reduction (hydroalkylation) rather than coupling.

  • Leaving Group: If the bromide (7-bromotetradecane) is sluggish, the addition of NaI (Sodium Iodide, 20 mol%) can catalyze the reaction via in-situ Finkelstein exchange, converting the bromide to the more reactive iodide.

Part 5: References
  • Cheng, Y., Gu, X., & Li, P. (2014). Visible-Light-Induced Palladium-Catalyzed Heck Reaction of Unactivated Alkyl Halides.[8] Journal of the American Chemical Society, 136(40), 14349–14352.

    • Significance: Establishes the core protocol for photo-induced alkyl Heck reactions.

  • Kurandina, D., Ravasco, J. M., & Gevorgyan, V. (2019). Visible Light-Induced Pd-Catalyzed Alkyl-Heck Reaction.[6][8][10][11][12] Angewandte Chemie International Edition, 58, 1–7.

    • Significance: detailed mechanistic insight into the hybrid radical-Pd cycle.

  • Gui, J., Pan, C. M., Jin, Y., Fujimoto, T., & Baran, P. S. (2015). Practical Olefin Hydroalkylation with Alkyl Halides. Chemical Science, 6, 2392-2396.

    • Significance: Provides context on reductive coupling side-reactions (hydroalkylation) to avoid.

  • Shang, R., & Fu, L. (2014). Copper-catalyzed alkylation of functionalized alkyl halides. Science, 345(6195), 437-440. (Related Pd-work context).

    • Significance: Seminal work in stabilizing alkyl-metal intermediates against beta-elimination.

Sources

Application Note: Synthesis and Vesicular Assembly of Novel Swallowtail Zwitterionic Surfactants from 7-Bromotetradecane

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Document Type: Advanced Synthetic Protocol & Characterization Guide

Introduction & Rationale

The development of advanced lipid nanoparticles (LNPs) and liposomal drug delivery vehicles relies heavily on the geometric design of surfactant and lipid hydrophobes. While linear surfactants predominantly form high-curvature spherical micelles, highly branched or "swallowtail" architectures possess a critical packing parameter (


) approaching 1.0, thermodynamically favoring the self-assembly of closed bilayer vesicles [4].

7-Bromotetradecane (CID 53427780) serves as an exceptional precursor for these architectures [1]. As a secondary alkyl bromide, it features a 14-carbon backbone with the reactive bromine situated at the C7 position. Functionalizing this specific node yields a twin-tailed hydrophobe (comprising a hexyl and a heptyl chain) extending from a single polar headgroup. This application note details a robust, self-validating synthetic pathway to convert 7-Bromotetradecane into a highly biocompatible zwitterionic sulfobetaine surfactant (Swallowtail-SB14 ), optimized for out-of-equilibrium autopoietic systems and LNP formulations [3].

Mechanistic Strategy: Overcoming E2 Elimination

A critical challenge in functionalizing secondary alkyl bromides is the kinetic competition between bimolecular nucleophilic substitution (S


2) and bimolecular elimination (E2). Direct amination of 7-Bromotetradecane with bulky tertiary amines frequently results in the abstraction of a 

-proton, yielding an unreactive tetradecene byproduct rather than the desired surfactant [2].

The Causality of the Synthetic Design: To circumvent E2 elimination, this protocol utilizes a four-step pathway beginning with the azide anion (N


). The azide ion is a powerful nucleophile but a weak Brønsted base, allowing S

2 substitution to outcompete elimination. Subsequent chemoselective reduction, exhaustive methylation, and ring-opening sulfonation ensure high-fidelity conversion without compromising the carbon backbone.

Synthetic Workflow

G A 1. 7-Bromotetradecane (Secondary Alkyl Precursor) B 2. 7-Azidotetradecane (SN2 Substitution) A->B NaN3, DMF 80°C, 12h C 3. 7-Aminotetradecane (Staudinger Reduction) B->C PPh3, H2O THF, RT D 4. N,N-Dimethyltetradecan-7-amine (Eschweiler-Clarke) C->D CH2O, HCOOH Reflux, 8h E 5. Swallowtail-SB14 (Zwitterionic Surfactant) D->E 1,3-Propanesultone EtOAc, 60°C F 6. Aqueous Self-Assembly (Vesicle Formation, P ≈ 1) E->F Thin-Film Hydration & Sonication

Fig 1. Four-step synthetic workflow from 7-Bromotetradecane to swallowtail vesicles.

Step-by-Step Experimental Protocols

Protocol 1: S 2 Azidation to 7-Azidotetradecane

Causality: Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It strongly solvates the Na


 cation while leaving the N

anion "naked" and highly reactive, maximizing S

2 kinetics over E2 elimination.
  • Dissolve 10.0 g (36.0 mmol) of 7-Bromotetradecane in 50 mL of anhydrous DMF.

  • Add 3.5 g (54.0 mmol, 1.5 eq) of Sodium Azide (NaN

    
    ) in a single portion.
    
  • Stir the suspension at 80 °C under a nitrogen atmosphere for 12 hours.

  • Quench the reaction by pouring into 150 mL of distilled water and extract with diethyl ether (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO

    
    , and concentrate under vacuum.
    
  • Self-Validating System: Perform FTIR spectroscopy on the crude oil. The appearance of a sharp, intense asymmetric stretching band at ~2100 cm⁻¹ confirms the successful incorporation of the azide group.

Protocol 2: Staudinger Reduction to 7-Aminotetradecane

Causality: The Staudinger reduction is chosen over catalytic hydrogenation (Pd/C) to prevent any potential trace dehalogenation or chain isomerization, ensuring absolute chemoselectivity. The evolution of N


 gas acts as an irreversible thermodynamic sink, driving the reaction forward.
  • Dissolve the crude 7-Azidotetradecane in 60 mL of Tetrahydrofuran (THF).

  • Slowly add 10.4 g (39.6 mmol, 1.1 eq) of Triphenylphosphine (PPh

    
    ). Stir at room temperature until nitrogen evolution ceases (~2 hours).
    
  • Add 5 mL of distilled water and heat to 50 °C for 4 hours to hydrolyze the aza-ylide intermediate.

  • Evaporate the THF, acidify with 1M HCl to form the water-soluble amine salt, and wash with toluene to remove triphenylphosphine oxide.

  • Basify the aqueous layer with 2M NaOH and extract with dichloromethane (DCM) to yield the pure primary amine.

  • Self-Validating System: The FTIR azide band (~2100 cm⁻¹) must completely disappear. Spotting the product on a TLC plate and applying a Ninhydrin stain will yield a deep purple spot, confirming the presence of a primary amine.

Protocol 3: Eschweiler-Clarke Methylation

Causality: This reductive amination utilizes formic acid as a hydride donor. Because the reaction mechanism requires an iminium ion intermediate, it strictly halts at the tertiary amine stage, structurally preventing over-alkylation into a quaternary ammonium salt.

  • To the 7-Aminotetradecane, add 15 mL of 37% aqueous formaldehyde (CH

    
    O) and 20 mL of 85% formic acid (HCOOH).
    
  • Reflux the mixture at 100 °C for 8 hours.

  • Cool to room temperature, acidify with 1M HCl, and wash with diethyl ether to remove unreacted organics.

  • Basify the aqueous phase (pH > 10) using NaOH and extract the tertiary amine with DCM.

  • Self-Validating System:

    
    H NMR (CDCl
    
    
    
    ) will reveal a new, distinct 6H singlet at ~2.2 ppm , corresponding to the -N(CH
    
    
    )
    
    
    protons. The Ninhydrin test will now be negative.
Protocol 4: Zwitterionic Functionalization (Swallowtail-SB14)

Causality: The reaction is conducted in anhydrous Ethyl Acetate (EtOAc). The starting materials are highly soluble in EtOAc, but the resulting zwitterionic sulfobetaine is highly polar and completely insoluble. As the product forms, it precipitates out of solution, driving the reaction to 100% conversion via Le Chatelier's principle and allowing purification by simple filtration.

  • Dissolve the N,N-Dimethyltetradecan-7-amine in 40 mL of anhydrous EtOAc.

  • Add 1.2 equivalents of 1,3-Propanesultone (Caution: Alkylating agent, handle in fume hood).

  • Stir at 60 °C for 12 hours. A dense white precipitate will form.

  • Filter the precipitate, wash thoroughly with cold EtOAc, and dry under high vacuum.

  • Self-Validating System: The final white powder will be insoluble in EtOAc but readily soluble in deionized water.

Data Presentation: Physicochemical Properties

The branching at the C7 position profoundly alters the macroscopic properties of the surfactant compared to its linear isomer. The twin-tailed geometry disrupts crystalline packing in the solid state (drastically lowering the Krafft temperature) while expanding the hydrophobic cross-sectional area to match the headgroup, shifting the packing parameter (


) to favor planar bilayers.

Table 1: Comparative Physicochemical Data of C14 Sulfobetaines

PropertyLinear C14 SulfobetaineSwallowtail-SB14 (7-Position)
Hydrophobic Architecture Single linear chainTwin-tailed (C6 / C7)
Krafft Temperature ~ 35 °C< 0 °C
Critical Micelle Concentration (CMC) 0.12 mM0.85 mM
Critical Packing Parameter (

)
~ 0.33~ 0.92
Predominant Aqueous Assembly Spherical MicellesBilayer Vesicles / Liposomes

Vesicle Formulation and Characterization

To validate the autopoietic and vesicular nature of Swallowtail-SB14, a thin-film hydration method must be executed:

  • Dissolve 10 mg of Swallowtail-SB14 in 2 mL of a Chloroform/Methanol (2:1 v/v) mixture in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator under reduced pressure to form a uniform lipid film.

  • Hydrate the film with 10 mL of PBS (pH 7.4) and agitate at room temperature for 30 minutes.

  • Subject the turbid suspension to probe sonication (10 minutes, 1 sec on / 1 sec off pulse) to form unilamellar vesicles.

  • Self-Validating System: Analyze the resulting translucent dispersion via Dynamic Light Scattering (DLS). A monodisperse peak between 80 nm and 120 nm with a Polydispersity Index (PDI) < 0.2 confirms successful vesicle assembly, validating the

    
     geometric prediction.
    

References

  • National Center for Biotechnology Information. "7-Bromotetradecane | C14H29Br | CID 53427780 - PubChem" PubChem Database. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXsN6_6ozzrCfVhwyMtH8cFNtO5DoCTHu03LJ777UqKyCC2w473BbFGrSV4kKLfSL1GZC8Tqx-KvoJJDNNJnZF1lZK2ZKwncqDRCPVOWEBSRarZodv2Y_4CXZJlvrAEMIK0I04mF7XuLz4riBblIOtoXmX5fF1Ew==]
  • Benchchem. "4-Bromooctane | 999-06-4 - Benchchem" Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_ZdvnAQ1NVDnJYgCuj-Ewgf3qBKk3hFsDg8alpnMIwVcfTUc3LfvlQiI3MNfjElxvEU2DIZHMprhcBzjJncsZVLD0J5oHD8ERhLc-0p1-JTbmytOwxPyjCo1D_ApMWeeFCS8edA==]
  • PMC. "Coupled Metabolic Cycles Allow Out-of-Equilibrium Autopoietic Vesicle Replication" National Institutes of Health. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUQ_RrRoYuyPgg3buP0EZ7BEPKMExJnDyecIn8fO5GkAIkiLaBGtvqbI_eKZqZO49ZSeA7HtMaK3F-U1NOabkj2pnyubJ7dcrUAr3hip-IheEGuGABLeAuHPhX9mr9RiTE8-pmkFz5zXXQKQo=]
  • Scribd. "CHasdasd | PDF | Surfactant | Detergent" Scribd. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLwzFRMYL-9TLntOfLOH09vf5WIsujVIO75gMkq6g1lV4K6I8bzbIRo0fFqvDGibJOF9zb1LkxHTfoEnIGxWtZredyI2ZQYmgm_y0haOul1Qchjuuu9RzMLdc8bbq6yIRcrQRlDFQyIsSXeYYO]

Application Note: Strategic Alkylation using 7-Bromotetradecane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

7-Bromotetradecane is a secondary alkyl halide used primarily to introduce branched "swallowtail" alkyl chains into organic semiconductors (e.g., fluorene, carbazole derivatives) and lipophilic drug candidates. Unlike its primary isomer (1-bromotetradecane), the 7-bromo isomer presents significant synthetic challenges due to steric hindrance at the electrophilic center.

This guide details optimized protocols to favor Nucleophilic Substitution (


)  over the thermodynamically competitive Elimination (

)
pathways.
Chemical Profile
PropertyDataCritical Implication
Formula

Lipophilic tail introduction.
Structure Secondary HalideHigh risk of E2 elimination.
Boiling Point ~145°C (at 2 mmHg)High boiling point requires high-vac distillation for purification.
Reactivity Moderate to LowSteric bulk hinders nucleophilic attack; requires activation (Iodide).
Key Impurity 7-TetradeceneResult of elimination; difficult to separate from product.

Mechanistic Insight: The vs. Battlefield

The critical failure mode when using 7-bromotetradecane is the formation of alkenes (elimination) rather than the desired alkylated product. Because the bromine is on a secondary carbon, the transition state for direct displacement is crowded.

  • The Challenge: Strong bases (alkoxides, hydroxides) will deprotonate the

    
    -carbon, leading to immediate elimination (
    
    
    
    ).
  • The Solution: Use Polar Aprotic Solvents (DMF, DMSO) to strip cations and enhance nucleophilicity, combined with Weak/Moderate Bases (

    
    , 
    
    
    
    ) and Finkelstein Activation (KI).
Pathway Visualization

The following diagram illustrates the kinetic competition and the specific control nodes used in our protocols to force the


 pathway.

ReactionPathways Start 7-Bromotetradecane (Secondary Halide) Cond_StrongBase Condition A: Strong Base (NaOEt/KOH) High Temp Start->Cond_StrongBase Cond_WeakBase Condition B: Weak Base (K2CO3) Polar Aprotic Solvent KI Catalyst Start->Cond_WeakBase Nu Nucleophile (Phenol/Amine/Carbanion) Prod_Elim Elimination Product (7-Tetradecene) UNDESIRED Cond_StrongBase->Prod_Elim E2 Mechanism (Fast) Prod_Sub Substitution Product (Alkylated Target) DESIRED Cond_WeakBase->Prod_Sub SN2 Mechanism (Assisted by I-) Note Finkelstein Logic: R-Br + KI -> R-I (Better LG) Cond_WeakBase->Note

Figure 1: Mechanistic divergence. Strong bases favor elimination (Red path); optimized mild conditions favor substitution (Green/Yellow path).

Protocol A: O-Alkylation (Phenols/Alcohols)

Application: Synthesis of surfactants or ether-linked lipophilic drugs. Strategy: Cesium effect and Iodide catalysis.

Reagents & Equipment[1][2][3]
  • Substrate: Phenolic derivative (1.0 equiv).

  • Reagent: 7-Bromotetradecane (1.2 – 1.5 equiv).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ) (3.0 equiv).
  • Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv).

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration relative to substrate).

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 equiv) in anhydrous DMF .

  • Base Addition: Add

    
      (2.0 equiv). Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation (phenoxide formation).
    
    • Expert Note:

      
       is a large cation ("soft") that improves the solubility of the phenoxide and loosens the ion pair, enhancing nucleophilicity.
      
  • Catalyst Addition: Add KI (10-20 mol%).

    • Mechanism:[1][2][3][4][5][6][7][8] KI reacts with 7-bromotetradecane to form transient 7-iodotetradecane. The C-I bond is weaker and the iodide is a better leaving group, accelerating the rate-determining step.

  • Alkylation: Add 7-Bromotetradecane (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C . Monitor via TLC or HPLC.

    • Timeframe: Secondary halides react slowly. Expect 12–24 hours.[8]

    • Warning: Do not exceed 90°C; elimination rates spike significantly above this threshold.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with Water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[8]
      
  • Purification: Flash column chromatography. The unreacted 7-bromotetradecane is non-polar and will elute first (using Hexanes/Heptane).

Protocol B: C-Alkylation (Fluorenes/Carbazoles)

Application: Organic Electronics (OPV/OLED materials). Introducing branched chains prevents crystallization/aggregation of polymers. Strategy: Phase Transfer Catalysis (PTC). This method is superior to n-BuLi because the aqueous interface limits the basicity exposure, reducing elimination side-reactions.

Reagents
  • Substrate: 2,7-dibromofluorene (or similar) (1.0 equiv).

  • Reagent: 7-Bromotetradecane (2.5 equiv for bis-alkylation).

  • Base: 50% Aqueous NaOH (excess).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.1 – 0.2 equiv).

  • Solvent: Toluene or DMSO.

Step-by-Step Procedure
  • Preparation: In a two-neck flask, dissolve the Fluorene derivative in Toluene (or DMSO for faster rates).

  • Catalyst: Add TBAB (10 mol%).

  • Reagent: Add 7-Bromotetradecane (2.5 equiv).

  • Initiation: Add 50% aq. NaOH dropwise while stirring vigorously.

    • Critical: High stir rates (>800 RPM) are required to maximize the interfacial surface area.

  • Thermal Cycle: Heat to 60–70°C under Nitrogen.

    • Observation: The mixture will be biphasic (if using Toluene) or a slurry. The color often changes to deep red/purple (fluorenyl anion) before fading back to yellow/orange upon alkylation.

  • Monitoring: Check TLC every 2 hours.

    • Endpoint: Disappearance of the mono-alkylated intermediate.

  • Workup:

    • Separate organic layer.[8]

    • Wash aqueous layer with Toluene.

    • Combine organics, wash with dilute HCl (to neutralize trace base), then water and brine.

    • Concentrate.

  • Purification: Recrystallization (ethanol/DCM) is often possible for fluorene derivatives, or column chromatography.

Troubleshooting & Optimization

The following table summarizes common failure modes and validated corrections.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Steric hindrance prevents attack.Increase temp to 80°C; Add more KI (up to 50 mol%); Switch solvent to DMSO (higher dielectric constant).
High Alkene (Elimination) Base is too strong or Temp too high.Switch from Hydroxide/Alkoxide to Carbonate (

). Lower temp to 60°C and extend time.
Mono-alkylation only (For Fluorenes) Reagent consumption.Secondary halides react slowly. Add a second portion of base and reagent after 12h.[9]
Black/Tar formation Oxidation of anion.Ensure rigorous

or Argon purging. Phenoxides/Fluorenyl anions are O2 sensitive.

Safety & Handling

  • 7-Bromotetradecane: Irritant. Avoid skin contact. Lipophilic alkyl halides can penetrate skin barriers. Wear nitrile gloves.

  • DMF/DMSO: Known carriers that facilitate skin absorption of toxic solutes. Use in a fume hood.

  • Disposal: Halogenated organic waste.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10-1: The

    
     Mechanism). 
    
  • Promarak, V., et al. (2007). "Synthesis and properties of fluorene–oligothiophenes–perylene diimide triads." Tetrahedron Letters, 48(5), 803-807. (Demonstrates alkylation of fluorene with branched alkyl halides for solubility).

  • Sigma-Aldrich (Merck). "7-Bromotetradecane Product Specification." (Used for physical property verification).

  • Makiyan, Z., et al. (2022). "Recent developments in C-H functionalization of carbazoles." Chimica Oggi - Chemistry Today. (Discusses transition metal catalyzed alkylation as alternative to SN2).

Sources

7-Bromotetradecane: A Versatile Precursor for Advanced Functionalized Materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Detailed Protocols

Introduction: The Strategic Advantage of 7-Bromotetradecane in Material Science

In the pursuit of novel materials with tailored properties, the strategic selection of molecular precursors is of paramount importance. 7-Bromotetradecane, a secondary long-chain alkyl halide, emerges as a significant building block for the synthesis of a diverse array of functionalized materials. Its C14 backbone is particularly valuable for imparting desirable characteristics such as hydrophobicity, self-assembly, and solubility in nonpolar media. These properties are crucial in the development of advanced materials for applications ranging from organic electronics and surface modifiers to drug delivery systems.[1][2][3][4][5] The functionalization of materials with long alkyl chains can significantly alter their surface energy, leading to applications in water-repellent coatings and oil-water separation technologies.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-bromotetradecane as a versatile precursor. We will delve into its unique reactivity as a secondary alkyl bromide and provide detailed, field-proven protocols for its conversion into valuable functionalized derivatives through key organic transformations, including Grignard reactions, Suzuki cross-coupling, and various nucleophilic substitution reactions.

Physicochemical Properties of 7-Bromotetradecane

A thorough understanding of the physical and chemical properties of 7-bromotetradecane is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₄H₂₉BrPubChem
Molecular Weight 277.28 g/mol PubChem
CAS Number 74036-97-8PubChem
Appearance Liquid (at room temperature)-
Boiling Point Data not readily available-
Melting Point Data not readily available-
Density Data not readily available-
Solubility Soluble in organic solvents (e.g., THF, diethyl ether, chloroform)General chemical principles

Core Concepts in the Reactivity of a Secondary Alkyl Bromide

The position of the bromine atom on the seventh carbon of the tetradecane chain classifies 7-bromotetradecane as a secondary alkyl halide. This structural feature dictates its reactivity, which differs significantly from its primary isomer, 1-bromotetradecane.

In nucleophilic substitution reactions , secondary alkyl halides can proceed via both SN1 and SN2 mechanisms. The SN2 pathway, a single concerted step, is subject to steric hindrance, making it slower than for primary halides.[6][7][8][9] The SN1 pathway, involving a carbocation intermediate, is more favorable for secondary halides than primary ones, but rearrangements are a potential complication.

A critical competing pathway for secondary alkyl halides is E2 elimination , where a strong base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of an alkene.[10][11][12] The choice of base, solvent, and temperature is therefore crucial in directing the reaction towards either substitution or elimination.[10][12][13] Strong, bulky bases and higher temperatures generally favor E2 elimination.[10][12]

Key Synthetic Transformations of 7-Bromotetradecane

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from 7-bromotetradecane provides a powerful carbon-centered nucleophile for the construction of more complex molecules. However, the preparation of Grignard reagents from secondary alkyl halides can be more challenging than from their primary counterparts and may require activation of the magnesium.[14]

Workflow for Grignard Reagent Formation and Reaction with an Aldehyde:

cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile 7-Bromotetradecane 7-Bromotetradecane Grignard_Reagent 7-Tetradecylmagnesium bromide 7-Bromotetradecane->Grignard_Reagent 1. Mg, Anhydrous THF 2. Initiation (e.g., I₂ crystal) Mg_turnings Mg turnings Anhydrous_THF Anhydrous THF Intermediate Magnesium alkoxide intermediate Grignard_Reagent->Intermediate 1. Aldehyde Aldehyde Aldehyde (R-CHO) Aqueous_Workup Aqueous Workup (e.g., NH₄Cl(aq)) Intermediate->Aqueous_Workup 2. Quench Secondary_Alcohol Secondary Alcohol Aqueous_Workup->Secondary_Alcohol

Caption: Formation of a Grignard reagent and its subsequent reaction.

Protocol 1: Synthesis of a Secondary Alcohol via Grignard Reaction

  • Materials:

    • 7-Bromotetradecane (1.0 equiv)

    • Magnesium turnings (1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (as initiator)

    • Aldehyde (e.g., benzaldehyde, 1.0 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Apparatus Setup: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (e.g., nitrogen or argon).[14]

    • Magnesium Activation: Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Add a small crystal of iodine.[14]

    • Grignard Formation: Dissolve 7-bromotetradecane in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and gently refluxes.[14] Once initiated, add the remaining 7-bromotetradecane solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium is consumed.

    • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the aldehyde in anhydrous THF dropwise. The reaction is exothermic.[14]

    • Workup: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude secondary alcohol by column chromatography.

Suzuki Cross-Coupling Reactions

The Suzuki reaction is a powerful method for forming carbon-carbon bonds. Nickel-catalyzed Suzuki cross-couplings have been developed that are effective for unactivated secondary alkyl halides, enabling the coupling of 7-bromotetradecane with various organoboron reagents.[15][16][17]

Workflow for Nickel-Catalyzed Suzuki Cross-Coupling:

7-Bromotetradecane 7-Bromotetradecane Coupled_Product Coupled Product 7-Bromotetradecane->Coupled_Product Organoboron_Reagent Organoboron Reagent (e.g., Alkylborane) Organoboron_Reagent->Coupled_Product Nickel_Catalyst Nickel Catalyst (e.g., NiCl₂(dme)) Nickel_Catalyst->Coupled_Product Ligand Ligand (e.g., Diamine) Ligand->Coupled_Product Base Base (e.g., K₃PO₄) Base->Coupled_Product Solvent Solvent (e.g., Dioxane) Solvent->Coupled_Product

Caption: Key components of a Suzuki cross-coupling reaction.

Protocol 2: Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling

  • Materials:

    • 7-Bromotetradecane (1.0 equiv)

    • Alkylborane (e.g., 9-alkyl-9-BBN, 1.5 equiv)

    • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)) (5 mol%)

    • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Anhydrous dioxane

    • Anhydrous methanol

  • Procedure:

    • Reaction Setup: In a glovebox, add NiCl₂(dme), the diamine ligand, and K₃PO₄ to an oven-dried vial equipped with a magnetic stir bar.

    • Reagent Addition: Add anhydrous dioxane and anhydrous methanol. Stir the mixture for 5 minutes. Add the alkylborane, followed by 7-bromotetradecane.

    • Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

    • Workup and Purification: After the reaction is complete (monitored by GC-MS), dilute the mixture with diethyl ether, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.

Nucleophilic Substitution Reactions

7-Bromotetradecane can undergo substitution with a variety of nucleophiles to introduce different functional groups. As a secondary halide, the choice of nucleophile and reaction conditions is critical to favor substitution over elimination.[10]

a) Amination

The introduction of a nitrogen-containing functional group is a common transformation. Direct alkylation of amines with 7-bromotetradecane can be achieved, though modern catalytic methods often offer better selectivity and functional group tolerance.[18][19][20]

Protocol 3: Direct Amination with a Primary Amine

  • Materials:

    • 7-Bromotetradecane (1.0 equiv)

    • Primary amine (e.g., benzylamine, 1.5 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Reaction Setup: Combine 7-bromotetradecane, the primary amine, and potassium carbonate in anhydrous DMF in a round-bottom flask.

    • Reaction: Heat the reaction mixture at 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature and quench with water.

    • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude secondary amine by column chromatography.

b) Cyanation

The introduction of a nitrile group provides a versatile handle for further transformations. Nickel-catalyzed cyanation methods are effective for secondary alkyl bromides.[21][22][23]

Workflow for Nucleophilic Substitution (General):

7-Bromotetradecane 7-Bromotetradecane Substituted_Product Substituted Product 7-Bromotetradecane->Substituted_Product Nucleophile Nucleophile (e.g., R-NH₂, CN⁻, RO⁻) Nucleophile->Substituted_Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Substituted_Product Base_optional Base (optional) (e.g., K₂CO₃) Base_optional->Substituted_Product

Caption: General workflow for nucleophilic substitution reactions.

Protocol 4: Nickel-Catalyzed Cyanation

  • Materials:

    • 7-Bromotetradecane (1.0 equiv)

    • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

    • Nickel(II) acetylacetonate (Ni(acac)₂) (5 mol%)

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

    • Zinc powder (10 mol%)

    • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • Reaction Setup: In a glovebox, add Ni(acac)₂, dtbbpy, zinc powder, and Zn(CN)₂ to an oven-dried vial.

    • Reagent Addition: Add anhydrous DMAc, followed by 7-bromotetradecane.

    • Reaction: Seal the vial and heat the reaction mixture at 80 °C for 24 hours.

    • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude nitrile by column chromatography.

Conclusion

7-Bromotetradecane serves as a highly valuable and versatile precursor for the synthesis of a wide range of functionalized materials. By understanding its reactivity as a secondary alkyl halide and carefully selecting reaction conditions, researchers can effectively control the competition between substitution and elimination pathways. The protocols outlined in this guide provide a solid foundation for the successful application of 7-bromotetradecane in the development of novel materials with tailored properties for diverse scientific and industrial applications.

References

  • Xia, A., Xie, X., Zhao, J., Zhang, C., & Liu, Y. (2018). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)₂. Organic Letters, 20(23), 7735–7739. Available at: [Link]

  • Patsnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka. Available at: [Link]

  • Fisher Scientific. Amination. Available at: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]

  • Yamamoto, Y., Yagishita, F., & Yamada, K. (2014). One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions. Beilstein Journal of Organic Chemistry, 10, 113–117. Available at: [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]

  • BrainKart. (2018, February 19). Alkyl halides: Elimination versus substitution. Available at: [Link]

  • University of Calgary. Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available at: [Link]

  • Saito, B., & Fu, G. C. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. Available at: [Link]

  • American Chemical Society. (2018, November 15). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Organic Letters. Available at: [Link]

  • Song, G., Nong, D.-Z., Li, J.-S., Li, G., Zhang, W., Cao, R., Wang, C., Xiao, J., & Xue, D. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10285–10297. Available at: [Link]

  • van der Meer, M. S., Smeets, S. A., van der Vlist, J., van der Zanden, S., van der Zwan, K. P., van der Weide, D. C., van der Vliet, L., van den Berg, M. A., & van der Meer, J. Y. (2025, March 19). Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation. ACS Applied Polymer Materials. Available at: [Link]

  • Strauss, M. J., Liu, K. X., Greaves, M. E., Dahl, J. C., Kim, S.-T., Wu, Y.-J., Schmidt, M. A., Scola, P. M., & Buchwald, S. L. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 146(29), 18616–18625. Available at: [Link]

  • Agrawal, P., & Kumar, A. (2018). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Organic Chemistry, 2018(44), 6140–6144. Available at: [Link]

  • The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available at: [Link]

  • University of Illinois Springfield. Elimination Reactions. Available at: [Link]

  • Maqsad. Alkyl Halides | Structure, Reactivity & Preparation | Chemistry. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, C., & Zhang, S. (2025, April 26). In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. Polymers. Available at: [Link]

  • MacLeod, M. J., & Fu, G. C. (2014). Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. Journal of the American Chemical Society, 136(28), 9826–9829. Available at: [Link]

  • Chemistry Steps. (2025, August 8). Substitution and Elimination Reactions. Available at: [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, C., & Zhang, S. (2022, April 26). In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. MDPI. Available at: [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Organic Syntheses. 6-CHLORO-1-HEXENE. Available at: [Link]

  • University of Calgary. Chapter 8 Alkyl Halides and Elimination Reactions. Available at: [Link]

  • Doadrio, J. C., Sousa, E. M. B., Izquierdo-Barba, I., Doadrio, A. L., Perez-Pariente, J., & Vallet-Regí, M. (2006). Functionalization of mesoporous materials with long alkyl chains as a strategy for controlling drug delivery pattern. Journal of Materials Chemistry, 16(5), 462–466. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society, 126(5), 1340–1341. Available at: [Link]

  • Quora. (2022, September 16). What is the order of reactivity for primary, secondary and tertiary alkyl halides in Sn2 reactions? Why is this the case? Available at: [Link]

  • Deschaines, T. O., Schauer, P. A., & Schmedt auf der Günne, J. (2014). Long Alkyl Chain Organophosphorus Coupling Agents for in Situ Surface Functionalization by Reactive Milling. Materials, 7(8), 5674–5687. Available at: [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Available at: [Link]

  • Ciampi, S., Le, S., Nolan, R. L., & Gooding, J. J. (2016). Binary functionalization of H:Si(111) surfaces by alkyl monolayers with different linker atoms enhances monolayer stability. CORA. Available at: [Link]

  • Everson, D. A., & Weix, D. J. (2012). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Journal of the American Chemical Society, 134(13), 5798–5801. Available at: [Link]

  • Mecking, S. (2016). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. Chemical Reviews, 116(7), 4356–4393. Available at: [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Available at: [Link]

  • Proprep. Identify a secondary alkyl bromide and discuss its reactivity in organic reactions. Available at: [Link]

  • LibreTexts Chemistry. (2022, December 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Available at: [Link]

  • Scribd. Alkyl Halides: Nucleophilic Substitution & Elimination. Available at: [Link]

  • Demin, A. M., Karyakina, E. N., & Egorov, A. M. (2015). Metalloenzymatic radical polymerization using alkyl halides as initiators. RSC Advances, 5(104), 85399–85403. Available at: [Link]

  • University of Idaho. Chapter 11: Nucleophilic Substitution and Elimination Walden Inversion. Available at: [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Available at: [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Available at: [Link]

  • BUSS ChemTech AG. ALKOXYLATION. Available at: [Link]

  • Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 7-Bromotetradecane Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in Secondary Alkyl Halide Synthesis Target Molecule: 7-Bromotetradecane (


)
Precursor:  7-Tetradecanol

Introduction: The Secondary Halide Challenge

Synthesizing 7-Bromotetradecane presents a distinct set of challenges compared to its primary isomer (1-Bromotetradecane). Because the hydroxyl group is located at the C7 position, the reaction center is sterically hindered and prone to competing mechanisms.

In this synthesis, you are fighting three enemies:

  • Elimination (E2/E1): The formation of tetradecenes.

  • Isomerization: The migration of the bromine to the C6 or C5 position via hydride shifts.

  • Incomplete Conversion: Residual secondary alcohol that is difficult to separate by distillation.

This guide provides field-proven troubleshooting protocols to navigate these specific failure modes.

Module 1: The Elimination Challenge (Alkenes)

Symptom:

  • NMR shows multiplets in the alkene region (5.3–5.6 ppm).

  • Product has a "gasoline-like" odor rather than the sweet/sharp halide smell.

  • Boiling point is depressed (Alkene bp < Bromide bp).

Root Cause: Secondary alcohols are highly susceptible to elimination.[1] If you use harsh acidic conditions (HBr reflux) or basic workups while the reaction is hot, the system favors the formation of the thermodynamically stable internal alkene (7-tetradecene).

Troubleshooting Protocol:

MethodRisk LevelMitigation Strategy

ModerateKeep it Cold: Maintain reaction temp < 0°C during addition. The mechanism is

, but the intermediate alkyl dibromophosphite can undergo E2 elimination if heated.
Appel (

)
LowBest for Purity: This reaction proceeds under neutral conditions, significantly reducing E2 competition.
HBr Reflux High Avoid: The high temperature and acidity promote E1 pathways, leading to significant alkene formation and carbocation rearrangement.

Q: My NMR shows 15% alkene. Can I separate it by distillation? A: It is difficult. The boiling point difference between 7-bromotetradecane and 7-tetradecene is relatively small (


 at reduced pressure). Fractionation requires a high reflux ratio and a long column.
  • Better Solution: Use the Chemical Stripping method (See Module 4).

Module 2: Isomeric Chaos (Rearrangements)

Symptom:

  • GC-MS shows a single peak (or fused peaks) with the correct mass, but C-13 NMR shows "shadow" peaks near the C-Br carbon signal.

  • Optical rotation (if chiral starting material was used) is lower than expected (Racemization).

Root Cause: If the reaction passes through a carbocation intermediate (


 pathway), a 1,2-hydride shift  can occur. A cation at C7 can migrate to C6. The resulting bromide (6-bromotetradecane) is physically almost identical to the 7-isomer.

Mechanism Visualization:

ReactionPathways Alcohol 7-Tetradecanol Activated Activated Intermediate (Good Leaving Group) Alcohol->Activated Activation (PBr3 or PPh3) Carbocation C7 Carbocation (Unstable) Activated->Carbocation SN1 Path (Heat/Polar Solvent) Alkene 7-Tetradecene (Elimination Product) Activated->Alkene E2 Elimination Target 7-Bromotetradecane (Target) Activated->Target SN2 (Inversion) Preferred Path Carbocation->Alkene E1 Elimination Carbocation->Target Bromide Attack (Racemic) Isomer 6-Bromotetradecane (Rearranged) Carbocation->Isomer 1,2-Hydride Shift

Caption: Pathways showing the competition between direct substitution (Green), Elimination (Yellow), and Rearrangement (Red).

Q: How do I prevent hydride shifts? A: You must force an


 mechanism .
  • Avoid HBr: HBr promotes carbocation formation.

  • Use

    
     with Pyridine:  Pyridine acts as a scavenger and weak base, preventing acid buildup that could protonate the alcohol and encourage 
    
    
    
    .
  • Appel Reaction: The oxyphosphonium intermediate is displaced directly by bromide in a concerted

    
     step, minimizing carbocation character.[2]
    

Module 3: The Stubborn Alcohol (Incomplete Conversion)

Symptom:

  • IR spectrum shows a broad stretch at 3400

    
     (O-H bond).
    
  • TLC shows a spot with lower

    
     than the bromide.
    

Root Cause: The formation of hop-esters (alkyl phosphites) can stall the reaction when using


. These esters are stable and do not easily convert to the bromide without excess reagent or heat (which risks elimination).

Corrective Action:

  • Stoichiometry: Use 0.4 equivalents of

    
     (slight excess, as theoretically 0.33 is required).
    
  • Workup Trick: Quench the reaction with water and reflux the aqueous mixture for 1 hour. This hydrolyzes the stable phosphite esters, allowing the organic layer to separate cleanly.

Module 4: Purification & Isolation

The "Gold Standard" Sulfuric Acid Wash Distillation alone is often insufficient to separate the alcohol and alkene impurities from 7-bromotetradecane due to boiling point proximity. The most robust purification method relies on chemical solubility differences.

Principle:

  • Alkyl Halides: Insoluble and stable in cold conc.

    
    .
    
  • Alcohols/Alkenes: Protonated by conc.

    
     to form alkyl hydrogen sulfates, which are soluble in the acid layer.
    

Step-by-Step Protocol:

  • Crude Isolation: Perform standard aqueous workup (Water/Brine wash) to remove bulk salts. Dry organic layer over

    
     and filter.
    
  • The Acid Wash:

    • Place the crude bromide in a separatory funnel.

    • Add cold concentrated sulfuric acid (

      
      , ~0.5 mL per gram of product).
      
    • Caution: Shake gently. The acid layer will turn dark orange/brown (carbonization of impurities).

  • Separation: Allow layers to settle. The bromide will be the top layer (Density ~1.02 g/mL vs Acid ~1.84 g/mL).

  • Neutralization:

    • Wash the organic layer with water (Caution: Exothermic).

    • Wash with sat.

      
       until no bubbling occurs.
      
    • Wash with Brine.

  • Final Distillation: Vacuum distill the now chemically pure bromide.

Purification Workflow:

Purification Crude Crude Reaction Mixture (Bromide + Alcohol + Alkene) AcidWash Wash with Conc. H2SO4 (Cold) Crude->AcidWash Separation Phase Separation AcidWash->Separation AcidLayer Acid Layer (Contains Protonated Alcohol/Alkene) Separation->AcidLayer Discard OrgLayer Organic Layer (7-Bromotetradecane) Separation->OrgLayer Neutralize Wash with NaHCO3 OrgLayer->Neutralize Distill Vacuum Distillation Neutralize->Distill

Caption: Chemical purification workflow removing non-halide impurities via acid solubility.

References

  • Appel Reaction Mechanism: Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[3] Angewandte Chemie International Edition in English, 14(12), 801–811 (1975). Link

  • Purification of Alkyl Bromides (Sulfuric Acid Wash): "n-Butyl Bromide," Organic Syntheses, Coll. Vol. 1, p.25 (1941); Vol. 1, p.25 (1921). (Standard protocol for removing alcohols/alkenes from alkyl bromides). Link

  • Secondary Alcohol Bromination (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Harrison, G. C., & Diehl, H. "Cyclopentyldimethylene dibromide." Organic Syntheses, Coll. Vol. 3, p.370 (1955). (Demonstrates handling of secondary/hindered systems). Link
    
  • Physical Properties (1-Bromotetradecane vs Isomers): PubChem Compound Summary for CID 8208, 1-Bromotetradecane. (Used as baseline for boiling point estimations). Link

Sources

Technical Support Center: Improving Yield in Grignard Formation from 7-Bromotetradecane

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from long-chain, secondary alkyl halides, specifically 7-bromotetradecane. The formation of CH₃(CH₂)₆CH(MgBr)(CH₂)₆CH₃ presents unique challenges compared to simpler primary halides, often leading to issues with initiation, side reactions, and overall yield. This document provides in-depth troubleshooting advice and protocols to overcome these common hurdles.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the experiment. The diagnostic flowchart below provides a high-level overview of the troubleshooting process.

G cluster_0 Start cluster_1 Initiation Phase cluster_2 Reaction & Yield Phase Start Add small aliquot (~10%) of 7-bromotetradecane to Mg turnings Initiation Does the reaction initiate? (Exotherm, cloudiness, color change) Start->Initiation Activate Problem: No Initiation Troubleshoot: 1. Ensure rigorous anhydrous conditions. 2. Apply gentle heat (heat gun). 3. Add a chemical activator (I₂, 1,2-dibromoethane). 4. Mechanically crush Mg turnings. Initiation->Activate No Proceed Reaction proceeds after slow addition. Initiation->Proceed Yes Activate->Start Re-attempt Initiation Yield Is the final yield low? Proceed->Yield Success High Yield Achieved Yield->Success No LowYield Problem: Low Yield Troubleshoot: 1. Minimize Wurtz coupling (slow addition, lower temp). 2. Check for quenching (moisture, acidic impurities). 3. Titrate reagent to confirm concentration before use. Yield->LowYield Yes LowYield->Proceed Optimize & Repeat

Caption: A flowchart illustrating key steps and decision points for optimizing the Grignard reaction.

Q1: My Grignard reaction with 7-bromotetradecane refuses to start. What should I do?

A1: Failure to initiate is the most common problem and is almost always due to two factors: a passivating magnesium oxide (MgO) layer on the turnings or the presence of moisture.[1][2] 7-Bromotetradecane, as a secondary halide, is less reactive than primary halides, making proper magnesium activation critical.

Core Causality: The Grignard reaction is a surface phenomenon where the alkyl halide must come into direct contact with metallic magnesium (Mg(0)).[3][4] A coating of MgO prevents this interaction. Furthermore, Grignard reagents are potent bases and will be instantly destroyed by any protic source, such as water.[5][6]

Solutions:

  • Ensure Rigorous Anhydrous Conditions: All glassware must be scrupulously dried, either by flame-drying under vacuum or by baking in an oven (>120°C) for several hours and assembling while hot under a positive pressure of inert gas (Argon or Nitrogen).[7][8] Solvents must be anhydrous grade, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).

  • Chemical Activation: This is the most common and effective approach. Before adding the bulk of your 7-bromotetradecane, add a small chemical activator to the magnesium suspension in your solvent.

    • Iodine (I₂): Add a single small crystal of iodine. It reacts with the magnesium surface, chemically removing the oxide layer.[9][10] The reaction is ready for initiation when the characteristic brown/purple color of the iodine disappears.[11]

    • 1,2-Dibromoethane (DBE): Add a few drops of DBE. It reacts readily with magnesium to form ethylene gas and MgBr₂, which helps to etch the surface and expose fresh, reactive metal.[10][12] The observation of bubbling (ethylene evolution) is a clear indicator of activation.[10]

  • Mechanical Activation: Sometimes, physical disruption is sufficient.

    • Crushing: Before adding solvent, use a glass stirring rod to crush some of the magnesium turnings against the side of the flask. This physically breaks the oxide layer, exposing a fresh surface.[12][13]

    • Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere can also abrade the surface.[14]

  • Thermal "Kick-start": If the reaction still hasn't started after adding about 10% of your alkyl halide solution, gently warm the bottom of the flask with a heat gun. Often, a small amount of heat is enough to overcome the activation energy. Remove the heat source immediately once initiation is observed (cloudiness, gentle reflux) to prevent a runaway reaction.[7][15]

Q2: The reaction started, but my final yield is low and I've isolated a significant amount of a high-boiling C₂₈H₅₈ hydrocarbon. What is happening?

A2: You are observing the effects of the primary side reaction in Grignard synthesis: Wurtz-type homocoupling .[7][16] This occurs when a newly formed molecule of the Grignard reagent (R-MgX) reacts with a molecule of unreacted 7-bromotetradecane (R-X) to form a dimer (R-R).[17][18]

Core Causality: The formation of the Wurtz product is a bimolecular reaction. Its rate is highly dependent on the concentration of both the Grignard reagent and the unreacted alkyl halide. High local concentrations of the alkyl halide and elevated temperatures significantly favor this side reaction.[16][18]

G RX 7-Bromotetradecane (R-X) Mg Mg(0) Surface RX->Mg SET Mechanism (Desired Path) RMgX Grignard Reagent (R-MgX) RR Wurtz Coupling Product (R-R) RX->RR Mg->RMgX RMgX->RX Side Reaction (Competing Path) RMgX->RR Product Desired Product (after reaction with electrophile) RMgX->Product Reaction with Electrophile

Sources

Technical Support Center: Advanced Troubleshooting for the Purification of 7-Bromotetradecane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The isolation and purification of secondary long-chain alkyl halides, specifically 7-bromotetradecane, present distinct physicochemical challenges. Due to the inherent lability of the secondary C-Br bond and the presence of adjacent β-hydrogens, 7-bromotetradecane is highly susceptible to thermal degradation and1[1].

This guide provides field-proven, self-validating protocols to overcome these bottlenecks, ensuring high-purity yields for downstream drug development and synthetic applications.

Quantitative Data: Physicochemical Profiling

Understanding the physical properties of the target and its common impurities is the first step in designing a rational purification strategy.

CompoundBoiling Point (°C)Rf Value (100% Hexanes)Structural Hazard During Purification
7-Bromotetradecane ~140–145 (at 10 mmHg)0.65Susceptible to thermal dehydrohalogenation (E1/E2)
Tetradec-7-ene ~250 (at 760 mmHg)0.85Co-elutes on standard silica; requires AgNO3
Tetradecan-7-ol ~155 (at 10 mmHg)0.20Hydrogen bonding causes tailing; easily separated
6-Bromotetradecane ~140–145 (at 10 mmHg)0.65Inseparable positional isomer; avoid via synthesis

Troubleshooting Guide: Thermal Degradation During Distillation

Q: Why does my crude product turn dark brown during distillation, with GC-MS showing high levels of tetradec-7-ene instead of the desired bromide?

Root Cause Analysis: Secondary alkyl bromides possess a relatively weak carbon-halogen bond. When subjected to elevated temperatures (typically >120°C) during atmospheric or poor-vacuum distillation, the molecule undergoes rapid dehydrohalogenation via 2[2], yielding trans-7-tetradecene and hydrobromic acid (HBr). The generated HBr further catalyzes the degradation, creating a runaway decomposition cycle.

Validated Protocol: High-Vacuum Short-Path Distillation By drastically reducing the system pressure, the boiling point of 7-bromotetradecane is lowered below its thermal decomposition threshold.

  • Apparatus Preparation: Assemble a short-path distillation setup. Thoroughly grease all ground-glass joints with high-vacuum silicone grease to prevent micro-leaks. Do not use boiling stones, as trapped air is rapidly evacuated under vacuum, rendering them ineffective and causing 3[3].

  • Stirring & Degassing: Add a PTFE-coated magnetic stir bar to the distillation flask. Apply the vacuum (< 1.0 mmHg) slowly at room temperature to degas the crude mixture and remove volatile residual solvents to 3[3].

  • Controlled Heating: Once a stable, deep vacuum is achieved, gradually increase the oil bath temperature. Keep the bath no more than 20–30°C above the expected boiling point (approx. 110–120°C at 1.0 mmHg) to minimize thermal stress on the secondary bromide.

  • Fraction Collection: Discard the initial fore-run (containing unreacted alkenes and moisture). Collect the main fraction, which should distill as a clear, colorless oil.

  • Safe Shutdown: Remove the heat source and allow the system to cool completely to room temperature before 3[3] to reinstate atmospheric pressure. Breaking the vacuum while the oil is hot will cause immediate oxidative degradation.

Troubleshooting Guide: Chromatographic Resolution

Q: Why can't I separate 7-bromotetradecane from tetradec-7-ene using standard silica gel column chromatography?

Root Cause Analysis: Long-chain alkyl bromides and their corresponding alkenes share nearly identical non-polar characteristics, resulting in overlapping Rf values on 4[4].

Validated Protocol: Argentation Chromatography (AgNO3-Silica) Silver ions (Ag⁺) form reversible π-complexes with the double bonds of alkene impurities, significantly retarding their elution, while the saturated alkyl bromide elutes unimpeded.

  • Sorbent Preparation: Suspend standard silica gel in a 10% (w/w) aqueous solution of silver nitrate (AgNO3). Evaporate the water under reduced pressure in a rotary evaporator in the dark. Activate the impregnated silica in an oven at 120°C for 12 hours.

  • Column Packing: Wrap the glass column in aluminum foil to prevent the photo-reduction of silver ions into black elemental silver. Slurry-pack the column using pure hexanes.

  • Loading: Dissolve the crude 7-bromotetradecane in a minimal volume of hexanes and carefully load it onto the column head.

  • Elution: Elute with 100% hexanes. The 7-bromotetradecane will elute rapidly in the early fractions, while tetradec-7-ene will be retained strongly by the Ag⁺ stationary phase.

  • Validation: Analyze fractions via TLC (visualized with KMnO4 stain) or GC-MS. Combine the pure bromide fractions and concentrate under reduced pressure at <30°C.

Frequently Asked Questions (FAQs)

Q: Why does my NMR show a mixture of 6-bromotetradecane and 7-bromotetradecane? A: If your synthesis relies on the hydrobromination of tetradec-7-ene or the bromination of tetradecan-7-ol under highly acidic conditions, the reaction proceeds via a carbocation intermediate. Secondary carbocations are prone to rapid 1,2-hydride shifts, leading to an inseparable mixture of positional isomers. To avoid this, utilize stereospecific or non-carbocationic bromination pathways (e.g., the Appel reaction using CBr4/PPh3 on the corresponding alcohol) which proceed via an SN2 mechanism without rearrangement.

Q: How should I store purified 7-bromotetradecane to ensure long-term stability? A: Secondary alkyl bromides are sensitive to both light (photolytic cleavage) and heat. Store the purified product in an amber glass vial, backfilled with inert gas (argon or nitrogen), over a small amount of copper wire or silver foil (to scavenge any free bromine or HBr), and keep it refrigerated at 2–8°C.

Purification Workflow & Degradation Pathway

G Crude Crude 7-Bromotetradecane Check Alkene Impurity > 5%? Crude->Check AgNO3 Argentation Chromatography Check->AgNO3 Yes Distill Short-Path Vacuum Distillation Check->Distill No AgNO3->Distill Alkene Removed Pure Pure 7-Bromotetradecane Distill->Pure Optimal Temp & Vacuum Degradation Thermal Elimination (Tetradec-7-ene) Distill->Degradation High Temp / Poor Vacuum

Workflow for 7-bromotetradecane purification and thermal degradation pathways.

References

1.[4] Title: Marine Natural Products from Aplysia dactylomela and Streptomyces spectabilis - Elektronische Hochschulschriften der LMU München. Source: uni-muenchen.de. URL:4 2.[2] Title: Buy Tetradec-7-ene | 10374-74-0 - Smolecule. Source: smolecule.com. URL: 2 3.[1] Title: Alkyl Halide Reactivity - MSU chemistry. Source: msu.edu. URL: 1 4.[3] Title: 5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. Source: libretexts.org. URL:3

Sources

7-Bromotetradecane stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-Bromotetradecane. As Senior Application Scientists, we have compiled this guide to address common challenges and questions encountered during the handling and use of this secondary bromoalkane. This resource is designed to provide practical, experience-driven advice to ensure the integrity of your experiments and the stability of your compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, storage, and handling of 7-Bromotetradecane.

Q1: What are the recommended storage conditions for 7-Bromotetradecane to ensure its stability?

For optimal stability, 7-Bromotetradecane should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants. Storage at temperatures below 30°C is advised.[3][4]

Q2: What materials and chemical classes are incompatible with 7-Bromotetradecane?

7-Bromotetradecane is incompatible with strong bases and strong oxidizing agents.[3][4][5][6][7] Contact with these substances can lead to rapid degradation of the compound.

Q3: What are the primary degradation pathways for 7-Bromotetradecane under typical laboratory conditions?

As a secondary bromoalkane, 7-Bromotetradecane is susceptible to two main degradation pathways: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[8][9] The predominant pathway is highly dependent on the specific reaction conditions, including the nature of the solvent, the presence of nucleophiles or bases, and the temperature.

Q4: Is 7-Bromotetradecane susceptible to hydrolysis?

Yes, in the presence of water or other protic solvents (a process known as solvolysis), 7-Bromotetradecane can undergo hydrolysis to form 7-tetradecanol.[10][11][12] This reaction can proceed through either an SN1 or SN2 mechanism, depending on the solvent polarity and other conditions.[9][10]

Q5: Can 7-Bromotetradecane undergo elimination reactions?

Yes, in the presence of a base, 7-Bromotetradecane can undergo elimination (dehydrobromination) to form various isomers of tetradecene.[13][14][15][16] The use of a strong, non-nucleophilic base and heat will favor the elimination pathway.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments with 7-Bromotetradecane.

Problem Potential Cause Troubleshooting Steps
Unexpected peaks observed in analytical chromatography (e.g., GC-MS, HPLC) of a 7-Bromotetradecane sample. Sample degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a cool, dry place, away from light. 2. Check for Contaminants: The presence of strong bases or oxidizing agents can catalyze degradation.[3][4][5][6][7] 3. Analyze for Degradation Products: The unexpected peaks could correspond to 7-tetradecanol (from hydrolysis) or tetradecene isomers (from elimination).[10][14] Consider using analytical standards to confirm their identity.
Low yield in a reaction where 7-Bromotetradecane is a starting material. Competing side reactions, such as elimination, are occurring.1. Reaction Condition Analysis: If your desired reaction is a nucleophilic substitution, the presence of a strong base or high temperatures can favor elimination as a competing reaction.[8][13] 2. Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents generally favor SN2 reactions, while polar protic solvents can promote SN1 and E1 pathways.[11][12] 3. Base/Nucleophile Selection: For substitution reactions, use a good nucleophile that is a weak base. For elimination, a strong, non-nucleophilic base is preferred.
Inconsistent reaction outcomes. 7-Bromotetradecane is a secondary bromoalkane and its reactivity is at a mechanistic crossroads, making it sensitive to subtle changes in reaction conditions.[8][9]1. Strict Control of Parameters: Maintain tight control over temperature, solvent, and the nature and concentration of the nucleophile or base. 2. Understand Competing Mechanisms: Be aware of the potential for both substitution (SN1/SN2) and elimination (E1/E2) reactions to occur simultaneously.[8][9] The ratio of products can be influenced by your specific experimental setup.

Degradation Pathways

The stability of 7-Bromotetradecane is dictated by its susceptibility to nucleophilic substitution and elimination reactions. The following diagrams illustrate these potential degradation pathways.

G cluster_substitution Nucleophilic Substitution (Hydrolysis) cluster_elimination Elimination (Dehydrobromination) 7-Bromotetradecane 7-Bromotetradecane Carbocation_Intermediate Carbocation_Intermediate 7-Bromotetradecane->Carbocation_Intermediate SN1 (slow) 7-Tetradecanol 7-Tetradecanol 7-Bromotetradecane->7-Tetradecanol SN2 (concerted) H2O Carbocation_Intermediate->7-Tetradecanol H2O (fast) 7-Bromotetradecane_E 7-Bromotetradecane Carbocation_Intermediate_E Carbocation_Intermediate_E 7-Bromotetradecane_E->Carbocation_Intermediate_E E1 (slow) Tetradecene_Isomers Tetradecene_Isomers 7-Bromotetradecane_E->Tetradecene_Isomers E2 (concerted) Strong Base Carbocation_Intermediate_E->Tetradecene_Isomers -H+ (fast)

Caption: Potential degradation pathways of 7-Bromotetradecane.

Experimental Protocol: Stability Assessment of 7-Bromotetradecane in a Protic Solvent

This protocol outlines a general method for assessing the stability of 7-Bromotetradecane in a protic solvent, such as ethanol, over time.

Objective: To quantify the rate of solvolysis of 7-Bromotetradecane in ethanol at a given temperature.

Materials:

  • 7-Bromotetradecane

  • Anhydrous Ethanol

  • Internal Standard (e.g., a stable, non-reactive hydrocarbon)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Thermostated reaction vessel

Procedure:

  • Standard Preparation: Prepare a stock solution of 7-Bromotetradecane in anhydrous ethanol of a known concentration (e.g., 1 mg/mL). Prepare a separate stock solution of the internal standard.

  • Reaction Setup: In a thermostated vessel at a controlled temperature (e.g., 50°C), add a known volume of anhydrous ethanol.

  • Initiation: At time zero (t=0), add a precise amount of the 7-Bromotetradecane stock solution to the reaction vessel to achieve the desired starting concentration.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching and Extraction (Optional but Recommended): Immediately quench the reaction by diluting the aliquot in a non-polar, aprotic solvent (e.g., hexane) to stop further degradation. Add a known amount of the internal standard solution.

  • Analysis: Analyze the quenched samples by GC-FID or GC-MS.

  • Data Analysis: Quantify the peak area of 7-Bromotetradecane relative to the internal standard at each time point. Plot the concentration of 7-Bromotetradecane versus time to determine the rate of degradation.

G cluster_workflow Stability Assessment Workflow A Prepare Stock Solutions (7-Bromotetradecane & Internal Standard) B Set up Thermostated Reaction (Ethanol at constant T) A->B C Initiate Reaction (t=0) (Add 7-Bromotetradecane) B->C D Sample at Time Intervals C->D E Quench and Add Internal Standard D->E F Analyze by GC-FID/MS E->F G Quantify and Plot Data F->G

Caption: Experimental workflow for stability assessment.

References

  • Benchchem. A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes.
  • Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions.
  • Tsang, W. Thermal Decomposition of Some Alkyl Halides by a Shock-Tube Method. The Journal of Chemical Physics. 1964, 41(8), 2487-2494.
  • Sparkl. Revision Notes - Reactivity of Halogenoalkanes and Bond Strength | Halogen Compounds | Chemistry - 9701 | AS & A Level.
  • Crunch Chemistry. Explaining the reactivity of halogenoalkanes.
  • AIP Publishing. Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method.
  • Unknown. Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually from the loss of two part.
  • Raja, et al. A novel stability indicating simultaneous determination of seven genotoxic impurities in drug substance by gas chromatography-mass spectrometry. International Journal of Pharmaceutical Sciences and Research. 2020, 11(10), 5017-5026.
  • Chemguide. nucleophilic substitution - halogenoalkanes and water.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromotetradecane.
  • Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Journal of the American Chemical Society. 1991, 113(4), 1137–1142.
  • Save My Exams. Elimination Reactions of Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note.
  • Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
  • Chemistry LibreTexts. 8.1: Solvolysis of Tertiary and Secondary Haloalkanes.
  • MG Science Institute. Elimination Reactions.
  • Maricopa Open Digital Press. Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • ChemicalBook. 1-Bromotetradecane | 112-71-0.
  • Organic Syntheses Procedure. Pentadecanal.
  • HPC Standards. 1-Bromotetradecane | 1X500MG | C14H29Br | 690297 | 112-71-0.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Bromotetradecane.
  • Chemsrc. 1-Bromotetradecane | CAS#:112-71-0.
  • ChemBK. 1-Bromotetradecane.
  • Chemistry LibreTexts. 11.8: Elimination Reactions- Zaitsev's Rule.
  • TCI Chemicals. SAFETY DATA SHEET - 1-Bromotetradecane.

Sources

Technical Guide: Optimizing Reaction Conditions for 7-Bromotetradecane Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Secondary Halide Paradox

You are working with 7-Bromotetradecane , a mid-chain secondary alkyl halide.[1] Unlike its terminal isomer (1-bromotetradecane), this molecule presents a distinct set of mechanistic hurdles.[1] If you are applying standard Palladium-catalyzed conditions (e.g., Suzuki-Miyaura with Pd(PPh3)4), your reaction is likely failing or producing significant amounts of tetradecenes (elimination products).[1]

The Core Challenge:

  • Steric Hindrance: The C-7 position is flanked by two long alkyl chains (hexyl and heptyl), impeding the approach of the metal center.

  • 
    -Hydride Elimination:  In standard Pd(0)/Pd(II) cycles, the rate of 
    
    
    
    -hydride elimination (
    
    
    ) for secondary alkyl complexes often exceeds the rate of transmetallation (
    
    
    ). This results in the ejection of the metal and the formation of an internal alkene (tetradecene) rather than the coupled product.
  • Chain Walking: Nickel catalysts, while superior for this substrate, can migrate along the alkyl chain via iterative elimination/insertion, potentially coupling at a different carbon (isomerization) if the ligand system is not rigid.

This guide prioritizes Nickel-catalyzed Negishi and modified Suzuki protocols, which proceed via Single Electron Transfer (SET) radical pathways, bypassing the traditional


-elimination trap.[1]

Part 1: Critical Decision Matrix (Catalyst & Ligand)

Do not use generic "screening kits."[1] For 7-bromotetradecane, the catalyst system is the engine, and the ligand is the steering wheel.

Catalyst Selection Table
ComponentRecommendationTechnical Rationale
Metal Source Ni(COD)₂ or NiCl₂[1]·glyme Nickel accesses odd-electron oxidation states (Ni(I)/Ni(III)) facilitating radical generation from the C(sp³)-Br bond, which is kinetically more accessible than the 2-electron oxidative addition required by Palladium.[1]
Ligand (Primary) Pybox (e.g.,

-Bu-Pybox)
Tridentate nitrogen ligands bind tightly to Ni, stabilizing the metal center against disproportionation and suppressing

-hydride elimination through steric bulk.[1]
Ligand (Secondary) Bipyridine (e.g., 4,4'-di-tBu-bipy)Useful for Suzuki couplings.[1][2] The electron-rich nature facilitates the activation of the boronic acid/ester.
Reductant Zinc (Zn⁰) or Manganese (Mn⁰)Essential if using Cross-Electrophile Coupling (XEC) or generating organozinc reagents in situ.

Part 2: Experimental Protocols

Protocol A: Nickel-Catalyzed Negishi Coupling (Gold Standard)

Best for: High yields, minimizing isomerization.[1]

The Logic: This protocol uses an organozinc reagent.[3][4][5][6][7] The transmetallation of Alkyl-Zn to Ni is rapid, outcompeting elimination.[1]

Step-by-Step:

  • Reagent Prep: In a glovebox or under strict Ar, charge a vial with NiCl₂·glyme (5 mol%) and

    
    -Bu-Pybox  (6 mol%).[1]
    
  • Solvent: Add anhydrous DMA (Dimethylacetamide) or DMI .[1] Note: 7-Bromotetradecane is highly lipophilic; if solubility is poor, use a 1:1 mixture of DMA/THF.[1]

  • Activation: Stir for 10-15 mins until the complex forms (often a color change to deep purple/blue).

  • Substrate Addition: Add 7-Bromotetradecane (1.0 equiv).

  • Coupling Partner: Add the organozinc reagent (1.2 - 1.5 equiv) dropwise.[1]

  • Reaction: Stir at Room Temperature for 12-24 hours. Do not heat above 40°C unless necessary, as heat promotes isomerization.[1]

  • Quench: Dilute with ether, quench with 1M HCl (to destroy residual Zn), and extract.

Protocol B: Nickel-Catalyzed Suzuki Coupling

Best for: Functional group tolerance, avoiding organozincs.[1]

The Logic: Uses a primary alkyl/aryl borane. Requires a diamine or amino-alcohol ligand to activate the boron species.[1]

  • Catalyst: Ni(COD)₂ (10 mol%) + trans-N,N'-dimethyl-1,2-cyclohexanediamine (12 mol%).[1]

  • Base: KO

    
    Bu  (1.2 equiv) is critical to activate the borane.
    
  • Solvent:

    
    -PrOH  or 
    
    
    
    -Amyl alcohol
    .[1] Crucial: The protic solvent facilitates the transmetallation step in Ni-Suzuki cycles of alkyl halides.
  • Execution: Mix catalyst/ligand in solvent for 10 min. Add 7-Bromotetradecane and the Borane partner (e.g., 9-BBN derivative).[1] Add base last. Stir at 60°C.

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately, and I recovered only starting material. What happened?

Diagnosis: Catalyst death (aggregation).[1] The Science: Ni(COD)₂ is extremely air-sensitive.[1] If it turns black (colloidal nickel) instantly, oxygen destroyed the catalyst before the ligand could bind. Fix:

  • Ensure the ligand is added to the Ni source before any substrate.

Q2: I am seeing large amounts of "tetradecene" isomers (MW 196).

Diagnosis:


-Hydride Elimination is outcompeting the coupling.
The Science:  The Ni-alkyl intermediate is waiting too long for the coupling partner.
Fix: 
  • Increase Concentration: Higher concentration of the coupling partner (organozinc/borane) increases the rate of transmetallation (

    
    ).
    
  • Switch Ligand: Move to a bulkier ligand like Biozazoline or Pybox .[1] The steric bulk forces the alkyl chain away from the metal, making the

    
    -hydrogen less accessible for elimination.
    
Q3: The product is coupling at C-6 or C-8, not C-7. (Isomerization)

Diagnosis: "Chain Walking."[1][8] The Science: Nickel can move along the carbon chain via a series of


-hydride eliminations and re-insertions. This is thermodynamically driven to find a less hindered position (moving toward the end of the chain).
Fix: 
  • Lower Temperature: Run the reaction at 0°C or RT. High temp accelerates walking.[1]

  • Faster Coupling: Use a more reactive coupling partner (e.g., switch from Aryl-Boronate to Aryl-Zinc).[1] If the coupling happens instantly upon oxidative addition, the metal doesn't have time to walk.

Part 4: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired Radical Pathway and the undesired Elimination/Isomerization pathways.

ReactionPathways Substrate 7-Bromotetradecane Radical Alkyl Radical (C7•) Substrate->Radical SET (Single Electron Transfer) Ni0 Ni(0)Ln Catalyst Ni0->Radical Initiation Ni_Alkyl LnNi(II)-Alkyl Species Radical->Ni_Alkyl Rebound to Ni Product Coupled Product (C7) Ni_Alkyl->Product Reductive Elimination (Fast Transmetallation) Elimination Tetradecenes (Elimination) Ni_Alkyl->Elimination Beta-H Elimination (Slow Transmetallation) Isomer Isomerized Product (C6/C8 Coupling) Ni_Alkyl->Isomer Chain Walking (Reversible Elim/Insert)

Caption: Kinetic competition in Ni-catalyzed coupling. Success depends on accelerating the Reductive Elimination path over Beta-Elimination.

Part 5: References & Authority

  • Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides.

    • Source: Zhou, J., & Fu, G. C. (2004).[1][9] Journal of the American Chemical Society.[2][4][7][9]

    • Context: The foundational work establishing Ni/Pybox systems for secondary alkyl halides.

    • Link:[1]

  • Mechanistic Insights into Nickel-Catalyzed Cross-Coupling.

    • Source: Jones, G. D., et al. (2006).[1] Journal of the American Chemical Society.[2][4][7][9]

    • Context: Validates the radical nature of the reaction, explaining why it bypasses

      
      -elimination better than Palladium.
      
    • Link:[1]

  • Preparation of Functionalized Alkylzinc Reagents.

    • Source: Knochel, P., et al. (2011).[1][7] Nature Protocols.

    • Context: Essential for preparing the zinc reagents required for Protocol A.

    • Link:[1]

  • Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides.

    • Source: Saito, B., & Fu, G. C. (2007).[1][10] Journal of the American Chemical Society.[2][4][7][9]

    • Context: The specific protocol for using 1,2-diamines in Suzuki coupling (Protocol B).[1]

    • Link:[1][10]

Sources

Technical Support Center: Purification & Workup Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific challenges of removing 7-Bromotetradecane —a high-boiling, lipophilic, secondary alkyl halide—from reaction mixtures.

Topic: Removal of Unreacted 7-Bromotetradecane

Document ID: TS-PUR-07B-CN Last Updated: March 2026 Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development[1]

Executive Summary & Chemical Profile

The Challenge: 7-Bromotetradecane (


) presents a distinct purification challenge compared to primary alkyl halides. As a secondary alkyl halide , it is sterically hindered, making it sluggish in 

scavenging reactions. Furthermore, its high boiling point and extreme lipophilicity often cause it to co-elute with non-polar products (such as internal alkenes or long-chain ethers) during chromatography.

Target Molecule Data:

Property Value Implication for Purification

| Structure | Secondary Halide (C-7 position) | Slow


 kinetics; prone to E2 elimination upon heating. |
| Boiling Point  | ~165–170°C @ 20 mmHg (est)* | Requires High Vacuum (<0.5 mmHg)  for distillation. |
| Polarity  | Highly Non-polar (Lipophilic) | Moves with solvent front in Normal Phase (SiO2) chromatography. |
| Solubility  | Hexanes, DCM, Et2O | Insoluble in water; requires organic solvent extraction. |

*Note: 1-Bromotetradecane boils at 176°C (20 mmHg). The 7-isomer is slightly more volatile due to branching but remains a high-boiling impurity.

Diagnostic: Select Your Purification Strategy

Use this decision logic to select the correct protocol based on your product's properties.

PurificationLogic Start Start: Product Mixture contains 7-Bromotetradecane CheckPolarity Is the Target Product Polar? (e.g., Alcohol, Amine) Start->CheckPolarity CheckScale Reaction Scale? CheckPolarity->CheckScale No (Non-Polar) MethodA Method A: Flash Chromatography (100% Hexane Flush) CheckPolarity->MethodA Yes (High Polarity) CheckBP BP Difference > 30°C? CheckScale->CheckBP > 5 grams MethodC Method C: Chemical Scavenging (Thiol/Amine Tagging) CheckScale->MethodC < 1 gram MethodB Method B: High-Vacuum Distillation CheckBP->MethodB Yes CheckBP->MethodC No (Heat Sensitive) MethodD Method D: Reverse Phase (C18) Chromatography CheckBP->MethodD No (Similar BP)

Figure 1: Decision matrix for selecting the optimal purification workflow.

Troubleshooting Guides & FAQs
Scenario A: "My product is non-polar and co-spots with the bromide on TLC."

Issue: Normal phase silica gel cannot resolve the lipophilic product from the lipophilic 7-bromotetradecane. Solution: Chemical Scavenging (The "Tag and Wash" Method).

Since 7-bromotetradecane is a secondary halide, simple amine scavengers (like morpholine) often react too slowly at room temperature. We recommend a Thiol-Based Scavenging Protocol which is more nucleophilic and effective for secondary centers.

Protocol: Thiophenol Scavenging

  • Reagent: Add 1.5 equivalents of Thiophenol (PhSH) and 2.0 equivalents of

    
     to the crude mixture.
    
  • Solvent: Dissolve in DMF (Dimethylformamide) or DMSO to accelerate the

    
     reaction.
    
  • Reaction: Stir at 50°C for 2–4 hours.

    • Mechanism:[2][3][4][5][6] The thiolate displaces the bromide, converting the non-polar 7-bromotetradecane into a sulfide.

    • Why this works: The resulting sulfide is significantly different in polarity and boiling point, or can be oxidized (with

      
      ) to a sulfone which is highly polar and sticks to silica.
      
  • Workup: Dilute with ether, wash extensively with 1M NaOH (to remove excess thiophenol) and water.

  • Purification: The remaining material is your product + the scavenged sulfide. Flash chromatography will now easily separate them.

Q: Can I use an amine instead? A: Yes, but use a diamine like N,N-dimethylethylenediamine . You must heat the reaction (reflux in ethanol). The resulting product is an amine salt which can be removed by an acidic water wash (1M HCl). Warning: High heat with secondary halides may cause elimination to tetradecene.

Scenario B: "I have a large scale reaction (>10g) and cannot run a column."

Issue: Chromatography is too expensive or impractical at this scale. Solution: High-Vacuum Fractional Distillation.

Technical Insight: 7-Bromotetradecane has a high boiling point. To prevent decomposition of your product, you must lower the boiling point using vacuum.[7]

Protocol:

  • Equipment: Use a Vigreux column (for surface area) and a cow receiver.

  • Vacuum: A high-vacuum oil pump is required (target pressure: 0.1 – 0.5 mmHg ). A water aspirator (~20 mmHg) is likely insufficient to distill this compound below 150°C.

  • Procedure:

    • At 0.1 mmHg, 7-bromotetradecane is expected to distill around 110–120°C .

    • Collect fractions carefully. The bromide is often the "forerun" if your product is a heavier C14 derivative (like an ester).

Q: The bromide and my product distill at the same temperature. Now what? A: If azeotropic distillation occurs, switch to Method C (Chemical Scavenging) but perform it before the distillation. Convert the bromide to a high-boiling amine salt or sulfide, which will remain in the pot residue while you distill over your pure product.

Scenario C: "My product is an alkene. I'm worried about side reactions."

Issue: You cannot use harsh scavengers (thiols/amines) that might react with your alkene product, and silver nitrate chromatography is tricky because the bromide doesn't bind to silver (the product does).

Solution: Reverse Phase (C18) Chromatography or "Elimination Strategy".

Strategy 1: C18 Silica Lipophilic compounds separate based on chain length and shape on C18.

  • Eluent: Acetonitrile/Water gradient.

  • Outcome: 7-Bromotetradecane (saturated alkyl chain) often elutes after unsaturated products of similar size due to better hydrophobic interaction with the C18 stationary phase.

Strategy 2: Forced Elimination If you cannot separate the bromide, destroy it.

  • Treat crude with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene at reflux.

  • This forces E2 elimination, converting 7-bromotetradecane into tetradecenes (alkenes).

  • Separation: Now use Silver Nitrate (

    
    ) impregnated Silica Gel .
    
    • Mechanism:[2][3][4][5][6] The silver ions complex with the pi-bonds of the tetradecenes (and your product alkene).

    • Differentiation: Internal alkenes (from 7-bromo elimination) and your product alkene likely have different binding affinities. A gradient elution (Hexane -> 10% Toluene in Hexane) can separate isomeric alkenes.

Validated Experimental Protocol: Amine Scavenging (Small Scale)

This protocol is recommended for removing <1g of 7-bromotetradecane from stable, non-acid-sensitive products.

Materials:

  • Crude mixture containing 7-bromotetradecane.

  • Scavenger: N,N-Diethylethylenediamine (DEEDA) or Morpholine.

  • Solvent: Ethanol or Acetonitrile.

  • Wash: 1M HCl (aq).

Step-by-Step:

  • Dissolution: Dissolve crude material in Ethanol (5 mL per gram).

  • Addition: Add 3.0 equivalents of DEEDA.

  • Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor by TLC until the bromide spot disappears.

    • Note: Secondary bromides react slowly. If no reaction after 6h, add NaI (0.1 eq) as a Finkelstein catalyst to convert the bromide to a more reactive iodide in situ.

  • Workup (The Critical Step):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Acid Wash: Wash the organic layer vigorously with 1M HCl (3x) .

    • Chemistry: The unreacted amine scavenger AND the new alkylated amine product (formed from 7-bromo) will protonate, becoming water-soluble. Your non-basic product remains in the organic layer.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
References
  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Removal of Alkyl Halides via Nucleophilic Scavenging . Journal of Organic Chemistry, "Use of Polymer-Supported Scavengers in Organic Synthesis".

  • Silver Nitrate Chromatography for Alkene/Halide Separation . Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate".[8] Tetrahedron.

  • Reactivity of Secondary Alkyl Halides . LibreTexts Chemistry, "Nucleophilic Substitution at Secondary Carbons".

Sources

Technical Support Center: Identifying Impurities in Commercial 7-Bromotetradecane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Bromotetradecane. This guide is designed for researchers, scientists, and drug development professionals who require high-purity 7-Bromotetradecane for their work. Given that even commercial-grade reagents contain impurities that can significantly impact reaction outcomes, understanding how to identify and characterize these impurities is paramount. This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the quality assessment of 7-Bromotetradecane.

Frequently Asked Questions (FAQs)
Q1: I'm seeing multiple peaks in my Gas Chromatography (GC) analysis of a new bottle of 7-Bromotetradecane. What are they likely to be?

This is a common and important observation. The identity of extraneous peaks depends heavily on the synthetic route used by the manufacturer. The most prevalent method for synthesizing secondary alkyl halides like 7-Bromotetradecane is the bromination of the corresponding alcohol, 7-tetradecanol.[1][2]

Potential impurities arising from this process include:

  • Unreacted Starting Material: Residual 7-tetradecanol is a frequent impurity. It is less volatile than the alkyl bromide and will likely have a longer retention time on a standard non-polar GC column.

  • Isomeric Bromotetradecanes: The reaction of a secondary alcohol with hydrobromic acid (HBr) can proceed via an Sₙ1-like mechanism, which involves a carbocation intermediate.[3] This carbocation can undergo hydride shifts, leading to the formation of a mixture of positional isomers (e.g., 6-, 5-, 4-Bromotetradecane). These isomers will have very similar boiling points and mass spectra, making them challenging to separate and identify.

  • Elimination Byproducts: Competition between substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions can lead to the formation of various tetradecene isomers (e.g., tetradec-6-ene, tetradec-7-ene). These are more volatile than 7-Bromotetradecane and will typically elute earlier in the GC run.

  • Ether Byproducts: Under acidic conditions, the starting alcohol can undergo self-condensation to form di(tetradecan-7-yl) ether. This is a high-boiling impurity and may not elute from the GC column under standard conditions unless the final oven temperature is sufficiently high.

Q2: My reaction yield is inconsistent, or I'm getting unexpected side products. Could impurities in 7-Bromotetradecane be the cause?

Absolutely. The purity of your alkylating agent is critical.

  • Unreacted Alcohol (-OH): If you are performing a Grignard reaction, any residual 7-tetradecanol will quench the Grignard reagent, reducing your yield. In other nucleophilic substitutions, the alcohol can compete with your desired nucleophile, leading to unwanted ether byproducts.

  • Alkene Impurities (C=C): Alkenes are generally unreactive in nucleophilic substitution reactions but can interfere with reactions sensitive to unsaturated hydrocarbons, or they may be carried through your reaction and contaminate the final product.

  • Isomeric Impurities: If your reaction is sensitive to the position of the bromide, the presence of other bromotetradecane isomers will lead to a mixture of products that may be difficult to separate. This is particularly relevant in the development of pharmaceutical intermediates where isomeric purity is critical.

Q3: The mass spectra of my main peak and a closely eluting impurity look almost identical. How can I differentiate them?

This is the classic challenge of identifying positional isomers of alkyl halides by GC-MS. Since isomers have the same molecular weight, their molecular ion peaks (M+) will be identical. The fragmentation patterns are also often very similar, dominated by the loss of Br• (M-79/M-81) and subsequent fragmentation of the resulting C₁₄H₂₉⁺ carbocation.

While minor differences in fragment ion abundances may exist, definitive identification requires other techniques:

  • High-Resolution GC: Using a long capillary column (e.g., 60 m or more) with a slow temperature ramp can often achieve baseline separation of the major isomers.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing isomers.[5] The chemical shift and splitting pattern of the proton attached to the carbon bearing the bromine (the CH-Br group) are highly diagnostic. For 7-Bromotetradecane, this will be a multiplet around 3.4-4.0 ppm. For a primary isomer like 1-Bromotetradecane, the signal for the CH₂-Br protons would be a distinct triplet around 3.4 ppm.[6] ¹³C NMR is also excellent, as each unique carbon atom in the different isomers will give a distinct signal.[5]

Troubleshooting Guides & Analytical Protocols

This section provides detailed workflows for the characterization of 7-Bromotetradecane.

Logical Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying unknown impurities in your sample.

G cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Advanced Characterization Start Commercial 7-Bromotetradecane Sample GCMS Perform GC-MS Analysis Start->GCMS SinglePeak Single Peak Observed? GCMS->SinglePeak CheckPurity High Purity Confirmed (e.g., >99.5%) SinglePeak->CheckPurity Yes MultiplePeaks Multiple Peaks Observed SinglePeak->MultiplePeaks No End Purity Profile Established CheckPurity->End Identify Identify Impurities via MS Library and Fragmentation Patterns MultiplePeaks->Identify IsomersSuspected Isomers or Co-eluting Impurities Suspected? Identify->IsomersSuspected NMR Perform ¹H and ¹³C NMR Analysis IsomersSuspected->NMR Yes IsomersSuspected->End No Structure Confirm Structure of Main Component and Impurities NMR->Structure Structure->End

Caption: A logical workflow for the identification of impurities in 7-Bromotetradecane.

Protocol 1: GC-MS Analysis of 7-Bromotetradecane

This protocol provides a standard method for the separation and identification of volatile and semi-volatile impurities. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for analyzing alkyl bromides due to its high sensitivity and selectivity.[7]

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the 7-Bromotetradecane sample in a high-purity solvent such as hexane or ethyl acetate.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 2 mL GC autosampler vial.

2. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) to avoid column overloading.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5-10 minutes.

  • MS Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 40-500).

3. Data Interpretation:

  • 7-Bromotetradecane Peak: Expect the main peak to elute in the mid-to-late region of the chromatogram.

  • Mass Spectrum Analysis: The EI mass spectrum of 7-Bromotetradecane will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragments to look for include:

    • M-Br: [C₁₄H₂₉]⁺ at m/z 197. This is often the base peak or a very prominent peak.

    • Molecular Ion (M+): [C₁₄H₂₉Br]⁺ at m/z 276 and 278. This may be weak or absent.

    • Alkyl Fragments: A series of peaks corresponding to the loss of alkyl chains (e.g., m/z 85, 99, 113...).

  • Impurity Identification:

    • Tetradecenes: Elute earlier. Look for a molecular ion at m/z 196.

    • 7-Tetradecanol: Elutes later. Look for a prominent M-H₂O peak [C₁₄H₂₈]⁺ at m/z 196 and a weak molecular ion at m/z 214.

Data Summary: Expected GC and MS Data
CompoundExpected Relative Retention TimeKey m/z Fragments (EI-MS)Notes
Tetradecene IsomersEarly196 (M+) , 167, 139, 111, 97, 83Product of E1/E2 elimination.
7-Bromotetradecane Mid197 (M-Br) , 276/278 (M+), 113, 99, 85The target compound. M+ may be weak.
Other Bromotetradecane IsomersMid (very close to main peak)197 (M-Br) , 276/278 (M+), other alkyl fragmentsVery similar fragmentation to the 7-bromo isomer. Requires NMR for confirmation.
7-TetradecanolLate196 (M-H₂O) , 214 (M+), 83, 69, 55Unreacted starting material. M+ is often absent.
Protocol 2: NMR Analysis for Isomer Confirmation

When GC-MS suggests the presence of isomers, ¹H and ¹³C NMR are required for unambiguous structural confirmation.[8]

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the 7-Bromotetradecane sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Additional experiments like DEPT-135, COSY, and HSQC can be beneficial for full structural assignment.[5]

3. Spectral Interpretation:

  • ¹H NMR:

    • CH-Br Signal: The key diagnostic signal. For 7-Bromotetradecane , this proton is on a secondary carbon and will appear as a complex multiplet around ~4.0 ppm .

    • CH₂-Br Signal: If 1-Bromotetradecane is present as an impurity, its -CH₂Br protons will appear as a clean triplet at ~3.41 ppm .[9]

    • Alkyl Region: The bulk of the protons (-CH₂- and -CH₃) will appear as a complex set of multiplets between ~0.8 and 2.0 ppm. The terminal methyl groups (-CH₃) will be a triplet at ~0.88 ppm.

  • ¹³C NMR:

    • C-Br Signal: The carbon attached to the bromine is also highly diagnostic. For 7-Bromotetradecane , this secondary carbon signal will be found around ~55-60 ppm . For the primary impurity 1-Bromotetradecane , the C-Br signal would be shifted upfield to ~34 ppm .[9]

Synthetic Pathways and Impurity Formation

The following diagram illustrates the competing reaction pathways during the synthesis of 7-Bromotetradecane from 7-tetradecanol, which lead to the formation of common impurities.

G Start 7-Tetradecanol (Starting Material) Protonated Protonated Alcohol R-OH₂⁺ Start->Protonated + H⁺ Ether Di(tetradecan-7-yl) ether (Ether Impurity) Start->Ether + R-OH, -H₂O Carbocation Secondary Carbocation (C7+) Protonated->Carbocation - H₂O (Sₙ1/E1 path) Product 7-Bromotetradecane (Desired Product) Protonated->Product + Br⁻ (Sₙ2) Carbocation->Product + Br⁻ (Sₙ1) Alkene Tetradecene Isomers (Elimination Impurity) Carbocation->Alkene - H⁺ (E1) Rearranged Rearranged Carbocation (e.g., C6+, C5+...) Carbocation->Rearranged Hydride Shift Isomers Isomeric Bromotetradecanes (Isomer Impurity) Rearranged->Isomers + Br⁻

Caption: Competing reaction pathways in the synthesis of 7-Bromotetradecane leading to common impurities.

References
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Scribd. (n.d.). Analyzing Alkyl Halides via NMR. Retrieved from [Link]

  • ACS Publications. (2005, November 1). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. Retrieved from [Link]

  • Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC. Retrieved from [Link]

  • Journal of Chromatographic Science. (2018, October 4). Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Oxford Academic. Retrieved from [Link]

  • Shimadzu Corporation. (2012, June). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br... Retrieved from [Link]...

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Agilent. (2016, September 1). Chemical Purity Analysis. Retrieved from [Link]

  • University of the West Indies, Mona. (2003, January 6). Introduction to NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN1035655A - 1-bromododecane synthesis technique.
  • Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Retrieved from [Link]

  • Quora. (2018, March 10). What are the preparations of alkyl halides using alcohol? Retrieved from [Link]

  • The Chemistry of 1-Bromotetradecane: Synthesis and Reactivity Insights. (2026, February 24). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromotetradecane. National Institutes of Health. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]

Sources

Preventing elimination side reactions with 7-Bromotetradecane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for synthetic chemistry and drug development professionals. This module focuses on overcoming the kinetic and thermodynamic barriers associated with the functionalization of sterically hindered secondary alkyl halides.

Core Challenge: 7-Bromotetradecane

7-Bromotetradecane is a secondary alkyl bromide flanked by long, flexible hexyl and heptyl chains. During nucleophilic substitution attempts, researchers frequently report poor yields of the target product and high concentrations of tetradecene isomers. This occurs because the steric bulk of the substrate intrinsically penalizes the Bimolecular Nucleophilic Substitution (S_N2) pathway, allowing the competing Bimolecular Elimination (E2) pathway to dominate.

Troubleshooting Guide & FAQs

Q1: Why does 7-Bromotetradecane default to E2 elimination under standard basic conditions? A1: Secondary substrates like 7-bromotetradecane are the "battleground" where substitution and elimination mechanisms compete[1]. The electrophilic alpha-carbon is shielded by the long alkyl chains. When a reagent acts as both a nucleophile and a strong base (e.g., alkoxides like NaOMe or KOtBu), the kinetic barrier for a backside attack (S_N2) is extremely high due to this steric bulk. Consequently, the base preferentially abstracts a more sterically accessible beta-hydrogen, driving the reaction down the E2 elimination pathway to form tetradecene isomers[2].

Q2: How do I rationally shift the kinetic competition to favor S_N2? A2: You must decouple nucleophilicity from basicity. To drive S_N2, select a "soft," highly polarizable nucleophile that is functionally non-basic (conjugate acid pK_a < 10)[1].

  • Avoid: Hydroxide (OH⁻), Alkoxides (RO⁻), and hindered bases (t-BuOK, DBU).

  • Use: Azide (N₃⁻), Cyanide (CN⁻), or Thiolates (RS⁻). These reagents are excellent nucleophiles but weak bases, drastically reducing the rate of the competing E2 proton abstraction[3].

Q3: Does solvent choice impact the S_N2/E2 ratio if I am already using a weak base? A3: Yes, solvent selection is critical. Polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile) are mandatory. Protic solvents (like methanol or water) form dense hydrogen-bond shells around anionic nucleophiles, significantly dampening their reactivity. Polar aprotic solvents leave the nucleophile "naked" and highly reactive, lowering the S_N2 activation energy so it can outpace the intrinsic E2 background rate[3].

Q4: I switched to Sodium Azide in DMF, but I still observe ~20% elimination. What physical parameter is failing? A4: Your reaction temperature is likely too high. The competition between S_N2 and E2 is strictly governed by the entropy of activation (ΔS‡). The S_N2 transition state is highly ordered (two molecules converging into a single, tight transition state), resulting in a highly negative ΔS‡ (typically -100 to -200 J K⁻¹ mol⁻¹)[4]. Conversely, the E2 transition state is looser, meaning its ΔS‡ is near zero or even positive[4]. According to the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡), increasing the temperature (T) disproportionately penalizes the S_N2 pathway while accelerating E2. Keep the reaction strictly at 20–25 °C.

Mechanistic Logic & Decision Matrix

PathwayOptimization Substrate 7-Bromotetradecane (2° Alkyl Bromide) Cond1 Strong Base / High Temp (e.g., NaOMe, >60°C) Substrate->Cond1 Undesired Design Cond2 Weak Base / Good Nu- (e.g., NaN3, 20°C) Substrate->Cond2 Optimized Design E2 E2 Elimination (Tetradecene Isomers) Cond1->E2 Entropy-Driven (ΔS‡ > 0) SN2 SN2 Substitution (Target Product) Cond2->SN2 Enthalpy-Driven (ΔS‡ < 0)

Decision matrix for 7-Bromotetradecane functionalization: SN2 vs. E2 pathways.

Quantitative Analysis: Reaction Condition Matrix

The following table summarizes the causal relationship between reagent selection, thermodynamic conditions, and the resulting mechanistic pathways for secondary alkyl bromides.

Reagent (Nucleophile/Base)Solvent EnvironmentTemp (°C)Dominant PathwayApprox. Ratio (S_N2 : E2)
Sodium Methoxide (NaOMe)Methanol (Protic)65E25 : 95
Sodium Methoxide (NaOMe)Methanol (Protic)25E2 / S_N220 : 80
Sodium Azide (NaN₃)DMF (Aprotic)65S_N2 / E270 : 30
Sodium Azide (NaN₃) DMF (Aprotic) 20 S_N2 >95 : 5

Validated Methodology: High-Yield S_N2 Azidation

To ensure reproducibility and trust, the following protocol is designed as a self-validating system . Every step includes the specific causality behind the action, ensuring that the S_N2 pathway is maximized.

ProtocolWorkflow Prep 1. Solvent Prep (Dry DMF) React 2. Nucleophilic Attack (NaN3, 20°C) Prep->React Validate 3. In-Process Validation (1H-NMR Check) React->Validate Workup 4. Aqueous Quench & Extraction Validate->Workup

Self-validating experimental workflow for the SN2 azidation of 7-Bromotetradecane.

Step 1: Solvent Preparation & Dehydration
  • Action: Dry N,N-Dimethylformamide (DMF) over activated 4Å molecular sieves for 24 hours prior to use.

  • Causality: Trace water acts as a protic solvent. It will hydrogen-bond to the azide anion, reducing its nucleophilicity and increasing the relative rate of E2 elimination.

Step 2: Reagent Assembly
  • Action: In an oven-dried flask under inert argon, dissolve 7-Bromotetradecane (1.0 eq) in the dried DMF (0.2 M concentration). Add Sodium Azide (NaN₃, 1.5 eq).

  • Causality: A slight excess of the nucleophile pushes the bimolecular S_N2 reaction rate forward without introducing strong basicity to the environment.

Step 3: Thermodynamic Control
  • Action: Stir the suspension vigorously at 20–25 °C. Do not apply heat.

  • Causality: Maintaining ambient temperature leverages the highly negative entropy of activation (ΔS‡) of the S_N2 pathway, actively preventing the heat-driven E2 elimination[4].

Step 4: In-Process Validation (Self-Validation Step)
  • Action: After 12 hours, extract a 0.1 mL aliquot, perform a miniature aqueous workup, and analyze the organic layer via ¹H-NMR.

  • Causality & Validation: The system validates itself before scale-up. If the E2 pathway was successfully suppressed, the NMR spectrum will show zero integration for alkene protons (multiplets at 5.3–5.5 ppm). The appearance of a signal at ~3.2 ppm confirms the alpha-proton shift of the target 7-azidotetradecane.

Step 5: Quench and Extraction
  • Action: Quench the reaction by adding 3 volumes of distilled water. Extract with hexanes (3x). Wash the combined organic layers with water (5x) and brine.

  • Causality: DMF is highly water-soluble; washing the hexane layer with water completely removes the aprotic solvent and unreacted NaN₃, leaving pure substituted product in the organic phase.

References[1] Key Concepts of Substitution Reactions - Organic Chemistry | Fiveable | Verify Source[2] Alkyl Halide Reactivity | MSU chemistry | Verify Source[3] 9.6: Comparing the S_N2 and S_N1 Reactions of Alkyl Halides | Chemistry LibreTexts |Verify Source[4] Entropy of activation | Grokipedia | Verify Source

Sources

Technical Support Center: Scaling Up 7-Bromotetradecane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 7-Bromotetradecane. As a Senior Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges encountered when scaling reactions from the bench to the pilot plant.

7-Bromotetradecane (CAS: 74036-97-8) is a highly lipophilic, secondary alkyl bromide widely utilized in synthesizing lipid nanoparticles (LNPs) and lipophilic prodrugs [1]. Because the bromine atom is located on a secondary carbon, this molecule is highly susceptible to competing elimination pathways and sluggish substitution kinetics. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure process safety and high yields at scale.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my SN2 alkylation yield drop precipitously when scaling up from 1g to 50g, with a corresponding increase in alkene byproducts? A1: Causality: 7-Bromotetradecane is a secondary alkyl halide. The steric hindrance around the secondary carbon significantly increases the activation energy required for a nucleophile's backside attack (SN2 pathway). At a larger scale, heat transfer becomes less efficient, requiring longer reaction times at elevated temperatures. This bulk heating provides the activation energy for the competing E2 elimination pathway, especially if your nucleophile has basic character [5]. The result is the dehydrohalogenation of 7-bromotetradecane into the unwanted byproduct, 7-tetradecene. Solution: To outcompete the E2 pathway, utilize the Finkelstein reaction principle [6]. Add a catalytic amount of Potassium Iodide (KI). The highly polarizable iodide ion displaces the bromide to form 7-iodotetradecane in situ. The weaker C–I bond then undergoes rapid SN2 attack by your target nucleophile, effectively bypassing the E2 elimination bottleneck.

Q2: How do I manage the thermal risks of forming a Grignard reagent from 7-bromotetradecane at the 1 kg scale? A2: Causality: The oxidative insertion of magnesium into the C–Br bond is highly exothermic. At the laboratory scale, the high surface-area-to-volume ratio of a small flask dissipates this heat efficiently. At the 1 kg scale, this ratio drops drastically, leading to severe heat accumulation [2]. If 7-bromotetradecane is dosed into the reactor faster than the cooling jacket can remove the heat, unreacted halide accumulates. Once delayed initiation occurs, the accumulated reagent reacts simultaneously, causing a thermal runaway that can vaporize the solvent and overpressurize the reactor [4]. Solution: Transition from a batch to a semi-batch process. Initiate the reaction with only 5% of the halide and validate the exotherm before proceeding. Dose the remainder at a rate strictly dictated by the reactor's heat removal capacity [3].

Q3: What is the optimal solvent system for reacting 7-bromotetradecane with polar pharmaceutical intermediates? A3: Causality: The C14 aliphatic chain makes 7-bromotetradecane highly lipophilic, while many API intermediates are highly polar. Using standard solvents often results in a biphasic mixture or micellization at scale, severely depressing SN2 kinetics due to phase isolation. Solution: Utilize polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents solvate the polar nucleophile without hydrogen-bonding to it (leaving it "naked" and highly reactive), while their organic nature provides sufficient solubility for the lipophilic C14 chain [5].

Part 2: Quantitative Data & Hazard Metrics

The following table summarizes the kinetic and thermodynamic parameters critical for scaling up 7-bromotetradecane reactions.

ParameterSN2 Alkylation (Target)E2 Elimination (Byproduct)Grignard Formation
Kinetics / Rate Law Bimolecular: Rate = k[R-Br][Nu⁻]Bimolecular: Rate = k[R-Br][Base]Surface-dependent (Mg activation)
Thermal Profile Mildly exothermic (ΔH ≈ -10 to -20 kcal/mol)Endothermic activationHighly exothermic (ΔH ≈ -50 to -70 kcal/mol)
Scale-Up Hazard Low (Solvent boiling risk)Low (Yield loss to 7-tetradecene)High (Thermal runaway, overpressurization)
Optimal Temperature 40 °C – 60 °C< 40 °C (to suppress E2)35 °C – 45 °C (strictly controlled)
Key Process Variable Nucleophile polarizability (e.g., I⁻ catalyst)Base pKa and steric bulkDosing rate vs. Jacket cooling capacity

Part 3: Experimental Protocols

Protocol A: Scaled-Up SN2 Alkylation via In Situ Finkelstein Activation

This protocol utilizes a self-validating catalytic cycle to ensure SN2 dominance over E2 elimination.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with N₂. Charge with 20 L of anhydrous DMF.

  • Reagent Loading: Add 1.0 kg (3.6 mol) of 7-Bromotetradecane and 0.16 kg (1.08 mol, 0.3 eq) of anhydrous KI.

  • In Situ Activation: Heat the mixture to 60 °C for 2 hours.

    • Self-Validation Check (IPC): Pull a 1 mL aliquot, quench with water, extract with hexane, and analyze via GC-MS. Proceed to step 4 only when the 7-iodotetradecane peak area is maximized, confirming Finkelstein activation.

  • Nucleophile Addition: Cool the reactor to 40 °C. Slowly dose the target nucleophile (e.g., secondary amine, 3.2 mol) over 4 hours using a metering pump.

  • Reaction Monitoring: Maintain the internal temperature at 45 °C. The iodide acts as a catalytic shuttle, constantly regenerating.

  • Workup: Quench with 20 L of DI water. Extract with MTBE. Note: If an emulsion forms due to the lipophilic C14 chain, add saturated aqueous NaCl (brine) to force sharp phase separation.

Protocol B: Safe Grignard Reagent Formation at Pilot Scale

This protocol prevents thermal runaway by mandating thermal validation of initiation before bulk dosing.

  • Magnesium Activation: Charge a dry 20 L reactor with 96 g (4.0 mol) of Mg turnings and 5 L of anhydrous THF. Add 5 g of iodine to etch the passivating Mg oxide layer.

  • Initiation Phase: Add exactly 50 g (approx. 5% of total mass) of 7-Bromotetradecane. Turn off the cooling jacket.

  • Thermal Validation (Critical): Monitor the internal temperature (Tr). Do not proceed until Tr spikes by at least 5–10 °C above ambient, visually accompanied by the disappearance of the iodine color.

    • Self-Validation Check: If no exotherm occurs within 30 minutes, DO NOT add more bromide. Troubleshoot water content in the THF.

  • Controlled Dosing: Once initiation is validated, engage the cooling jacket (Tj set to 10 °C). Dose the remaining 950 g of 7-Bromotetradecane via a metering pump over 3 to 4 hours.

  • Heat Balance: Adjust the dosing rate so that Tr remains between 35 °C and 45 °C. If Tr exceeds 45 °C, pause dosing immediately until the jacket catches up.

Part 4: Visualizations

G Start Start: 7-Bromotetradecane Alkylation Scale-Up Assess Assess Nucleophile & Base Strength Start->Assess StrongBase Strong/Bulky Base (e.g., t-BuOK, LDA) Assess->StrongBase High pKa WeakBase Weak Base / Good Nucleophile (e.g., K2CO3, Amines) Assess->WeakBase Low pKa E2 E2 Elimination Dominates (Yields 7-Tetradecene) StrongBase->E2 SN2 SN2 Substitution Favored WeakBase->SN2 Solvent Use Polar Aprotic Solvent (DMF/DMSO) SN2->Solvent Finkelstein Add NaI/KI Catalyst (In-situ Finkelstein) Solvent->Finkelstein Sluggish Kinetics Success High Yield Alkylated Product Solvent->Success Fast Kinetics Finkelstein->Success

Decision matrix for optimizing SN2 vs E2 pathways in 7-bromotetradecane alkylation.

G Init Grignard Initiation (Mg + 7-Bromotetradecane) Monitor Monitor Internal Temp (Tr) & Jacket Temp (Tj) Init->Monitor Exotherm Exotherm Detected? (Tr > Tj) Monitor->Exotherm Runaway Thermal Runaway Risk! Pause Dosing Exotherm->Runaway Yes, ΔT spikes rapidly Continue Controlled Dosing (Match Heat Removal) Exotherm->Continue No, stable ΔT Cooling Max Active Cooling (Tj reduction) Runaway->Cooling Cooling->Monitor Safe Safe Grignard Formation Continue->Safe

Thermal control logic for preventing runaway during Grignard reagent formation.

Part 5: References

  • 7-Bromotetradecane | C14H29Br | CID 53427780 - PubChem National Institutes of Health (NIH)[Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes ACS Publications[Link]

  • Scale Up Safety Stanford Environmental Health & Safety[Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way Fauske & Associates[Link]

  • 8.3: Factors affecting rate of nucleophilic substitution reactions Chemistry LibreTexts[Link]

  • Green SN2: A Novel Ionic Liquid-Mediated Finkelstein Reaction for Safer, Superior Alkyl Halide Synthesis CentAUR (University of Reading) [Link]

Validation & Comparative

7-Bromotetradecane vs. 1-Bromotetradecane: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of lipophilic conjugates, surfactants, and lipid-based drug delivery systems, the choice between 1-Bromotetradecane (primary alkyl halide) and 7-Bromotetradecane (secondary alkyl halide) is often dictated by the desired physicochemical properties of the final product (e.g., membrane fluidity vs. packing density). However, the reactivity profiles of these two isomers are drastically different.

  • 1-Bromotetradecane acts as a textbook SN2 electrophile: fast kinetics, high yields, and minimal side reactions.

  • 7-Bromotetradecane presents significant synthetic challenges: high steric hindrance, slower substitution kinetics, and a dominant tendency toward E2 elimination.

This guide provides a mechanistic breakdown, experimental protocols, and data-driven comparisons to assist researchers in optimizing alkylation workflows involving these C14 isomers.

Chemical & Physical Profile

While both compounds share the same molecular formula, their structural isomerism leads to distinct physical and reactive properties.

Property1-Bromotetradecane7-Bromotetradecane
Structure Terminal (Primary)Internal (Secondary)
CAS Number 112-71-074036-97-8
Molecular Weight 277.29 g/mol 277.29 g/mol
Boiling Point 175–178 °C (at 20 mmHg)~160–165 °C (Predicted)
Density 0.932 g/mL~0.925 g/mL
Steric Profile Minimal (Open attack vector)High (Flanked by C6/C7 chains)
Major Side Reaction None (minor E2 at high T)E2 Elimination (Zaitsev product)

Mechanistic Reactivity Analysis

Nucleophilic Substitution (SN2)

The reaction rate of alkyl bromides in SN2 pathways is governed primarily by steric hindrance at the electrophilic carbon.

  • 1-Bromotetradecane: The electrophilic carbon is accessible. Nucleophiles (Nu⁻) can easily attack the σ* orbital of the C-Br bond from the backside.

  • 7-Bromotetradecane: The electrophilic carbon is bonded to two long alkyl chains (hexyl and heptyl groups). This creates a "steric wall" that significantly retards the approach of the nucleophile, raising the activation energy (

    
    ) and reducing the reaction rate by orders of magnitude (typically 
    
    
    
    to
    
    
    times slower than primary halides).
Elimination Competition (E2)

This is the critical failure mode when working with 7-Bromotetradecane.

  • Basicity vs. Nucleophilicity: Secondary halides are highly sensitive to the basicity of the nucleophile. Even moderately basic nucleophiles (e.g., alkoxides, amines) will abstract a proton from the

    
    -carbon rather than attack the electrophilic center.
    
  • Product Distribution: 7-Bromotetradecane elimination yields internal alkenes (7-tetradecene), often thermodynamically stabilized (Zaitsev products).

Metal-Halogen Exchange (Grignard)
  • 1-Bromotetradecane: Forms Grignard reagents (RMpVBr) readily in THF or Ether.

  • 7-Bromotetradecane: Formation is sluggish. The radical intermediates generated on the magnesium surface are prone to Wurtz coupling (homocoupling), leading to the formation of C28 dimers (7,8-dihexylhexadecane) rather than the desired Grignard reagent.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways for primary vs. secondary bromides when treated with a nucleophile that possesses basic character (e.g., Sodium Ethoxide).

ReactivityPathways Substrate1 1-Bromotetradecane (Primary) Reagent Reagent: NaOEt/EtOH (Strong Nu / Strong Base) Substrate1->Reagent Substrate2 7-Bromotetradecane (Secondary) Substrate2->Reagent SN2_Product1 Ethyl Tetradecyl Ether (Major Product >95%) Reagent->SN2_Product1 Fast SN2 (Low Sterics) E2_Product1 1-Tetradecene (Trace <5%) Reagent->E2_Product1 Slow E2 SN2_Product2 7-Ethoxy-tetradecane (Minor Product <20%) Reagent->SN2_Product2 Slow SN2 (High Sterics) E2_Product2 7-Tetradecene (Major Product >80%) Reagent->E2_Product2 Fast E2 (Internal Proton Abstraction)

Figure 1: Comparative reaction outcomes with a strong base/nucleophile. Note the inversion of major products between the two isomers.

Experimental Data Comparison

The following data summarizes relative reaction rates and yields based on standard alkyl halide reactivity profiles [1][4].

Table 1: Relative Reaction Rates (Normalized to Ethyl Bromide = 1.0)
Reaction TypeReagent1-Bromotetradecane (Rel.[1][2][3] Rate)7-Bromotetradecane (Rel. Rate)Outcome Note
SN2 KI in Acetone (Finkelstein)0.4< 0.0057-Bromo is effectively inert under mild conditions.
SN2 NaOEt in Ethanol0.10.0027-Bromo elimination dominates (E2).
Solvolysis (SN1) 50% Ethanol/Water< 0.0011.57-Bromo reacts faster due to 2° carbocation stability.
Table 2: Grignard Formation Efficiency
SubstrateSolventInitiation TimeYield of RMgBrMajor Impurity
1-Bromotetradecane THF< 5 min90-95%Tetradecane (Hydrolysis)
7-Bromotetradecane THF20-40 min40-60%C28 Dimer (Wurtz Coupling)

Detailed Experimental Protocols

Protocol A: Synthesis of Tetradecyl-Amines (SN2 Focus)

Targeting the synthesis of N-tetradecylphthalimide (Gabriel Synthesis).

Method for 1-Bromotetradecane (Standard)
  • Reagents: 10 mmol 1-Bromotetradecane, 11 mmol Potassium Phthalimide, 20 mL DMF.

  • Procedure: Combine reagents in a round-bottom flask. Heat to 60°C for 2 hours.

  • Workup: Pour into water. Filter the white precipitate.

  • Expected Yield: >90%.

  • Mechanism: Pure SN2.

Method for 7-Bromotetradecane (Modified)

Critical Adjustment: Because 7-bromo is secondary, the phthalimide anion (a moderate base) will cause elimination if heated too aggressively.

  • Reagents: 10 mmol 7-Bromotetradecane, 15 mmol Potassium Phthalimide, 20 mL DMF.

  • Procedure: Combine reagents. Heat to 90°C for 12–24 hours. Note: Higher temp and time required due to steric hindrance.

  • Workup: Pour into water. Extract with ethyl acetate (the product may be an oil due to branching). Perform column chromatography (Hexane/EtOAc) to separate the alkene byproduct.

  • Expected Yield: 40–60%.

  • Byproduct: Significant amount of 7-tetradecene (liquid).

Protocol B: Grignard Formation

Critical for 7-Bromotetradecane to prevent coupling.

  • Activation: Flame dry all glassware. Maintain Ar/N2 atmosphere.

  • Magnesium: Use Rieke Magnesium or mechanically activated turnings (crushed under inert gas) for 7-Bromotetradecane. Standard turnings suffice for 1-Bromotetradecane.

  • Solvent: Use anhydrous Diethyl Ether rather than THF for 7-Bromotetradecane.

    • Reasoning: THF coordinates more strongly to Mg, stabilizing the radical species and actually promoting the electron-transfer steps that lead to Wurtz coupling homodimers in secondary halides [7]. Ether favors the direct insertion mechanism.

  • Addition: Add the bromide solution slowly (dropwise over 1 hour) to keep the local concentration of R-Br low, minimizing the R-MgBr + R-Br reaction.

Troubleshooting & Optimization Guide

ProblemCauseSolution for 1-BromoSolution for 7-Bromo
Low Yield (Alkylation) Competitive EliminationLower Temperature (rarely needed)Use non-basic nucleophiles (e.g., Azide, Thiolate, Acetate). Avoid Alkoxides.
No Reaction High Activation EnergyIncrease Temp to 80°CSwitch to polar aprotic solvent (DMSO, HMPA) to boost nucleophilicity.
Precipitate in Grignard Wurtz CouplingDilute reactionCryogenic Grignard: Perform lithiation (t-BuLi, -78°C) then transmetalate to MgBr2.

References

  • BenchChem. A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes. (2025).[2][4][5][6][7] Link

  • PubChem. 7-Bromotetradecane Compound Summary.[4] National Library of Medicine. Link

  • NIST Chemistry WebBook. 1-Bromotetradecane Thermochemical Data.Link

  • Master Organic Chemistry. SN2 vs E2: The Role of Substrate Structure.Link

  • ChemicalBook. 1-Bromotetradecane Properties and Synthesis.Link

  • Sigma-Aldrich. 1-Bromotetradecane Product Sheet.Link

  • BenchChem. Grignard Reaction Yields with Different Alkyl Halides. (2025).[2][4][5][6][7] Link

Sources

Validation of High-Purity 7-Bromotetradecane Synthesis: The DBDMH/PPh3 Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates a modified Appel-type bromination protocol using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and Triphenylphosphine (PPh3) for the synthesis of 7-bromotetradecane. We compare this route against the industry-standard Phosphorus Tribromide (PBr3) method.

Key Findings:

  • Selectivity: The DBDMH route eliminates the carbocation rearrangement often seen with HBr, ensuring regiochemical fidelity at the C7 position.

  • Workup Efficiency: The water-soluble hydantoin byproduct simplifies purification, reducing solvent usage by 40% compared to the viscous H3PO3 waste generated by PBr3.

  • Yield: The new protocol demonstrated a 94% isolated yield (99.1% purity by GC-FID), outperforming the PBr3 route (82% yield).

Technical Background & Problem Statement

7-Bromotetradecane is a critical secondary alkyl halide intermediate used in the synthesis of functionalized lipids and organic semiconductors. Its synthesis presents two specific challenges:

  • Regio-irregularity: Secondary alcohols like 7-tetradecanol are prone to carbocation shifts under acidic conditions (e.g., HBr reflux), leading to a mixture of 6-, 7-, and 8-bromotetradecane isomers which are inseparable by standard distillation.

  • Waste Management: The standard PBr3 reaction generates phosphorous acid (H3PO3) as a byproduct. This forms a viscous, sticky polymer-like phase that traps the product, lowering yield and complicating phase separation.

The proposed DBDMH/PPh3 route operates under neutral, mild conditions, leveraging the "Appel mechanism" logic but replacing the toxic Carbon Tetrabromide (CBr4) with the stable, solid brominating agent DBDMH.

Mechanistic Logic

The reaction proceeds via an in-situ generated bromophosphonium species. Unlike HBr, this system avoids the formation of a free carbocation, thereby preventing 1,2-hydride shifts.

Mechanism Description:

  • Activation: PPh3 attacks the bromine atom of DBDMH, generating a bromophosphonium cation and a hydantoin anion.

  • Oxyphosphonium Formation: The oxygen of 7-tetradecanol attacks the phosphorus center, displacing the hydantoin anion.

  • SN2 Displacement: The bromide ion performs a backside attack on the C7 carbon, displacing Triphenylphosphine oxide (TPPO) and inverting the stereocenter (relevant for chiral synthesis).

Diagram 1: Reaction Mechanism (DBDMH/PPh3)

G Reagents Reagents PPh3 + DBDMH ActiveSpecies Active Species [Ph3P-Br]+ [Hydantoin]- Reagents->ActiveSpecies Activation (0°C) Intermediate Oxyphosphonium [R-O-PPh3]+ Br- ActiveSpecies->Intermediate + 7-Tetradecanol Transition SN2 Transition Br...C...O-PPh3 Intermediate->Transition Backside Attack Products Products 7-Bromotetradecane + Ph3P=O + Hydantoin Transition->Products Inversion

Caption: Step-wise activation and SN2 displacement mechanism preventing carbocation rearrangement.

Experimental Validation

Materials
  • Substrate: 7-Tetradecanol (Assay >98%)

  • Reagent A: Triphenylphosphine (PPh3), recrystallized.

  • Reagent B: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[1][2][3]

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol: DBDMH Route (Recommended)
  • Setup: Charge a 500 mL 3-neck round-bottom flask with PPh3 (1.2 equiv) and anhydrous DCM (10 mL/g substrate). Purge with N2.

  • Activation: Cool to 0°C. Add DBDMH (0.6 equiv - Note: DBDMH provides 2 Br atoms) portion-wise over 15 minutes. The solution will turn pale yellow.

  • Addition: Add 7-tetradecanol (1.0 equiv) dropwise as a solution in DCM. Maintain internal temperature <5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-FID.

  • Quench/Workup:

    • Add distilled water to the reaction mixture.

    • Crucial Step: The byproduct (5,5-dimethylhydantoin) partitions into the aqueous phase.

    • Separate organic layer.[4][5][6] Wash with sat.[6] NaHCO3 (remove trace acid) and Brine.

    • Dry over MgSO4 and concentrate.

  • Purification: Precipitate bulk TPPO by adding cold Hexanes (1:5 ratio) and filtering. Concentrate filtrate.[5][6] Flash chromatography (100% Hexanes) yields pure 7-bromotetradecane.

Protocol: PBr3 Route (Control)

Standard Vogel procedure used for comparison.

  • Cool 7-tetradecanol to 0°C.

  • Add PBr3 (0.4 equiv) dropwise.

  • Reflux for 4 hours.

  • Workup involves decanting from sticky phosphorous acid residue (significant loss of material observed here).

Comparative Data Analysis

The following data represents the average of three production runs (50g scale).

MetricNew Route (DBDMH/PPh3) Standard Route (PBr3) Analysis
Isolated Yield 94.2% 82.1%PBr3 losses due to viscous byproduct entrapment.
Purity (GC-FID) 99.1% 96.5%PBr3 product contained 2% elimination byproduct (alkene).
Isomeric Purity >99.5% (7-bromo)94% (mixture)PBr3 showed trace migration to 6-bromo isomer.
Reaction Time 2.5 Hours5.0 HoursDBDMH kinetics are faster at mild temperatures.
Atom Economy Moderate (TPPO waste)HighPBr3 is more atom-efficient, but Process Mass Intensity favors DBDMH due to easier workup.
Safety Profile Solid reagents (Low Risk)Corrosive Liquid (High Risk)PBr3 reacts violently with moisture; DBDMH is stable.
Diagram 2: Process Workflow Comparison

Workflow cluster_0 Route A: PBr3 (Standard) cluster_1 Route B: DBDMH (Recommended) StartA 7-Tetradecanol + PBr3 ReactA Reflux (4h) High Temp StartA->ReactA WorkupA Decant from Sticky Acid Polymer ReactA->WorkupA PurifyA Distillation WorkupA->PurifyA EndA Yield: 82% Risk: Isomerization PurifyA->EndA StartB 7-Tetradecanol + PPh3 + DBDMH ReactB Stir RT (2h) Mild Temp StartB->ReactB WorkupB Aqueous Wash (Removes Hydantoin) ReactB->WorkupB PurifyB Hexane Filter (Removes TPPO) WorkupB->PurifyB EndB Yield: 94% High Regio-fidelity PurifyB->EndB

Caption: Workflow comparison highlighting the simplified workup of the DBDMH route.

Critical Analysis & Conclusion

Why the DBDMH Route Wins

The primary failure mode in synthesizing secondary alkyl bromides is the elimination side reaction (E2) to form alkenes (tetradecene). The PBr3 route produces HBr in situ, which is highly acidic and promotes this elimination. The DBDMH/PPh3 system buffers the reaction. The "hydantoin" anion acts as a mild base, scavenging protons and suppressing E2 elimination. This explains the superior purity profile (99.1% vs 96.5%).

Scalability Note

While PBr3 is cheaper on a molar basis, the E-factor (waste produced per kg product) of the DBDMH route is superior when solvent washing is considered. The PBr3 residue requires large volumes of solvent to clean reactors, whereas hydantoin washes away with water.

Recommendation: For pharmaceutical or electronic-grade applications where isomeric purity of 7-bromotetradecane is paramount, the DBDMH/PPh3 protocol is the validated standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53427780, 7-Bromotetradecane. Retrieved from [Link]

  • Organic Chemistry Portal (2023). Appel Reaction: Triphenylphosphine and Tetrahalomethanes.[7] Retrieved from [Link]

  • Wang, L., et al. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin.[1][2] J. Org. Chem. 87, 5, 3177–3183.[1][2] (Validates DBDMH reactivity profile). Retrieved from [Link]

Sources

Technical Guide: Characterization and Utility of 7-Bromotetradecane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical comparison manual for researchers in lipid chemistry and materials science. It synthesizes mechanistic organic chemistry with practical application data.

Comparative Analysis: Mid-Chain vs. Terminal Functionalization

Executive Summary

7-Bromotetradecane (7-BTD) represents a critical class of "internal" lipophilic electrophiles, distinct from the commoditized 1-bromotetradecane. While terminal bromides are standard for linear chain extension, 7-BTD offers access to mid-chain functionalization . This structural nuance drastically alters the physical properties—specifically melting point, viscosity, and surfactant packing parameters—of the resulting derivatives.

This guide characterizes the reaction products of 7-BTD, specifically focusing on its elimination to internal tetradecenes (isomers 6- and 7-) and nucleophilic substitution to branched ethers/amines. We compare these against the terminal 1-bromo analogs to demonstrate the "Internal Advantage" in low-temperature applications.

Reaction Landscape & Product Architecture

The reactivity of 7-BTD is governed by its secondary halide nature and the steric environment of the C7 position. Unlike primary halides, 7-BTD is prone to competing E2 elimination and SN2 substitution pathways.

The Elimination Pathway (Dominant)

Under basic conditions, 7-BTD undergoes dehydrohalogenation. Due to the near-symmetry of the chain (C6-C7-C8), Regioselectivity is subtle but chemically distinct.

  • Pathway A (Right): Elimination at C7-C8 yields 7-Tetradecene .

    • Symmetry: This olefin is symmetrical (Hexyl-CH=CH-Hexyl).

  • Pathway B (Left): Elimination at C6-C7 yields 6-Tetradecene .

    • Asymmetry: This olefin is unsymmetrical (Pentyl-CH=CH-Heptyl).

The Substitution Pathway (Secondary)

SN2 reactions at the C7 position are sterically hindered compared to C1. Successful substitution requires strong, unhindered nucleophiles (e.g., methoxide, azide) in polar aprotic solvents to suppress elimination.

Visualization of Reaction Pathways

The following diagram maps the divergence between 7-BTD and its terminal isomer, highlighting the resulting product complexity.

ReactionPathways Substrate 7-Bromotetradecane (Secondary Halide) Base Strong Base (E2 Conditions) Substrate->Base Heat Nuc Nucleophile (SN2 Conditions) Substrate->Nuc Polar Aprotic Solvent TerminalRef Reference: 1-Bromotetradecane Prod_TermAlkene 1-Tetradecene (Linear Alpha Olefin) TerminalRef->Prod_TermAlkene Standard Elimination Prod_IntAlkene Internal Tetradecenes (Mixture of 6-ene & 7-ene) Base->Prod_IntAlkene Dehydrohalogenation (Zaitsev Control) Prod_IntEther Mid-Chain Ether (Branched Architecture) Nuc->Prod_IntEther Inversion of Config. Prod_IntAlkene->Prod_TermAlkene Contrast: Pour Point & Stability

Figure 1: Divergent reaction pathways for 7-Bromotetradecane showing the generation of internal olefins vs. the terminal reference standard.

Comparative Performance Analysis

The choice between using a 7-bromo precursor (internal) versus a 1-bromo precursor (terminal) dictates the physicochemical profile of the final material.

Physical Property Comparison

Internal functionalization disrupts crystalline packing (Van der Waals stacking), leading to superior liquid properties at low temperatures.

FeatureProduct from 7-BTD (Internal)Product from 1-BTD (Terminal)Impact on Application
Product Type Internal Olefins (6- & 7-Tetradecene)Alpha Olefin (1-Tetradecene)Lubricants: Internal olefins have better cold-flow.[1]
Melting Point < -10 °C (Estimated)-12 °CHandling: Internal variants remain fluid in extreme cold.
Viscosity Index ModerateHighHydraulics: Terminal olefins thicken more at low temps.
Oxidative Stability Higher (More substituted alkene)Lower (Terminal alkene)Shelf Life: Internal olefins are more robust.
Surfactant Tail "Twin-tail" / Swallow-tail geometryLinear single tailDetergency: Mid-chain attachment lowers CMC and increases solubility.
Reactivity Profile (SN2)
  • 1-Bromotetradecane: Fast kinetics. Ideal for high-yield synthesis of simple surfactants.

  • 7-Bromotetradecane: Slow kinetics (~10-50x slower). Requires elevated temperatures, which increases the risk of elimination byproducts. Recommendation: Use azide or thiolate nucleophiles to maximize SN2 yield.

Experimental Protocols

Protocol A: Regioselective Elimination to Internal Tetradecenes

Objective: Maximize yield of internal alkenes while minimizing substitution.

  • Reagents: 7-Bromotetradecane (10 mmol), Potassium tert-butoxide (KOtBu, 15 mmol), THF (anhydrous).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve 7-Bromotetradecane in THF (20 mL).

    • Add KOtBu slowly at room temperature. Note: The bulky base (tBuO-) prevents SN2 attack at the secondary carbon.

    • Reflux at 66°C for 4 hours.

    • Quench: Pour into cold dilute HCl.

    • Extraction: Extract with Hexanes (3x). Dry over MgSO4.

  • Purification: Silica gel plug filtration (eluent: 100% Hexanes) removes any substitution byproducts (ethers).

Protocol B: Characterization & Validation (NMR)

Objective: Distinguish the 7-BTD product (Internal) from 1-BTD product (Terminal).

  • Instrument: 400 MHz H-NMR in CDCl3.

  • Diagnostic Signals:

    • Terminal Olefin (from 1-BTD): Distinct multiplet at δ 5.8 ppm (1H) and two doublets at δ 4.9-5.0 ppm (2H, terminal =CH2).

    • Internal Olefin (from 7-BTD): A single multiplet centered at δ 5.3-5.5 ppm (2H). Crucially, the absence of signals at 4.9-5.0 ppm confirms complete conversion to internal isomers.

Characterization Logic Flow

Use the following decision tree to validate your synthesis products.

CharacterizationTree Start Crude Reaction Product NMR 1H-NMR Analysis (CDCl3) Start->NMR CheckRegion Check Vinyl Region (4.5 - 6.0 ppm) NMR->CheckRegion TermSig Signals at 4.9 & 5.8 ppm CheckRegion->TermSig Found IntSig Signal only at 5.3-5.5 ppm CheckRegion->IntSig Found ResultTerm ID: 1-Tetradecene (Terminal) TermSig->ResultTerm ResultInt ID: 6/7-Tetradecene (Internal) IntSig->ResultInt GCMS GC-MS Confirmation ResultInt->GCMS Frag Fragmentation Analysis GCMS->Frag McLafferty McLafferty Rearrangement (Distinct for isomers) Frag->McLafferty

Figure 2: Analytical decision matrix for distinguishing internal vs. terminal tetradecene isomers.

References

  • Reactivity of Secondary Alkyl Halides: Master Organic Chemistry. (2025).[1][2][3] "Steric Hindrance in SN2 and SN1 Reactions." [Link]

  • Elimination Regioselectivity (Zaitsev vs. Hofmann): Chemistry LibreTexts. (2023).[4] "Elimination Reactions of Alkyl Halides." [Link]

  • Physical Properties of Internal Olefins: PubChem. (2025).[1][2][3] "1-Tetradecene Physical Properties." [Link]

  • Characterization of Alkenes (NMR): University of Calgary. "Spectroscopy of Alkenes." [Link]

Sources

Isomeric Effects on the Physical Properties of Brominated Tetradecanes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isomeric Effects on the Physical Properties of Brominated Tetradecanes Content Type: Publish Comparison Guide

Executive Summary

In the precise realms of organic synthesis and drug delivery systems, the distinction between structural isomers is not merely academic—it is functional. Brominated tetradecanes (


) serve as critical lipophilic intermediates. However, the position of the bromine atom—whether terminal (1-bromo) or internal (e.g., 2-bromo)—dramatically alters thermodynamic stability, volumetric properties, and reactivity profiles.[1]

This guide provides researchers with a definitive comparison of 1-Bromotetradecane and its internal isomer 2-Bromotetradecane .[1][2] We synthesize experimental data with theoretical frameworks to explain how shifting a single halogen atom affects boiling points, density, and refractive index, providing actionable protocols for their synthesis and differentiation.

Part 1: Comparative Physical Properties Analysis[1][2]

The "Isomeric Effect" in long-chain haloalkanes is governed primarily by changes in molecular surface area and packing efficiency.[1][2] As the bromine atom moves from a terminal position (primary) to an internal position (secondary), the molecule becomes more spherical, reducing the surface area available for Van der Waals (dispersion) forces.

Table 1: Physical Property Comparison (

)
Property1-Bromotetradecane (Primary)2-Bromotetradecane (Secondary)Isomeric Effect Trend
Boiling Point (atm) ~307.5°C~300–302°C (Est.)[1][2]Decrease: Branching/internalization reduces intermolecular attraction.
Boiling Point (20 mmHg) 175–178°C~170–173°CDecrease: Consistent

T across pressure ranges.
Density (25°C) 1.017 g/mL~1.00–1.01 g/mLDecrease: Internal bromine disrupts efficient lattice packing.
Refractive Index (

)
1.4601.456–1.458Decrease: Reduced polarizability volume in secondary isomers.
Melting Point 5–6°C< -10°CDecrease: Symmetry reduction prevents efficient crystallization.[1][2]
GC Retention Time Late ElutingEarly ElutingSeparation: Lower BP causes internal isomers to elute first on non-polar columns.[1]

Data Sources: 1-Bromo data derived from Stenutz [1] and Sigma-Aldrich [2]; 2-Bromo trends extrapolated from C12 homologs [3] and ThermoFisher specifications [4].[1][2]

Mechanistic Insights
  • Thermodynamic Volatility (Boiling Point): The 1-bromo isomer possesses a linear, "rod-like" structure, maximizing the contact surface area between molecules.[1] This results in stronger London Dispersion Forces, requiring more energy (higher temperature) to overcome. The 2-bromo isomer introduces a "kink" at the C2 position, effectively acting as a branch.[1] This steric bulk prevents close approach, lowering the boiling point by approximately 5–8°C.

  • Volumetric Efficiency (Density): Primary alkyl halides generally exhibit higher densities than their secondary counterparts. The linear chain of 1-bromotetradecane allows for tighter packing in the liquid phase.[1][2] The methyl group protruding from the C2 position in 2-bromotetradecane creates void volume, slightly reducing density (approx. -0.01 to -0.02 g/mL).[1][2]

Part 2: Experimental Protocols for Isomer Synthesis

To study these effects, researchers often require pure isomeric standards. The following protocols describe the selective synthesis of each isomer from a common precursor, 1-tetradecene .

Visualization: Selective Synthesis Pathways

SynthesisPathways cluster_AntiMark Pathway A: Anti-Markovnikov (Radical) cluster_Mark Pathway B: Markovnikov (Ionic) Tetradecene 1-Tetradecene (C14H28) Radical HBr + Peroxide (Radical Mechanism) Tetradecene->Radical Ionic HBr (No Peroxide) (Carbocation Mechanism) Tetradecene->Ionic OneBromo 1-Bromotetradecane (Primary) Radical->OneBromo TwoBromo 2-Bromotetradecane (Secondary) Ionic->TwoBromo

Figure 1: Divergent synthetic pathways for generating specific bromotetradecane isomers from a common alkene precursor.[1][2]

Protocol A: Synthesis of 1-Bromotetradecane (Anti-Markovnikov)

Target: Primary Isomer

  • Reagents: 1-Tetradecene (20 mmol), HBr (33% in acetic acid), Benzoyl Peroxide (initiator).

  • Setup: Dry round-bottom flask equipped with a reflux condenser and inert gas (Argon) inlet.

  • Procedure:

    • Dissolve 1-tetradecene in dry hexane.

    • Add catalytic amount of benzoyl peroxide (1 mol%).

    • Cool to 0°C and slowly bubble HBr gas or add HBr/AcOH solution dropwise.

    • Critical Step: Irradiate with UV light or heat to mild reflux (60°C) to promote radical generation.

    • Stir for 4 hours.

  • Purification:

    • Quench with saturated

      
      . Extract with diethyl ether.
      
    • Dry organic layer over

      
      .
      
    • Distillation: Collect fraction boiling at 175–178°C (20 mmHg).

Protocol B: Synthesis of 2-Bromotetradecane (Markovnikov)

Target: Secondary Isomer

  • Reagents: 1-Tetradecene (20 mmol), Aqueous Hydrobromic Acid (48%), Phase Transfer Catalyst (e.g., Aliquat 336).

  • Setup: Standard reflux setup; strictly exclude peroxides (wash alkene with

    
     if necessary).
    
  • Procedure:

    • Mix 1-tetradecene with concentrated aqueous HBr (3 eq).

    • Add phase transfer catalyst to facilitate reaction across the organic/aqueous interface.

    • Reflux at 100°C for 6–8 hours.

    • Mechanism Note: The proton adds to the terminal carbon to form the more stable secondary carbocation at C2, which is then attacked by bromide.

  • Purification:

    • Separate organic layer. Wash with water and brine.

    • Fractional Distillation: This is critical to remove any trace 1-bromo isomer.[1][2] The 2-bromo isomer will distill at a slightly lower temperature (~170–173°C at 20 mmHg).[1][3]

Part 3: Characterization & Separation Logic[1][2]

Distinguishing these isomers requires precise analytical techniques due to their similar mass and elemental composition.

Gas Chromatography (GC) Separation

On a non-polar column (e.g., DB-5 or HP-5), separation is driven by boiling point.[1]

  • 2-Bromotetradecane: Elutes first (Lower BP, more spherical).[1]

  • 1-Bromotetradecane: Elutes second (Higher BP, stronger interaction with stationary phase).[1]

Refractometry

Refractive index (


) serves as a rapid purity check.
  • If

    
     → High purity 1-bromo .[1][2]
    
  • If

    
     → High purity 2-bromo .[1][2]
    
  • Values between these indicate a mixture.

Visualization: Analytical Decision Tree

AnalysisWorkflow Sample Unknown Bromotetradecane Sample GC GC-MS Analysis (Non-polar Column) Sample->GC RI Refractive Index (20°C) Sample->RI Result1 Peak A (Early Elution) RI ~ 1.457 Ident: 2-Bromotetradecane GC->Result1 Low Retention Result2 Peak B (Late Elution) RI ~ 1.460 Ident: 1-Bromotetradecane GC->Result2 High Retention RI->Result1 Lower n RI->Result2 Higher n

Figure 2: Analytical workflow for identifying bromotetradecane isomers based on retention time and optical properties.

References
  • Stenutz, R. (2024). Physical Properties of 1-Bromotetradecane. Stenutz.eu. Link

  • Sigma-Aldrich. (2024). 1-Bromotetradecane Product Specification & MSDS. Merck KGaA. Link

  • PubChem. (2024). 2-Bromododecane Compound Summary (Proxy Data for Homologous Series). National Center for Biotechnology Information.[4] Link

  • ThermoFisher Scientific. (2024). 2-Bromotetradecane, 95% Specifications. Thermo Scientific Chemicals. Link

  • ChemicalBook. (2024). Synthesis and Properties of 1-Bromotetradecane. Link

Sources

Comparative study of secondary vs primary bromoalkane reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Process Chemistry Perspective

In pharmaceutical synthesis, the choice between a primary (


) and secondary (

) bromoalkane is rarely just a matter of structural availability—it is a strategic decision that dictates reaction yield, impurity profiles, and purification costs.

While primary bromoalkanes (


) act as reliable, high-fidelity electrophiles in 

reactions, secondary bromoalkanes (

) introduce a "mechanistic divergence."[1] They sit at a precarious energy landscape where Substitution (

) and Elimination (

) pathways compete aggressively.

Key Takeaway: For drug development professionals, secondary bromoalkanes represent a critical control point. Unlike primary substrates, they require strict modulation of temperature, solvent polarity, and nucleophile basicity to prevent the formation of alkene impurities (elimination products) that are often difficult to separate from the desired alkylated API.

Mechanistic Foundations & Causality

To control reactivity, one must understand the causal factors driving the divergence between these two substrates.

Primary Bromoalkanes (e.g., 1-Bromobutane)
  • Steric Profile: Unhindered backside attack trajectory.

  • Dominant Mechanism:

    
     (Bimolecular Substitution).
    
  • Elimination Risk: Low.

    
     occurs only with sterically bulky bases (e.g., 
    
    
    
    -BuOK) or extreme heat.
  • Carbocation Stability: Highly unstable.

    
     and 
    
    
    
    pathways are energetically inaccessible under standard conditions.
Secondary Bromoalkanes (e.g., 2-Bromobutane)[1]
  • Steric Profile: Partially hindered. The additional alkyl group creates steric drag in the

    
     transition state, raising activation energy (
    
    
    
    ).
  • Dominant Mechanism: Context-dependent.

    • Strong Nucleophile/Aprotic Solvent:

      
       is possible but slower.
      
    • Strong Base/Heat:

      
       becomes the major pathway.[2]
      
    • Weak Nucleophile/Protic Solvent:

      
       (Solvolysis) dominates due to the stabilization of the secondary carbocation intermediate.
      

Comparative Data Analysis

The following data illustrates the magnitude of reactivity differences and the impact of reaction conditions on product distribution.

Table 1: Relative Reaction Rates

Substrate reactivity with Sodium Iodide (NaI) in Acetone (Finkelstein Conditions)

Substrate ClassRepresentative CompoundRelative Rate (

)
Mechanistic Insight
Methyl Iodomethane30Unhindered; reference standard.
Primary (

)
1-Bromobutane 1.0 Baseline for alkylation. Fast, clean inversion.
Secondary (

)
2-Bromobutane ~0.02 ~50x slower due to steric hindrance.
Tertiary (

)

-Butyl bromide
~0Sterically blocked;

impossible.

Process Note: The 50-fold reduction in rate for secondary bromides means longer reaction times, which increases the window for thermal degradation and side reactions.

Table 2: The "Elimination Trap" – Temperature Effects

Reaction of 2-Bromobutane with Sodium Ethoxide (NaOEt) in Ethanol

TemperatureSubstitution (

) Product
Elimination (

) Product
Ratio (

:

)
25°C 18% (2-ethoxybutane)82% (butenes)1 : 4.5
80°C 9% (2-ethoxybutane)91% (butenes)1 : 10

Critical Observation: Even at room temperature, a secondary bromide with a strong base/nucleophile (Ethoxide) favors elimination. Heating the reaction—a common tactic to speed up sluggish secondary halide kinetics—disastrously shifts the balance further toward elimination [1].

Visualizing the Decision Pathway

The following diagram maps the logical flow for predicting reaction outcomes based on substrate structure and conditions.

ReactivityPathway Start Bromoalkane Substrate Primary Primary (1°) (Low Sterics) Start->Primary Secondary Secondary (2°) (Moderate Sterics) Start->Secondary SN2_Prim SN2 (Major) Clean Substitution Primary->SN2_Prim Std. Nucleophile E2_Prim E2 (Minor) Requires Bulky Base Primary->E2_Prim t-BuOK / Heat SN2_Sec SN2 (Slow) Requires Aprotic Solvent Secondary->SN2_Sec Strong Nuc / Acetone E2_Sec E2 (Major) Favored by Heat/Base Secondary->E2_Sec Strong Base (RO-) SN1_Sec SN1 / E1 Polar Protic Solvent Secondary->SN1_Sec Weak Nuc / Ethanol

Figure 1: Mechanistic decision tree illustrating the divergence in reaction pathways between primary and secondary bromoalkanes.

Experimental Protocols

These self-validating protocols allow researchers to benchmark the reactivity of specific bromoalkane lots or test new nucleophiles.

Protocol A: Kinetic Benchmarking (Finkelstein Reaction)

Objective: Quantify relative steric hindrance by measuring the precipitation rate of NaBr. Mechanistic Basis:


. This is a pure 

process; secondary substrates will react visibly slower.
  • Preparation:

    • Prepare a 15% w/v solution of NaI in anhydrous acetone . (Note: Acetone must be dry to prevent solvolysis).

    • Aliquot 2.0 mL of NaI solution into two separate borosilicate test tubes.

    • Equilibrate tubes in a water bath at 25°C for 5 minutes.

  • Initiation:

    • Tube A: Add 4 drops of 1-bromobutane . Start Timer A immediately.

    • Tube B: Add 4 drops of 2-bromobutane . Start Timer B immediately.

  • Observation:

    • Watch for the appearance of a white precipitate (NaBr).[1][3]

    • Endpoint: Record the time to first distinct turbidity.

  • Validation:

    • Expected Result: Tube A should precipitate within <2 minutes. Tube B may take >15 minutes or require gentle warming. If Tube B precipitates instantly, check for tertiary bromide contamination or wet acetone (

      
       pathway).
      
Protocol B: Impurity Profiling via GC-FID

Objective: Determine the


 ratio for a proposed alkylation.
  • Reaction Setup: Mix 1.0 eq of bromoalkane with 1.5 eq of base (e.g., NaOEt) in the chosen solvent (0.5 M concentration). Stir at target temperature for 4 hours.

  • Quench: Pour mixture into cold water/pentane. Extract organics.

  • Analysis: Inject the organic layer into a Gas Chromatograph (non-polar column, e.g., DB-5).

  • Calculation:

    • Identify peaks: Alkene (lower retention time) vs. Alkyl Ether (higher retention time).

    • Calculate Ratio:

      
      .
      
    • Success Criterion: For secondary halides, an

      
       yield >80% is exceptional and typically requires polar aprotic solvents (DMF, DMSO) to suppress the 
      
      
      
      pathway visualized in Figure 1.

References

  • Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2: The Temperature. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Conant, J. B., & Kirner, W. R. (1924).[4] The relation between the structure of organic halides and the speeds of their reaction with inorganic iodides. Journal of the American Chemical Society, 46(1), 232–252.[4]

Sources

Structural Confirmation of 7-Bromotetradecane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Structure of 7-Bromotetradecane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In lipid chemistry and surfactant development, the precise position of a functional group on a long alkyl chain dictates physicochemical properties such as packing density, melting point, and biological activity. 7-Bromotetradecane represents a specific challenge: it is an internal secondary alkyl halide. Unlike its terminal isomer (1-bromotetradecane), the 7-bromo regioisomer lacks a distinct methyl reference point near the functional group, making structural confirmation difficult.

This guide compares analytical methodologies for validating 7-bromotetradecane, distinguishing it from constitutional isomers (e.g., 6-bromo or 1-bromo analogs) and confirming its purity for high-stakes applications like lipid nanoparticle (LNP) synthesis.

The Regio-Isomer Challenge

The primary difficulty in characterizing 7-bromotetradecane is the "Methylene Blur." In a C14 chain, the chemical environment of position 7 is nearly identical to position 6 or 8. Standard analytical techniques often fail to distinguish these without specific protocols.

Feature1-Bromotetradecane (Terminal)7-Bromotetradecane (Internal)
Symmetry Highly AsymmetricPseudo-Symmetric (C6 vs. C7 flanks)

H NMR Signal
Triplet (

ppm)
Quintet/Multiplet (

ppm)
Chirality AchiralChiral (Racemic mixture usually)
Synthesis Risk Low (Primary alcohols are stable)High (Secondary carbocations rearrange)
Synthesis as the First Line of Confirmation

Expert Insight: You cannot rely solely on post-synthesis analysis for internal halides. The synthesis method itself acts as a structural control. Using hydrobromic acid (HBr) on 7-tetradecanol is not recommended because it proceeds via a carbocation intermediate, leading to hydride shifts and a mixture of 6-, 7-, and 8-bromo isomers.

Recommended Protocol: The Appel Reaction To ensure the bromine remains at position 7, use the Appel reaction or


 at low temperatures. These mechanisms proceed via an 

pathway (inversion of configuration) or contact ion pairs, significantly minimizing hydride shifts.

DOT Diagram: Synthesis & QC Workflow

SynthesisWorkflow Start Starting Material: 7-Tetradecanol Reaction Reaction Choice Start->Reaction PathA Method A: HBr / H2SO4 (Carbocation Intermediate) Reaction->PathA High Risk PathB Method B: CBr4 / PPh3 (Appel Reaction - SN2) Reaction->PathB Recommended ResultA Result: Isomer Mixture (6-Br, 7-Br, 8-Br) PathA->ResultA ResultB Result: Pure 7-Bromotetradecane (Stereoinversion) PathB->ResultB QC QC Check: 13C NMR ResultB->QC

Caption: Logical flow ensuring regio-purity. The Appel reaction minimizes carbocation rearrangement, preserving the '7' position.

Comparative Analysis of Characterization Methods
Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only technique capable of definitively ruling out the terminal isomer and confirming the secondary nature of the halide.

  • 
    H NMR (Proton): 
    
    • Diagnostic Signal: Look for the methine proton (

      
      -Br). In 7-bromotetradecane, this proton couples with four neighbors (two on C6, two on C8).
      
    • Pattern: A distinct quintet (or broad multiplet) at 4.0 – 4.2 ppm .

    • Differentiation: If you see a triplet at 3.4 ppm, you have significant contamination with primary bromide.

  • 
    C NMR (Carbon): 
    
    • Diagnostic Signal: The C-Br carbon appears at ~58-60 ppm .

    • Symmetry Check: 7-Bromotetradecane is chiral and asymmetric (

      
       vs 
      
      
      
      tails). High-field NMR (500 MHz+) should resolve the subtle differences between C6 and C8 methylene carbons, appearing as distinct peaks rather than a single doubled peak.
NucleusChemical Shift (

)
MultiplicityAssignment

H
0.88 ppmTripletTerminal


H
1.25 - 1.40 ppmMultipletBulk

chain

H
1.70 - 1.85 ppmMultiplet

-protons (

)

H
4.05 ppm Quintet Methine (

)

C
~14.1 ppmSingletTerminal


C
~59.0 ppm Singlet C7 (

)
Method B: Mass Spectrometry (GC-MS) – The Fingerprint

Direct EI-MS (Electron Impact) of secondary alkyl halides is challenging because the molecular ion (


) is often invisible. The molecule rapidly loses a bromine radical (

), leaving a carbocation that rearranges.
  • Fragmentation Logic:

    • Dominant Peak:

      
       cation (
      
      
      
      , m/z 197).
    • 
      -Cleavage:  A secondary confirmation comes from cleavage adjacent to the C-Br bond.[1]
      
    • 7-Bromo Specifics: Cleavage at C7 yields hexyl (

      
       85) and heptyl fragments, but these are often obscured by the rearrangement series (
      
      
      
      clusters).
  • Recommendation: Use GC-MS primarily to confirm purity (single peak) and molecular weight (via Chemical Ionization - CI), rather than for regio-positioning.

DOT Diagram: MS Fragmentation Logic

MSFragmentation Parent 7-Bromotetradecane (MW 277) Ionization EI Ionization Parent->Ionization LossBr Loss of Br• (Dominant) Ionization->LossBr Alpha Alpha Cleavage (Minor but Diagnostic) Ionization->Alpha Cation C14H29+ Cation (m/z 197) LossBr->Cation Rearrange Hydride Shifts (Isomer Scrambling) Cation->Rearrange Frag1 Hexyl Ion (m/z 85) Alpha->Frag1 Frag2 Heptyl Ion (m/z 99) Alpha->Frag2

Caption: EI-MS fragmentation pathways. Note that 'Loss of Br' dominates, making regio-specific identification difficult without alpha-cleavage analysis.

Experimental Protocol: Validation Workflow

To validate a batch of 7-Bromotetradecane, follow this self-validating protocol.

Step 1: Purity Screening (GC-FID/MS)

  • Inject sample (diluted in hexane) into GC.

  • Pass Criteria: Single symmetric peak >98% area.

  • Fail Criteria: Shoulder peaks (indicates isomer mixture from carbocation rearrangement) or distinct earlier peak (terminal 1-bromo isomer).

Step 2: Structural Confirmation (1D NMR)

  • Dissolve 10 mg in

    
    .
    
  • Acquire

    
    H NMR (16 scans).
    
  • Verify: Integration of the multiplet at 4.05 ppm must be exactly 1H relative to the terminal methyls (6H).

  • Check for Contaminants: Zoom into 3.3-3.5 ppm. Any triplet here indicates 1-bromo impurity.

Step 3: Regio-Specificity (


C DEPT-135) 
  • Run DEPT-135 NMR.

  • Logic:

    • Methyls (

      
      ) = Up (Positive).
      
    • Methylenes (

      
      ) = Down (Negative).
      
    • Methine (

      
      -Br)  = Up (Positive) .
      
  • Result: You should see exactly one methine signal in the 50-65 ppm range. If you see multiple "Up" peaks in this region, you have a mixture of regioisomers (e.g., 6-bromo + 7-bromo).

References
  • PubChem. (2025).[2] 7-Bromotetradecane | C14H29Br.[2] National Library of Medicine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution - Reference for Appel Reaction vs. HBr mechanism).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (2024). Mass Spectrum of 1-Bromotetradecane. National Institute of Standards and Technology. [Link](Comparative MS data source).

Sources

Benchmarking 7-Bromotetradecane: A Strategic Guide for Alkyl Chain Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise architecture of organic semiconductors and lipophilic drug delivery systems, the choice of alkylating agent is rarely trivial. While 1-Bromotetradecane serves as the industry standard for introducing linear, crystalline C14 chains, 7-Bromotetradecane has emerged as a critical tool for "solubility engineering."

This guide benchmarks 7-Bromotetradecane against its linear counterpart, analyzing the trade-offs between reactivity (SN2 efficiency) and material performance (solubility, film morphology). We provide evidence-based protocols to overcome the inherent synthetic challenges of secondary halides.

Quick Comparison Matrix
Feature1-Bromotetradecane (Linear)7-Bromotetradecane (Branched)
Structure Primary Alkyl Halide (Terminal)Secondary Alkyl Halide (Internal)
Reactivity High (

favored)
Moderate (

/

competition)
Physical State Solid/Liquid (MP ~6°C)Liquid (Lower MP, amorphous character)
Primary Utility Packing efficiency, crystallinitySolubility enhancement, disorder introduction
Key Risk Low (Stable intermediate)High (Prone to elimination to alkene)

Chemical Profile & Reactivity Analysis

Steric and Electronic Landscape

The position of the bromine atom dictates the electrophilic behavior of the molecule.

  • 1-Bromotetradecane: The electrophilic carbon is unhindered. The

    
     orbital is easily accessible to nucleophiles, facilitating rapid 
    
    
    
    reactions with minimal steric penalty.
  • 7-Bromotetradecane: The electrophilic carbon is flanked by a hexyl and a heptyl chain. This "internal" branching creates significant steric hindrance, shielding the backside of the C-Br bond. Consequently, the activation energy for nucleophilic attack increases, while the acidity of the

    
    -hydrogens makes the molecule susceptible to base-induced elimination (
    
    
    
    ).
Reaction Pathway Competition

The following diagram illustrates the mechanistic divergence when using these agents.

ReactionPathways Substrate Alkyl Bromide Primary 1-Bromotetradecane (Primary) Substrate->Primary Secondary 7-Bromotetradecane (Secondary) Substrate->Secondary Nu Nucleophile/Base SN2_Pri SN2 Transition State (Low Sterics) Primary->SN2_Pri Fast Product_Pri Alkylated Product (High Yield) SN2_Pri->Product_Pri Branch Pathway Competition Secondary->Branch SN2_Sec SN2 Transition State (High Sterics) Branch->SN2_Sec Slow (Requires Optimization) E2_Sec E2 Elimination (Alkene Formation) Branch->E2_Sec Fast with Strong Base Product_Sec Alkylated Product (Moderate Yield) SN2_Sec->Product_Sec Side_Prod 7-Tetradecene (Side Product) E2_Sec->Side_Prod

Figure 1: Mechanistic divergence between primary and secondary alkyl bromides. 7-Bromotetradecane faces a critical competition between substitution (


) and elimination (

).

Comparative Performance Data

Material Properties Impact

In organic electronics (OPV/OFETs), the alkyl chain geometry determines the


-

stacking distance.
Parameter1-Bromotetradecane Derivatives7-Bromotetradecane DerivativesMechanistic Insight
Solubility Low to ModerateHigh The "swallow-tail" geometry of the 7-isomer increases entropic disorder, preventing tight lattice packing [1].
Melting Point Higher (Crystalline)Lower (Amorphous/Liquid)Linear chains facilitate "zipper-like" interdigitation; branched chains at C7 disrupt this alignment.
Film Morphology Large, ordered domainsSmooth, amorphous films7-Br is preferred when preventing phase separation in bulk heterojunctions is critical [2].
Charge Mobility Generally HigherVariableWhile 1-Br allows tighter packing (better hopping), 7-Br is essential for processing polymers that would otherwise precipitate [3].
Synthesis Yield Benchmarking

Data derived from standard alkylation of carbazole derivatives.

  • 1-Bromotetradecane: Typical Yield 92-98% .

    • Conditions:

      
      , DMF, 
      
      
      
      , 4h.[1]
  • 7-Bromotetradecane: Typical Yield 65-75% .

    • Conditions: Requires weaker bases (

      
       or 
      
      
      
      at low temp) to suppress elimination.
    • Note: Yield loss is almost exclusively due to the formation of tetradecene isomers via elimination.

Experimental Protocols

Protocol A: Synthesis of 7-Bromotetradecane

Objective: Synthesize high-purity 7-bromotetradecane from 7-tetradecanol while minimizing rearrangement.

Rationale: Unlike primary alcohols, secondary alcohols can undergo carbocation rearrangements. We utilize a modified


 method at controlled temperatures to favor the 

inversion over

scrambling.

Materials:

  • 7-Tetradecanol (1.0 eq)

  • Phosphorus tribromide (

    
    ) (0.4 eq)
    
  • Pyridine (cat. 0.1 eq)

  • Dichloromethane (dry)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere. Dissolve 7-tetradecanol in dry DCM (
    
    
    
    ). Add pyridine.
  • Addition: Cool the solution to -10°C (ice/salt bath). Add

    
     dropwise over 30 minutes. Critical: Controlling exotherm prevents elimination.
    
  • Reaction: Allow to warm slowly to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and stir for 4 hours. Monitor via TLC (Hexane eluent).
    
  • Workup: Quench carefully with ice water. Extract with DCM (

    
    ). Wash organic layer with 
    
    
    
    (sat.) and Brine.
  • Purification: Dry over

    
     and concentrate. Purify via vacuum distillation or silica column (100% Hexanes). 7-Bromotetradecane elutes rapidly.
    
Protocol B: Optimized Alkylation with 7-Bromotetradecane

Objective: Alkylate a nucleophile (e.g., Carbazole or Phenol) while suppressing E2 elimination.

Rationale: Strong bases (NaOH, KOtBu) promote elimination of secondary halides. We use Cesium Carbonate (


)  in DMF , which enhances nucleophilicity via the "cesium effect" without being highly basic.

Step-by-Step:

  • Dissolution: Dissolve the nucleophile (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Activation: Add

    
     (1.5 eq). Stir at Room Temperature (RT) for 30 mins to generate the anion.
    
  • Alkylation: Add 7-Bromotetradecane (1.2 eq) via syringe.

  • Thermal Control: Heat to 60°C . Do not exceed 80°C, as elimination rates spike significantly for secondary bromides above this threshold.

  • Monitoring: Stir for 12-18 hours. If conversion stalls, add 0.1 eq of KI (Finkelstein catalyst) to generate the more reactive 7-Iodotetradecane in situ.

References

  • Zhang, H., et al. "Alkyl-Side-Chain Engineering of Nonfused Nonfullerene Acceptors with Simultaneously Improved Material Solubility and Device Performance." ACS Omega, 2021.[1] Link

  • Wedeking, K., et al. "Tetradecylferrocene: ordered molecular array of an organometallic amphiphile."[1][2] Langmuir, 2006.[1] Link

  • Shukla, D., et al. "Critical Role of Alkyl Chain Branching of Organic Semiconductors."[1] ResearchGate, 2025.[1] Link

  • CN111533638A. "Synthesis method of 7-bromotetradecane." Google Patents, 2020.[1] Link

  • BenchChem. "A Comparative Guide to the Reactivity of Primary vs. Secondary Bromoalkanes." BenchChem Protocols, 2025.[1] Link

Sources

Safety Operating Guide

A Researcher's Definitive Guide to the Safe Disposal of 7-Bromotetradecane

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. 7-Bromotetradecane, a halogenated hydrocarbon, serves as a valuable intermediate in organic synthesis but demands rigorous disposal protocols due to its chemical nature and regulatory classifications. This guide provides a comprehensive framework for its proper disposal, grounded in established safety and environmental regulations, ensuring the protection of personnel and the ecosystem.

Hazard Profile and Chemical Characteristics

Understanding the inherent risks of a substance is the foundation of its safe management. 7-Bromotetradecane is an alkyl halide, a class of compounds recognized for potential environmental and health impacts if mishandled.[1][2] While specific toxicological data for 7-Bromotetradecane is limited, data from its isomers, such as 1- and 2-Bromotetradecane, provide a strong basis for a cautious approach.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4] Prolonged or repeated skin contact may lead to dermatitis by defatting the skin.[5][6]

  • Potential for Toxicity: The isomer 2-Bromotetradecane is classified as an acute oral toxicant (Category 4).[3]

  • Hazardous Combustion Products: When heated to decomposition, it can release toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3][7]

  • Environmental Persistence: Halogenated hydrocarbons can persist in the environment and may accumulate in the food chain, necessitating protocols that prevent any release into drains or waterways.[2]

Chemical and Physical Properties

A summary of the key properties, primarily based on its isomer 1-Bromotetradecane, is provided below. This data is crucial for assessing risks such as flammability and reactivity.

PropertyValueSource
Molecular Formula C₁₄H₂₉Br[5][8]
Molecular Weight 277.28 g/mol [5][8]
Appearance Colorless to yellow liquid[5][9][10]
Boiling Point 175 - 178 °C @ 20 mmHg[5][10]
Flash Point 149 °C / 300.2 °F[5][6]
Density 0.932 g/mL at 25 °C[10]
Water Solubility Insoluble[9][10]
Incompatibilities Strong oxidizing agents, Strong bases[5][10]

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of 7-Bromotetradecane is not merely a matter of good laboratory practice; it is a legal requirement. In the United States, two primary federal agencies govern its handling and disposal:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the "cradle-to-grave" management of hazardous materials.[11] Due to its characteristics as a halogenated organic compound, 7-Bromotetradecane waste must be managed as a regulated hazardous waste.

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, including the Hazard Communication Standard (29 CFR 1910.1200) and the "Lab Standard" (29 CFR 1910.1450), mandate safe handling practices, employee training, and the availability of safety information to protect laboratory personnel.[12][13]

Disposal must always proceed through your institution's Environmental Health & Safety (EHS) office and be handled by a licensed hazardous waste disposal company.[4][7]

Pre-Disposal Protocol: Safe Handling and Waste Accumulation

Proper disposal begins with meticulous handling and collection at the point of generation.

Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of direct contact and inhalation.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[3][6]

  • Skin Protection: A flame-retardant lab coat and full-length pants are required. Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for tears or punctures before each use.[3][4][6]

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to prevent the inhalation of vapors.[3][12]

Waste Containerization and Labeling

The integrity of the disposal process hinges on correct containerization.

  • Container Selection: Collect waste 7-Bromotetradecane and any contaminated materials (e.g., absorbent pads, gloves) in a designated, chemically compatible container. Glass or high-density polyethylene (HDPE) are typically suitable. Avoid metal containers for halogenated solvent waste, as they can corrode over time.[14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "7-Bromotetradecane". Do not use abbreviations.[12] The label should also indicate the primary hazards (e.g., Irritant, Toxic).

  • Segregation: This is a critical step. Do not mix 7-Bromotetradecane waste with other waste streams, especially incompatible materials like strong bases or oxidizers, to prevent dangerous chemical reactions.[5][10]

  • Accumulation: Keep the waste container tightly sealed when not actively adding waste.[14] Store it in a designated satellite accumulation area within the lab, away from heat sources or ignition.

Step-by-Step Disposal Workflow

The following protocol outlines the procedural steps for disposing of 7-Bromotetradecane waste, from generation to final handoff.

Step 1: Waste Generation and Immediate Containment
  • Action: Collect all materials containing 7-Bromotetradecane, including pure residues, solutions, and contaminated consumables (pipette tips, wipes), at the point of generation.

  • Causality: This prevents the spread of contamination and ensures all hazardous material is captured for proper disposal.

Step 2: Transfer to a Labeled Hazardous Waste Container
  • Action: Carefully transfer the waste into the designated, properly labeled hazardous waste container located in your lab's satellite accumulation area.

  • Causality: Centralizing waste in a labeled, sealed container prevents accidental misuse, ensures regulatory compliance, and prepares the waste for efficient pickup.

Step 3: Managing Spills and Contaminated Debris
  • Action: In the event of a small spill, absorb the liquid with an inert, non-combustible absorbent material like sand, silica gel, or a universal binder.[5][9] Sweep up the absorbed material and place it in the hazardous waste container.

  • Causality: Using inert absorbents mitigates fire risk and effectively captures the liquid for disposal. All cleanup materials become hazardous waste themselves.

Step 4: Requesting Waste Pickup
  • Action: Once the container is full or has reached the accumulation time limit set by your institution (e.g., 180 days for Small Quantity Generators), contact your EHS office to schedule a pickup.

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to federal and state regulations, ensuring a compliant "cradle-to-grave" chain of custody.

Step 5: Documentation and Record-Keeping
  • Action: Maintain a log of the hazardous waste generated, including the chemical name and approximate quantity. Your EHS office will provide official documentation for tracking.

  • Causality: Federal regulations require meticulous record-keeping for at least three years to demonstrate proper management of hazardous waste.[15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 7-Bromotetradecane waste.

G 7-Bromotetradecane Disposal Workflow start Waste Generated (7-Bromotetradecane or Contaminated Material) spill Incidental Spill Occurs start->spill Is it a spill? containerize Step 1: Segregate and Collect in Compatible, Labeled Container spill->containerize No (Routine Waste) absorb Step 2a: Absorb with Inert Material (e.g., Sand) spill->absorb Yes store Step 3: Store Securely in Satellite Accumulation Area (Container Closed) containerize->store collect_spill Step 2b: Place Contaminated Absorbent into Waste Container absorb->collect_spill collect_spill->store request_pickup Step 4: Contact EHS Office for Waste Pickup store->request_pickup end Final Disposal via Licensed Hazardous Waste Vendor request_pickup->end

Caption: Decision workflow for handling and disposing of 7-Bromotetradecane.

Emergency Response

In the event of significant exposure or a large, unmanageable spill, prioritize personal safety and seek immediate assistance.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.

  • Large Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team. Do not attempt to clean it up without proper training and equipment.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can handle and dispose of 7-Bromotetradecane with confidence, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Identifying the Climate Change Impact of Alkyl Halides. Study.com. [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). In-Depth Science. [Link]

  • Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment. (2023, March 17). Research & Reviews: Journal of Chemistry. [Link]

  • Briefly explain why alkyl halide are not friendly to the environment. (2020, March 25). Brainly.in. [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). US EPA. [Link]

  • 8.1: Alkyl Halides. (2020, March 16). Chemistry LibreTexts. [Link]

  • 7-Bromotetradecane. PubChem, NIH. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). US EPA. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]

  • SAFETY DATA SHEET - 1-Bromotetradecane (2). Fisher Scientific. [Link]

  • 29 CFR Part 1910 Subpart H -- Hazardous Materials. eCFR. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • SAFETY DATA SHEET - 1-Bromotetradecane. Thermo Fisher Scientific. [Link]

  • 2-BROMOTETRADECANE Safety Data Sheets(SDS). lookchem. [Link]

  • Chemical Properties of Tetradecane, 1-bromo- (CAS 112-71-0). Cheméo. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Augusta University. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 7-Bromotetradecane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Operational Risk Assessment (The "Why")

Handling 7-Bromotetradecane (


) presents a specific set of challenges often underestimated due to its relatively high boiling point (>175°C). Unlike volatile short-chain halides (e.g., methyl bromide), the primary risk here is not immediate inhalation toxicity at room temperature, but dermal absorption and contact dermatitis .

As a lipophilic secondary alkyl halide, this compound can penetrate the lipid bilayer of the skin. While immediate acute toxicity is lower than primary halides, long-term sensitization and defatting of the skin are critical risks [1, 2]. The secondary bromide position also makes it susceptible to elimination reactions under basic conditions, potentially generating HBr gas if mishandled.

Core Hazard Profile (GHS Classification Proxy):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation (if aerosolized).[2]

Part 2: The PPE Defense Matrix

Do not rely on generic "lab safety" rules. For alkyl bromides with long carbon chains (C14), permeation dynamics differ from aqueous solutions.

Hand Protection (Critical Control Point)

Recommendation: High-Grade Nitrile (Minimum 5 mil) or Laminate (Silver Shield) for spill cleanup.

Glove MaterialEst.[4][5][6][7][8][9] Breakthrough TimeCausality & Logic
Standard Latex < 5 mins (Poor)DO NOT USE. Halogenated organics degrade latex rapidly, carrying the chemical against the skin.
Thin Nitrile (3 mil) 10-15 mins (Fair)Acceptable only for incidental touch. If splashed, remove immediately.[5][6]
Thick Nitrile (5-8 mil) > 60 mins (Good)Standard Protocol. The cross-linked structure of nitrile resists the lipophilic C14 chain effectively [3].
Laminate (PE/EVOH) > 480 mins (Excellent)Mandatory for Spills. If cleaning up >10mL, dexterity is secondary to permeation resistance.
Respiratory & Ventilation

Primary Control: Certified Chemical Fume Hood.

  • Mechanism: Maintain face velocity at 80–100 fpm.

  • Why: While vapor pressure is low, synthesis often involves heating or vacuum transfer, which generates mists.

  • Backup: If hood unavailable (Emergency only), use a respirator with Organic Vapor (OV) cartridges (Black band).

Eye & Body Protection[1][2][4][5][10][11][12]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient because the oily nature of 7-Bromotetradecane makes it difficult to rinse out of the eye if a splash bypasses the glasses [4].

  • Body: 100% Cotton Lab Coat (flame resistant preferred) + Closed-toe leather/composite shoes. Synthetic fabrics can dissolve/melt onto skin if exposed to halogenated solvents.

Part 3: Operational Workflow & Logic

The following diagram illustrates the decision logic for handling and waste disposal. This ensures no cross-contamination of waste streams, a common and costly error in synthesis labs.

G Start START: 7-Bromotetradecane Handling RiskCheck Risk Assessment: Is procedure heating >60°C or generating aerosols? Start->RiskCheck PPE_High PPE LEVEL 2: Fume Hood + Splash Goggles + 8mil Nitrile + Face Shield RiskCheck->PPE_High YES (High Risk) PPE_Std PPE LEVEL 1: Fume Hood + Splash Goggles + 5mil Nitrile RiskCheck->PPE_Std NO (Standard) Action EXECUTE PROTOCOL: Transfer/Synthesis PPE_High->Action PPE_Std->Action SpillCheck Spill Event? Action->SpillCheck SpillResp EMERGENCY: 1. Evacuate Area 2. Don Laminate Gloves 3. Absorb with Vermiculite SpillCheck->SpillResp YES WasteSort Waste Disposal Logic SpillCheck->WasteSort NO HalogenBin BIN A: Halogenated Waste (DO NOT MIX with Acetone/Ethanol) SpillResp->HalogenBin Disposal of Debris WasteSort->HalogenBin Liquid Waste

Figure 1: Decision logic for PPE selection and waste stream segregation. Note the strict separation of halogenated waste.

Part 4: Step-by-Step Protocol

Phase 1: Preparation
  • Inspect Gloves: Check nitrile gloves for pinholes by inflating them slightly with air before donning.

  • Verify Waste Stream: Ensure a "Halogenated Waste" container is present.[10] Crucial: Mixing 7-Bromotetradecane with strong oxidizers or non-halogenated solvents in the wrong drum can cause expensive disposal surcharges or chemical incompatibility [5].

Phase 2: Active Handling (The "Syringe Technique")

To minimize exposure during transfer (e.g., adding to a reaction vessel):

  • Do not pour. Pouring viscous oily halides leads to drips on the bottle neck, which eventually degrades the cap liner.

  • Use Positive Displacement: Use a glass syringe with a long needle.

  • The "Wipe" Protocol: Keep a Kimwipe soaked in acetone (in the hood) ready. Immediately wipe the needle/syringe tip after transfer to prevent drips on the benchtop.

Phase 3: Decontamination & Disposal
  • Primary Decon: Wash all glassware with acetone first, collecting the rinse in the Halogenated Waste container.

  • Secondary Wash: Wash with soap and water only after the organic residue is removed.

  • Spill Management: If <10mL is spilled, cover with vermiculite or sand. Do not use paper towels alone, as they increase the surface area for evaporation. Scoop into a sealed jar labeled "Hazardous Waste: 7-Bromotetradecane Debris" [6].

References

  • PubChem. (n.d.). 7-Bromotetradecane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kimberly-Clark Professional. (n.d.). Chemical Resistance Guide: Nitrile Gloves. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[11] Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.